Wdr91-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)oxetan-3-yl]-4-(3-hydroxypyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C20H21ClN2O3/c21-16-5-3-15(4-6-16)20(12-26-13-20)22-19(25)14-1-7-17(8-2-14)23-10-9-18(24)11-23/h1-8,18,24H,9-13H2,(H,22,25) |
InChI Key |
XRPYHXDCSXOQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)C(=O)NC3(COC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of WDR91 and its Inhibition
This technical guide provides a comprehensive overview of the WD40 repeat-containing protein 91 (WDR91), a key regulator of endosomal trafficking, and the mechanism of action of its first-in-class small-molecule ligands. While a specific inhibitor termed "Wdr91-IN-1" is not formally documented in the reviewed literature, this guide focuses on the foundational compounds discovered, herein referred to as compound 1 and its covalent analogs 18 and 19 , which represent the pioneering efforts in targeting WDR91. This document is intended for researchers, scientists, and drug development professionals.
WDR91 Function and Mechanism of Action
WDR91 is a crucial Rab7 effector protein that plays a pivotal role in the endosome-lysosome pathway, a fundamental process for cellular homeostasis, nutrient supply, and signal modulation.[1] Its primary function is to facilitate the conversion of early endosomes to late endosomes, a critical step for the proper trafficking and degradation of intracellular and cell-surface cargo.[1][2]
Key Functions of WDR91:
-
Regulation of Endosomal Maturation: WDR91 is recruited to endosomes by the active, GTP-bound form of Rab7.[1][3] Upon recruitment, WDR91, in a complex with WDR81, interacts with Beclin-1, a core subunit of the class III phosphatidylinositol 3-kinase (PI3K) complex. This interaction inhibits the activity of the Rab7-associated PI3K, leading to the downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal membrane. The reduction of PtdIns3P is a key signal for the transition from an early to a late endosome. Loss of WDR91 function leads to an accumulation of PtdIns3P, causing the arrest of endosomes at an intermediate stage and impairing the delivery of cargo to the lysosome.
-
Retromer-Dependent Recycling: WDR91 is also essential for the retromer-dependent recycling of membrane receptors. It coordinates Rab7 with the sorting nexin (SNX)-retromer complex and the WASH complex to establish specific endosomal subdomains required for cargo retrieval and recycling.
-
Autophagy and Lysosome Homeostasis: WDR91 is involved in regulating lysosome fusion, which is critical for the degradation of autophagic cargo. It competes with the HOPS complex subunit VPS41 for binding to Rab7, thereby modulating the rate of lysosome fusion. This function is vital for maintaining neuronal health, and its dysfunction is linked to neurodegeneration.
Discovery of First-in-Class WDR91 Ligands
The first small-molecule ligands targeting WDR91 were identified through a combination of DNA-encoded chemical library (DEL) technology and machine learning. This approach screened a vast chemical space to identify compounds that bind to the WD40 repeat domain of WDR91.
The initial hit, compound 1 , was identified and validated for its selective binding to WDR91. Further optimization based on the co-crystal structure of compound 1 bound to WDR91 led to the development of covalent analogs, compound 18 and compound 19 , which target a cysteine residue (C487) in a side pocket of the protein.
Quantitative Data Presentation
The following table summarizes the binding affinity of the initial hit compound for the WDR91 protein.
| Compound | Target Domain | Method | Binding Affinity (KD) | Reference |
| Compound 1 | WDR domain (392-747) | Surface Plasmon Resonance (SPR) | 6 ± 2 µM |
Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization of the WDR91 ligands are described below.
4.1. DNA-Encoded Library (DEL) Screening
-
Objective: To identify small molecules that bind to the WDR domain of WDR91 from a large, diverse chemical library.
-
Protocol:
-
The target protein, the WD40 repeat domain of WDR91 (residues 392-747), was immobilized.
-
The X-Chem DEL deck, containing over 125 billion unique small molecules each tagged with a unique DNA barcode, was incubated with the immobilized WDR91 protein.
-
Unbound molecules were washed away.
-
The remaining molecules, which demonstrated affinity for WDR91, were eluted.
-
The DNA barcodes of the eluted molecules were amplified by PCR and sequenced to identify the chemical structures of the binding compounds.
-
A graph convolutional neural network (GCNN) machine learning model, trained on the affinity selection data, was used to predict additional binders from the Enamine REAL database of synthetically accessible compounds.
-
4.2. Surface Plasmon Resonance (SPR)
-
Objective: To quantitatively measure the binding affinity (KD) of the identified compounds to WDR91.
-
Protocol:
-
The purified WDR91 protein was immobilized on a sensor chip.
-
A series of concentrations of the small molecule ligand (e.g., compound 1 ) in solution were flowed over the sensor chip.
-
The binding of the ligand to the immobilized protein was detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated from a dose-response titration to determine the binding affinity.
-
4.3. X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the WDR91 protein in complex with the small-molecule ligand to understand the binding mode.
-
Protocol:
-
The WDR91 protein was co-crystallized with the compound of interest (e.g., compound 1 or 18 ).
-
The resulting crystals were exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays was collected.
-
The diffraction data was processed to generate an electron density map, which was then used to build and refine a 3D atomic model of the protein-ligand complex.
-
The co-crystal structure confirmed that compound 1 binds to a side pocket of WDR91, and the covalent analogs 18 and 19 form a covalent bond with Cys487 within this pocket.
-
Mandatory Visualizations
The following diagrams illustrate the WDR91 signaling pathway and the experimental workflow for ligand discovery.
Caption: WDR91 signaling in endosomal maturation.
Caption: Workflow for the discovery of WDR91 ligands.
Conclusion
WDR91 is a critical regulator of endosomal maturation, retromer-mediated recycling, and lysosomal homeostasis, making it a compelling target for therapeutic intervention in various diseases, including neurodegenerative disorders and potentially viral infections. The discovery of the first-in-class small-molecule ligands, including the initial hit compound 1 and its covalent analogs 18 and 19 , represents a significant milestone. These compounds provide invaluable chemical tools to further probe the function of WDR91 in cellular disease models and serve as a foundation for the development of more potent and selective WDR91 inhibitors. Future research will likely focus on optimizing these initial hits to improve their pharmacological properties and evaluate their therapeutic potential.
References
Discovery of First-in-Class Small Molecule Inhibitors for WDR91: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of the first small molecule inhibitors targeting WD40 repeat-containing protein 91 (WDR91). WDR91 is a crucial regulator of endosomal maturation and has been identified as a potential therapeutic target for various diseases, including viral infections.[1][2][3][4][5] This document details the signaling pathway of WDR91, the inhibitor discovery workflow, quantitative data for the identified compounds, and the experimental protocols utilized in their validation.
WDR91 Signaling Pathway
WDR91 functions as an essential effector for the small GTPase Rab7, playing a critical role in the conversion of early endosomes to late endosomes. Upon recruitment to the endosomal membrane by active, GTP-bound Rab7, WDR91 interacts with and inhibits the activity of the class III phosphatidylinositol 3-kinase (PI3K) complex, which includes Beclin1 and Vps34. This inhibition leads to a downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosome, a key step for the transition from a Rab5/PtdIns3P-positive early endosome to a Rab7-positive late endosome. This process is vital for the proper trafficking and degradation of cellular cargo.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enabling Open Machine Learning of Deoxyribonucleic Acid-Encoded Library Selections to Accelerate the Discovery of Small Molecule Protein Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Wdr91-IN-1: A Technical Guide to its Role in Endosomal Trafficking
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WD40 repeat-containing protein 91 (WDR91) is a critical regulator of endosomal trafficking, playing a pivotal role in the maturation of early endosomes into late endosomes. As a Rab7 effector, WDR91 is integral to the intricate signaling cascade that governs the transport and degradation of cellular cargo. Dysregulation of WDR91 function has been implicated in neurodevelopmental disorders and may represent a potential therapeutic target. This technical guide provides an in-depth overview of the molecular mechanisms of WDR91, its role in endosomal trafficking, and the current understanding of its modulation by the small molecule inhibitor, Wdr91-IN-1. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
The Role of WDR91 in Endosomal Trafficking
Endosomal trafficking is a highly regulated process responsible for the sorting and transport of internalized cellular material. A key step in this pathway is the conversion of early endosomes to late endosomes, a process orchestrated by a switch in Rab GTPases and phosphoinositide lipids on the endosomal membrane. WDR91 is a central player in this conversion.[1][2]
WDR91 functions as a direct effector of the small GTPase Rab7.[1][2] In its active, GTP-bound state, Rab7 recruits WDR91 to the endosomal membrane.[1] WDR91, in complex with WDR81, then interacts with Beclin-1, a subunit of the class III phosphatidylinositol 3-kinase (PI3K) complex. This interaction inhibits the activity of the Rab7-associated PI3K, leading to a downregulation of phosphatidylinositol 3-phosphate (PtdIns(3)P) levels on the endosome. The reduction of PtdIns(3)P is a crucial step for the detachment of early endosome-specific proteins and the subsequent maturation into a late endosome.
The functional importance of WDR91 is underscored by the cellular phenotype observed upon its depletion. Loss of WDR91 results in the accumulation of enlarged, PtdIns(3)P-positive intermediate endosomes, leading to a blockage in the trafficking of cargo to lysosomes for degradation. This disruption of endosomal trafficking can have severe consequences, as evidenced by the neonatal lethality and impaired brain development observed in Wdr91 knockout mice.
Signaling Pathway of WDR91 in Endosome Maturation
The signaling cascade initiated by WDR91 is a tightly controlled process that ensures the unidirectional flow of cargo through the endo-lysosomal pathway. The key molecular events are depicted in the following diagram.
References
Therapeutic Potential of Targeting WDR91 with Wdr91-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD40 repeat-containing protein 91 (WDR91) has emerged as a critical regulator in fundamental cellular processes, including endosomal maturation, autophagy, and neuronal development.[1][2][3] Its role as an essential Rab7 effector, modulating phosphatidylinositol 3-phosphate (PtdIns3P) levels on endosomes, positions it as a potential therapeutic target for a range of diseases, including neurological disorders and viral infections.[3][4] This technical guide provides an in-depth overview of the therapeutic potential of targeting WDR91, with a specific focus on the first-in-class small molecule inhibitor, Wdr91-IN-1. We will delve into the core biology of WDR91, the discovery of its inhibitor, and the detailed experimental methodologies employed in its characterization.
The Core Biology of WDR91: A Key Regulator of Endosomal Trafficking
WDR91 is a multifaceted protein that plays a pivotal role in the endosome-lysosome pathway. It is recruited to endosomes by the active, GTP-bound form of the small GTPase Rab7. Once localized to the endosomal membrane, WDR91, in complex with WDR81, inhibits the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex. This inhibition leads to a reduction in PtdIns3P levels, a crucial step for the conversion of early endosomes to late endosomes.
The proper maturation of endosomes is vital for the degradation of cellular cargo, including signaling receptors like the epidermal growth factor receptor (EGFR). Loss of WDR91 function results in the accumulation of enlarged intermediate endosomes with elevated PtdIns3P levels, leading to impaired endosomal trafficking and degradation. This disruption has been shown to have significant consequences, particularly in neuronal cells, where WDR91 deficiency leads to defects in neurite growth and complexity. Furthermore, WDR91 is implicated in the regulation of autophagy-lysosome degradation, highlighting its importance in cellular homeostasis.
Discovery of this compound: A Novel Inhibitor of WDR91
A significant breakthrough in targeting WDR91 was the discovery of the first-in-class small molecule ligand, This compound (also referred to as compound 1 in the primary literature). This was achieved through a sophisticated workflow that combined DNA-encoded chemical library (DEL) selection with machine learning-based virtual screening. The process began with screening a vast DEL against the WD40 domain of WDR91 to identify initial binding chemotypes. The data from this screen was then used to train a machine learning model to predict novel ligands from a large, synthetically accessible virtual library (Enamine REAL database). Subsequent screening of the computationally predicted compounds led to the identification and experimental validation of this compound. The binding of this compound to a side pocket of the WDR91 WD40 domain was confirmed by X-ray crystallography. This discovery has paved the way for the development of more potent and selective chemical probes to explore the therapeutic potential of WDR91.
Quantitative Data
The binding affinity of this compound for the WDR domain of WDR91 was determined using surface plasmon resonance (SPR). The key quantitative data from this analysis is summarized in the table below.
| Compound | Target Domain | Method | KD (μM) |
| This compound (compound 1) | WDR91 (WD40 domain) | Surface Plasmon Resonance (SPR) | 6 ± 2 |
Table 1: Binding Affinity of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
DNA-Encoded Chemical Library (DEL) Selection
This protocol outlines the affinity-mediated selection of small molecules from a DNA-encoded library against the WDR91 protein.
-
Protein Immobilization: The purified WDR domain of WDR91 is immobilized on magnetic beads.
-
Library Incubation: The immobilized WDR91 is incubated with the DEL, a vast collection of small molecules each tagged with a unique DNA barcode. The incubation is performed in a selection buffer (e.g., 8 mM NaOAc, 134 mM KOAc, 4 mM NaCl, 0.8 mM Mg(OAc)2, 0.8 mM CaCl2, 50 mM HEPES pH 7.5, 0.05% Tween-20, and 1% BSA) for 1 hour.
-
Washing Steps: The beads are washed multiple times with the selection buffer to remove non-binding library members.
-
Elution: The bound molecules are eluted from the beads.
-
PCR Amplification and Sequencing: The DNA barcodes of the eluted molecules are amplified by PCR and then sequenced to identify the chemical structures of the binders.
Machine Learning-Based Virtual Screening
This protocol describes the use of machine learning to predict novel WDR91 ligands.
-
Model Training: A machine learning model, such as a graph convolutional neural network (GCNN), is trained using the data from the DEL selection. The model learns the structural features of molecules that bind to WDR91.
-
Virtual Library Screening: The trained model is used to screen a large virtual library of synthetically accessible compounds (e.g., the Enamine REAL database). The model predicts the likelihood of each compound in the virtual library binding to WDR91.
-
Compound Selection: A set of top-ranking compounds predicted by the model are selected for experimental validation.
Surface Plasmon Resonance (SPR) Assay
This protocol details the measurement of binding kinetics and affinity between WDR91 and small molecule inhibitors.
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.
-
Ligand Immobilization: The purified WDR domain of WDR91 is immobilized on the sensor chip surface. A reference flow cell is prepared with an irrelevant protein to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the small molecule inhibitor (analyte), such as this compound, are injected over the chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
X-ray Crystallography
This protocol describes the determination of the three-dimensional structure of WDR91 in complex with an inhibitor.
-
Protein Expression and Purification: A construct of the WDR91 WDR domain suitable for crystallization is expressed and purified.
-
Co-crystallization: The purified WDR91 protein is mixed with the inhibitor (e.g., this compound) and subjected to crystallization screening using various conditions (e.g., sitting drop vapor diffusion).
-
Data Collection: X-ray diffraction data is collected from a single, well-ordered crystal at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, and the atomic model of the protein-ligand complex is built and refined.
Intact Mass Spectrometry for Covalent Adduct Confirmation
This protocol is used to confirm the covalent binding of inhibitors to WDR91.
-
Incubation: The purified WDR91 protein is incubated with the covalent inhibitor for a defined period (e.g., 2 hours) at room temperature.
-
Sample Preparation: The reaction is quenched, and the protein-inhibitor mixture is prepared for mass spectrometry analysis.
-
Mass Spectrometry Analysis: The mass of the intact protein is measured using a high-resolution mass spectrometer (e.g., an Agilent Q-TOF 6545).
-
Data Analysis: The formation of a covalent adduct is confirmed by observing a mass shift in the protein corresponding to the molecular weight of the inhibitor.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the WDR91 signaling pathway and the experimental workflow for the discovery of this compound.
Caption: WDR91 signaling in endosomal maturation.
Caption: Experimental workflow for the discovery of this compound.
Conclusion and Future Directions
The discovery of this compound represents a significant step forward in the development of chemical tools to probe the function of WDR91 and explore its therapeutic potential. The methodologies outlined in this guide provide a roadmap for the identification and characterization of novel inhibitors for this promising target. Further research will focus on optimizing the potency and selectivity of WDR91 inhibitors, as well as evaluating their efficacy in cellular and in vivo models of diseases where WDR91 plays a key role. The continued exploration of WDR91 biology, facilitated by potent chemical probes like this compound, holds the promise of delivering novel therapeutic strategies for a variety of unmet medical needs.
References
Wdr91-IN-1: A Technical Guide to its Anticipated Effects on Rab7-GTPase Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anticipated effects of Wdr91-IN-1, a hypothetical inhibitor of the WD repeat-containing protein 91 (WDR91), on the Rab7-GTPase signaling pathway. While "this compound" is not a publicly documented compound as of this publication, this document extrapolates its potential mechanism of action and downstream cellular consequences based on extensive research into the function of WDR91. This guide will detail the pivotal role of WDR91 as a Rab7 effector, its mechanism of regulating endosomal maturation, and the predicted impact of its inhibition on cellular processes such as endo-lysosomal trafficking and autophagy. All quantitative data from relevant studies are summarized, and key experimental protocols are provided to facilitate further research in this area.
Introduction: The WDR91-Rab7 Axis in Endosomal Trafficking
The Rab7 GTPase is a master regulator of late endocytic trafficking, controlling the maturation of late endosomes and their fusion with lysosomes.[1] Its activity is tightly controlled by a cycle of GTP binding (active state) and hydrolysis (inactive state), which is modulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[2] In its active, GTP-bound state, Rab7 recruits a variety of effector proteins to the endosomal membrane to orchestrate downstream events.[1][2]
One such critical effector is the WD40-repeat protein WDR91.[3] WDR91 is recruited to endosomes by directly interacting with active, GTP-bound Rab7. This interaction is fundamental for the proper transition from early to late endosomes, a process known as endosome conversion. WDR91, in a complex with WDR81, functions to inhibit the activity of a Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex. This inhibition leads to the downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal membrane, a crucial step for the maturation of early endosomes into late endosomes.
Loss of WDR91 function leads to an accumulation of endosomal PtdIns3P, which arrests endosomes at an intermediate stage and impairs the trafficking of cargo to lysosomes for degradation. This highlights the potential of a WDR91 inhibitor, such as the hypothetical this compound, as a tool to modulate endo-lysosomal and autophagic pathways, which are implicated in various diseases, including neurodegenerative disorders and cancer.
Predicted Mechanism of Action of this compound
Based on the known function of WDR91, this compound is predicted to be an inhibitor that disrupts the function of WDR91. This could be achieved through several potential mechanisms:
-
Inhibition of the WDR91-Rab7 Interaction: this compound could bind to WDR91 and prevent its recruitment to late endosomes by blocking its interaction with Rab7-GTP.
-
Allosteric Inhibition of WDR91 Function: The compound might bind to a site on WDR91 distinct from the Rab7-binding domain, inducing a conformational change that prevents its interaction with the PI3K complex.
-
Disruption of the WDR81-WDR91 Complex: this compound could interfere with the formation of the functional WDR81-WDR91 complex, which is necessary for its activity.
The downstream effect of this compound, regardless of the precise inhibitory mechanism, would be the functional inactivation of WDR91. This would lead to a cascade of cellular events mimicking those observed in WDR91 knockout or knockdown models.
Quantitative Data on the Effects of WDR91 Inhibition
The following tables summarize quantitative data from studies investigating the effects of WDR91 loss-of-function, which serve as a proxy for the effects of this compound.
Table 1: Effects of WDR91 Knockout on Endosomal Markers
| Cellular Phenotype | Marker Colocalization in Control Cells | Marker Colocalization in WDR91 KO Cells | Reference |
| Endosomal PtdIns3P Levels | Baseline | Significantly Increased | |
| Early-to-Late Endosome Conversion | Normal Progression | Arrested at Intermediate Stage | |
| Colocalization of EEA1 and Rab7 | Low | Significantly Increased | |
| Colocalization of EGFR and LAMP1 (post-EGF stimulation) | High | Significantly Decreased |
Table 2: Impact of WDR91 Deficiency on Lysosomal Function
| Cellular Process | Observation in Control Neurons | Observation in Wdr91-deficient Neurons | Reference |
| Lysosome Size | Normal | Enlarged | |
| Autophagic Cargo Accumulation | Low | High | |
| Lysosome Fusion | Regulated | Increased |
Signaling Pathways and Experimental Workflows
WDR91-Mediated Regulation of Rab7 Signaling
The following diagram illustrates the established signaling pathway involving WDR91 and Rab7.
References
Investigating WDR91 Function with a First-in-Class Chemical Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD40 repeat-containing protein 91 (WDR91) is a crucial regulator of intracellular trafficking, primarily functioning as a Rab7 effector in the maturation of endosomes. Its role in orchestrating the switch from early to late endosomes by modulating phosphatidylinositol 3-kinase (PI3K) activity highlights it as a potential therapeutic target for diseases where these pathways are dysregulated, including neurodegenerative disorders and viral infections. The recent development of the first small-molecule ligands for WDR91 provides powerful tools to dissect its cellular functions and validate its therapeutic potential. This technical guide offers an in-depth overview of WDR91, its associated signaling pathways, and detailed protocols for utilizing a novel chemical probe to investigate its function.
Introduction to WDR91
WDR91 is a multifaceted protein primarily involved in the regulation of endo-lysosomal trafficking. It is characterized by the presence of a C-terminal WD40 repeat domain, which mediates protein-protein interactions.
Key Functions of WDR91:
-
Rab7 Effector: WDR91 is recruited to late endosomes through its direct interaction with the active, GTP-bound form of Rab7.[1][2] This interaction is fundamental for its role in endosomal maturation.
-
Inhibition of PI3K Activity: WDR91, in a complex with WDR81 and Beclin-1, negatively regulates the activity of the class III PI3K complex (Vps34) on endosomes.[3][4][5] This leads to a decrease in phosphatidylinositol 3-phosphate (PtdIns3P) levels, a critical step for the transition from early to late endosomes.
-
Endosomal Maturation: By coupling Rab7 activity with the downregulation of PtdIns3P, WDR91 facilitates the conversion of early, Rab5-positive endosomes to late, Rab7-positive endosomes. Loss of WDR91 function leads to the accumulation of enlarged, immature endosomes and impaired trafficking of cargo to lysosomes.
-
Lysosome Homeostasis: WDR91 also plays a role in regulating lysosome fusion by competing with the HOPS complex subunit VPS41 for Rab7 binding, thereby preventing excessive lysosomal fusion.
-
Neuronal Development: WDR91 is essential for proper neuronal development, with its absence leading to defects in neurite growth and complexity.
-
Host Factor for Viral Infection: Recent studies have identified WDR91 as a potential host factor for viral entry and replication, making it a target for antiviral therapies.
A Chemical Probe for WDR91: Compound 1 and its Analogs
The discovery of the first small-molecule ligands for WDR91 has opened new avenues for studying its function. These compounds, identified through DNA-encoded library (DEL) selection and machine learning, bind to a pocket on the WD40 domain of WDR91.
Compound 1 is a reversible binder, while its analogs, compounds 18 and 19 , are covalent inhibitors that target a cysteine residue (Cys487) in proximity to the binding pocket.
Quantitative Data for WDR91 Chemical Probes
The following table summarizes the key quantitative data for the reported WDR91 chemical probes.
| Compound | Type | Target | Binding Affinity (KD) | Assay Method | Reference |
| 1 | Reversible | WDR91 (WD40 Domain) | 6 ± 2 µM | Surface Plasmon Resonance (SPR) | |
| 18 | Covalent | WDR91 (Cys487) | - | LC-MS, DSF | |
| 19 | Covalent | WDR91 (Cys487) | - | LC-MS, DSF |
Signaling Pathways and Experimental Workflows
WDR91 in Endosomal Maturation
The following diagram illustrates the central role of WDR91 in the conversion of early endosomes to late endosomes.
Caption: WDR91's role in the Rab5-to-Rab7 switch and PtdIns3P regulation during endosome maturation.
Experimental Workflow for Characterizing WDR91 Probe Activity
This workflow outlines the key experiments to characterize the effects of a WDR91 chemical probe.
Caption: A logical workflow for investigating WDR91 function using a chemical probe.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate WDR91-Rab7 Interaction
This protocol is designed to confirm the interaction between WDR91 and Rab7 and to test the effect of the chemical probe on this interaction.
Materials:
-
HeLa or HEK293T cells
-
WDR91 chemical probe (e.g., Compound 1) and DMSO (vehicle)
-
Antibodies: anti-WDR91, anti-Rab7, and control IgG
-
Protein A/G magnetic beads
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa or HEK293T cells to 80-90% confluency.
-
Treat cells with the WDR91 chemical probe at the desired concentration or DMSO for the indicated time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-WDR91, anti-Rab7, or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes by boiling the beads in elution buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against WDR91 and Rab7.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the chemical probe binds to WDR91 in a cellular context.
Materials:
-
Cells expressing WDR91
-
WDR91 chemical probe and DMSO
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer (as in Co-IP)
-
Anti-WDR91 antibody for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the chemical probe or DMSO for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting with an anti-WDR91 antibody.
-
Quantify the band intensities to determine the melting curve of WDR91 in the presence and absence of the probe. A shift in the melting temperature indicates target engagement.
-
In Vitro PI3K Activity Assay
This assay measures the effect of WDR91 and its chemical probe on the activity of the Vps34/PI3K complex.
Materials:
-
Recombinant WDR91, Rab7 (wild-type and constitutively active Q67L mutant), and Vps34/Beclin-1 complex
-
WDR91 chemical probe and DMSO
-
PI(4,5)P2 substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant proteins, and the chemical probe or DMSO.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding PI(4,5)P2 and [γ-³²P]ATP.
-
Incubate at 30°C for the desired time (e.g., 30 minutes).
-
-
Lipid Extraction and TLC:
-
Stop the reaction and extract the lipids.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
-
Analysis:
-
Visualize the radiolabeled PtdIns(3,4,5)P3 product by autoradiography and quantify the spot intensity.
-
EGFR Degradation Assay for Endosomal Trafficking
This assay assesses the impact of the WDR91 probe on the trafficking of a model cargo protein, the Epidermal Growth Factor Receptor (EGFR), to the lysosome for degradation.
Materials:
-
HeLa cells
-
WDR91 chemical probe and DMSO
-
Epidermal Growth Factor (EGF)
-
Cycloheximide (to inhibit new protein synthesis)
-
Lysis buffer
-
Anti-EGFR and anti-tubulin (loading control) antibodies
Procedure:
-
Cell Treatment:
-
Pre-treat HeLa cells with the WDR91 chemical probe or DMSO.
-
Add cycloheximide to block protein synthesis.
-
Stimulate the cells with EGF for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Cell Lysis and Western Blotting:
-
At each time point, lyse the cells and collect the lysates.
-
Analyze the levels of EGFR by Western blotting.
-
-
Analysis:
-
Quantify the EGFR band intensities and normalize to the loading control.
-
Compare the rate of EGFR degradation in probe-treated versus control cells. A delay in degradation suggests impaired endo-lysosomal trafficking.
-
Live-Cell Imaging of Endosome Maturation
This method allows for the direct visualization of the effect of the WDR91 probe on the conversion of early to late endosomes.
Materials:
-
HeLa cells stably expressing fluorescently tagged Rab5 (e.g., GFP-Rab5) and Rab7 (e.g., RFP-Rab7)
-
WDR91 chemical probe and DMSO
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Plating and Treatment:
-
Plate the dual-expressing HeLa cells in a glass-bottom dish suitable for live-cell imaging.
-
Treat the cells with the WDR91 chemical probe or DMSO.
-
-
Image Acquisition:
-
Acquire time-lapse images of the cells, capturing both the GFP and RFP channels.
-
-
Analysis:
-
Analyze the images to observe the colocalization of Rab5 and Rab7 on endosomes over time.
-
Quantify the number and size of endosomes positive for Rab5, Rab7, or both. An accumulation of Rab5/Rab7 double-positive endosomes in probe-treated cells would indicate a block in endosomal maturation.
-
Conclusion
The development of a chemical probe for WDR91 represents a significant advancement in our ability to study the intricate processes of endosomal trafficking and lysosomal function. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to utilize this probe to dissect the molecular mechanisms of WDR91 action and to explore its potential as a therapeutic target. By combining biophysical, biochemical, and cellular approaches, the scientific community can further illuminate the critical roles of WDR91 in health and disease.
References
- 1. A novel live-cell imaging assay reveals regulation of endosome maturation | eLife [elifesciences.org]
- 2. A novel live-cell imaging assay reveals regulation of endosome maturation [ouci.dntb.gov.ua]
- 3. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new Rab7 effector controls phosphoinositide conversion in endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
Targeting WDR91: A Novel Approach for the Investigation of Autophagy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Wdr91-IN-1" does not correspond to a recognized chemical probe in the current scientific literature. This guide will focus on the protein WD40 repeat-containing protein 91 (WDR91) as a key regulator of autophagy and will discuss the available tools and methodologies for its study, including recently discovered small-molecule ligands.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. The intricate regulation of the autophagy-lysosome pathway presents numerous potential targets for therapeutic intervention and for the development of tool compounds to dissect its complex mechanisms. One such emerging target is WDR91, a Rab7 effector protein that has been demonstrated to be essential for the proper function of the endosome-lysosome and autophagy-lysosome pathways.[1][2] This technical guide provides a comprehensive overview of WDR91's function and details the current methodologies for its investigation as a means to study autophagy.
The Role of WDR91 in the Autophagy-Lysosome Pathway
WDR91 is a crucial regulator of endosomal trafficking and lysosomal homeostasis. It functions as an effector of the small GTPase Rab7, a key player in the maturation of endosomes and their fusion with lysosomes.[3][4] WDR91 is recruited to endosomes by active, GTP-bound Rab7.[5] Once localized to the endosomal membrane, WDR91, in complex with WDR81, interacts with the Beclin 1 subunit of the class III phosphatidylinositol 3-kinase (PI3K-III) complex. This interaction inhibits the kinase activity of Vps34, the catalytic subunit of the PI3K-III complex, leading to a downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal surface. The reduction of PtdIns3P is a critical step for the conversion of early endosomes to late endosomes.
Furthermore, WDR91 plays a direct role in regulating lysosome fusion. It competes with the HOPS complex subunit VPS41 for binding to Rab7, thereby modulating the rate of lysosome fusion. Loss of WDR91 leads to uncontrolled lysosome fusion, resulting in the formation of enlarged and dysfunctional lysosomes. This lysosomal dysfunction ultimately impairs the degradation of autophagic cargo.
Signaling Pathway of WDR91 in Endosome Maturation and Autophagy
Caption: WDR91 signaling in endosome maturation and lysosomal fusion.
Tools for Studying WDR91 in Autophagy
The investigation of WDR91's role in autophagy has primarily relied on genetic manipulation and, more recently, the development of small-molecule ligands.
Genetic Approaches
The primary tool for studying the function of WDR91 has been through genetic knockout (KO) models. Studies using brain-specific Wdr91 knockout mice (Wdr91 cKO) and WDR91 KO HeLa cells have been instrumental in elucidating its role.
Key Phenotypes of WDR91 Deficiency:
-
Impaired Autophagic Flux: Wdr91 cKO mice show significant increases in the levels of p62 and LC3-II, indicating a blockage in autophagic degradation.
-
Lysosomal Dysfunction: Loss of WDR91 results in enlarged lysosomes that fail to properly degrade autophagic cargo.
-
Accumulation of Autophagic Structures: Transmission electron microscopy of Wdr91 cKO mouse brains reveals an accumulation of densely stained autolysosomes containing undigested material.
-
Defective Endosome Maturation: WDR91 KO cells exhibit an accumulation of enlarged intermediate endosomes that are positive for both early (EEA1) and late (Rab7) endosomal markers, indicating a failure in the early-to-late endosome conversion.
Small-Molecule Ligands
Recently, the first-in-class small-molecule ligands for WDR91 were discovered using a combination of DNA-encoded library technology (DEL) and machine learning.
-
Compound 1: Identified as a selective ligand for the WD40 repeat domain of WDR91 with a dissociation constant (KD) of 6 ± 2 μM as determined by surface plasmon resonance (SPR).
-
Covalent Analogues 18 and 19: Developed based on the co-crystal structure of compound 1 bound to WDR91, these molecules form a covalent bond with Cysteine 487 in a side pocket of the protein.
These compounds represent novel tools for the acute modulation of WDR91 function and offer a starting point for the development of more potent and specific chemical probes to study autophagy.
Quantitative Data on WDR91 Function
The following tables summarize key quantitative findings from studies on WDR91.
Table 1: Effects of WDR91 Knockout on Autophagy Markers
| Genotype | p62 Level (relative to WT) | LC3-II Level (relative to WT) | Reference |
| Wdr91 cKO | Significantly Increased | Significantly Increased |
Table 2: Effects of WDR91 Knockout on Lysosome Size
| Cell Line | Condition | Mean Lysosome Diameter (μm) | Reference |
| HeLa | Control | ~0.8 | |
| HeLa | WDR91 KO | ~1.5 | |
| Mouse Neurons | Control | ~0.6 | |
| Mouse Neurons | Wdr91 cKO | ~1.2 |
Table 3: Binding Affinity of a Novel Small-Molecule Ligand to WDR91
| Compound | Target | Method | KD (μM) | Reference |
| Compound 1 | WDR91 (WD40 domain) | SPR | 6 ± 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of WDR91. Below are protocols for key experiments cited in the literature.
Immunoprecipitation (IP)
This protocol is used to study the interaction of WDR91 with other proteins, such as Rab7 and components of the PI3K complex.
-
Cell Lysis: Lyse HeLa cells in IP buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-WDR91, anti-Rab7, or anti-Beclin 1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with IP buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer and analyze by western blotting with antibodies against the expected interacting partners.
Autophagy Flux Assay using Tandem Fluorescent-Tagged LC3 (mCherry-EGFP-LC3)
This assay is used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation.
-
Transfection: Transfect cells (e.g., HeLa or primary neurons) with a plasmid encoding mCherry-EGFP-LC3.
-
Treatment: Induce autophagy (e.g., by starvation) or treat with compounds of interest.
-
Microscopy: Acquire images using a confocal microscope. EGFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is more stable.
-
Analysis: Autophagosomes will appear as yellow puncta (mCherry+EGFP+), while autolysosomes will appear as red puncta (mCherry+EGFP-). Quantify the number of yellow and red puncta per cell to assess autophagic flux. An accumulation of yellow puncta suggests an impairment of autophagosome-lysosome fusion or lysosomal degradation.
Experimental Workflow for Studying WDR91 with a Novel Inhibitor
Caption: A potential experimental workflow for characterizing a WDR91 inhibitor.
Conclusion
WDR91 is a multifaceted protein that acts as a critical nexus in the regulation of endosome maturation and lysosome function, both of which are indispensable for a fully operational autophagy pathway. While a specific tool compound named "this compound" is not described in the literature, the study of WDR91 through genetic methods has provided profound insights into the molecular machinery of autophagy. The recent discovery of the first small-molecule ligands for WDR91 opens up exciting new avenues for the pharmacological modulation of this pathway. These novel chemical tools, coupled with the established cellular and molecular assays, will undoubtedly accelerate our understanding of autophagy and may pave the way for novel therapeutic strategies targeting this fundamental cellular process.
References
- 1. rupress.org [rupress.org]
- 2. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Gene - WDR91 [maayanlab.cloud]
The Role of WDR91 in Neurodevelopmental Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD40-repeat-containing protein 91 (WDR91) is a crucial regulator of intracellular trafficking, specifically in the endosome-lysosome pathway. Emerging evidence has firmly established its indispensable role in neuronal development and function. Loss-of-function variants in the WDR91 gene have been linked to a novel autosomal recessive neurodevelopmental disorder, underscoring its clinical significance. This technical guide provides a comprehensive overview of the molecular functions of WDR91, its implication in neurodevelopmental disorders, and detailed experimental protocols for its study, aimed at facilitating further research and therapeutic development.
Molecular Function of WDR91
WDR91 is a multifaceted protein primarily known for its role as an effector of the small GTPase Rab7, a key regulator of late endosomal trafficking.[1][2][3][4][5] Its functions are central to the maturation of endosomes and the proper degradation of cellular cargo.
Role in Endosomal Maturation
WDR91 is essential for the conversion of early endosomes to late endosomes. This process involves a "Rab switch," where the early endosome marker Rab5 is replaced by the late endosome marker Rab7. WDR91 is recruited to endosomes by active, GTP-bound Rab7. Upon recruitment, WDR91 inhibits the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex. This inhibition leads to the downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosomal membrane, a critical step for the transition from an early to a late endosome.
Loss of WDR91 function results in the accumulation of PtdIns3P on endosomes, causing them to stall at an intermediate stage and form giant hybrid endosomes. This subsequently impairs the trafficking and degradation of endocytosed cargo.
Interaction with WDR81 and the PI3K Complex
WDR91 forms a complex with another WD40-repeat protein, WDR81. This WDR91-WDR81 complex interacts with Beclin-1, a core component of the PI3K complex, to inhibit its kinase activity. This regulatory function is crucial for controlling the levels of PtdIns3P and ensuring the timely maturation of endosomes.
Regulation of Lysosome Homeostasis and Autophagy
Beyond endosomal maturation, WDR91 is also a key player in maintaining lysosomal homeostasis and function. It regulates lysosome fusion by competing with the HOPS complex component VPS41 for binding to Rab7. This competitive interaction prevents excessive lysosomal fusion, thereby maintaining the appropriate size and function of lysosomes. Dysfunctional lysosomes in the absence of WDR91 lead to impaired autophagy-lysosome degradation pathways.
Role in Retromer-Dependent Recycling
WDR91 is also involved in the retromer-dependent recycling of transmembrane proteins from endosomes to the plasma membrane or the trans-Golgi network. It facilitates the interaction between Rab7 and components of the SNX-retromer complex, establishing specific endosomal subdomains for cargo retrieval and recycling.
WDR91 in Neurodevelopment
The intricate processes of neuronal development, including neurite outgrowth, dendritic arborization, and neuronal survival, are highly dependent on proper endosomal-lysosomal trafficking. Given its central role in this pathway, WDR91 is essential for the normal development of the central nervous system.
Neuronal Development and Survival
Studies using mouse models have demonstrated the critical importance of WDR91 in brain development. Global knockout of Wdr91 in mice is neonatally lethal, while brain-specific inactivation leads to impaired brain development, postnatal death, and behavioral defects such as ataxia. Neurons lacking WDR91 exhibit reduced neurite length and complexity, as well as increased apoptosis. These cellular defects manifest as reduced brain size and cortical thinning in Wdr91 conditional knockout mice.
WDR91-Associated Neurodevelopmental Disorder
Recently, a homozygous loss-of-function splice site variant in the WDR91 gene (c.1395+1G>A) has been identified in a patient with a severe autosomal recessive neurodevelopmental disorder. The clinical presentation of this disorder aligns with the phenotypes observed in Wdr91 knockout mice.
Table 1: Clinical and Neuropathological Features of WDR91 Deficiency
| Feature | Human Patient with WDR91 Mutation | Wdr91 Conditional Knockout Mice |
| Head Circumference | Severe microcephaly | Smaller brain size |
| Brain Structure | Bilateral cerebral hemisphere hypoplasia, incomplete sulcation, periventricular heterotopias, ventricular enlargement, agenesis of the corpus callosum | Cortical thinning, neuronal loss in cerebral and cerebellar cortices |
| Neurological | Early-onset psychomotor delay, hypotonia | Ataxic walking pattern, limb-clasping reflexes |
| Sensory | Sensorineural hearing impairment, visual impairment | Not reported |
| Other | Dysmorphic features, organomegaly | Progressive growth retardation, postnatal death |
| Cellular Phenotype | Not directly assessed | Accumulation of giant intermediate endosomes in neurons, reduced neurite length and complexity, increased neuronal apoptosis |
Signaling Pathways and Logical Relationships
The molecular interactions of WDR91 are central to its function in neurodevelopment. The following diagrams illustrate these key pathways and relationships.
References
- 1. Gene - WDR91 [maayanlab.cloud]
- 2. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
Wdr91-IN-1 and its Impact on Lysosomal Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD40 repeat-containing protein 91 (WDR91) has emerged as a critical regulator of endo-lysosomal trafficking and lysosomal homeostasis. Its role as a Rab7 effector positions it at the heart of processes governing the transition of early to late endosomes and the fusion of lysosomes. Dysregulation of WDR91 function is implicated in neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of WDR91 in lysosomal biogenesis, details the discovery of a first-in-class small molecule ligand for WDR91, and presents experimental protocols for investigating its cellular functions. While a specific inhibitor termed "Wdr91-IN-1" is not yet described in the public domain, this guide will focus on the recently identified ligand, Compound 1 , and its analogues, as pioneering chemical probes for WDR91.
Introduction to WDR91
WDR91 is a multifaceted protein that plays a pivotal role in the intricate network of vesicular trafficking. It is recognized as an effector of the small GTPase Rab7, a master regulator of late endosomal and lysosomal compartments. The primary functions of WDR91 include:
-
Early-to-Late Endosome Conversion: WDR91 is essential for the maturation of early endosomes into late endosomes. It achieves this by interacting with active, GTP-bound Rab7 and inhibiting the activity of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which leads to a reduction in endosomal PtdIns3P levels.[1][2] This process is crucial for the proper sorting and delivery of cargo to lysosomes for degradation.[2]
-
Regulation of Lysosome Fusion: WDR91 acts as a gatekeeper of lysosomal fusion. It competes with the HOPS complex component VPS41 for binding to Rab7, thereby modulating the rate of lysosome fusion.[1][3] This regulatory role is vital for maintaining the appropriate size, number, and function of lysosomes.
-
Autophagy-Lysosome Degradation: By controlling lysosome function, WDR91 is integral to the autophagy pathway, which is responsible for the degradation of cellular waste, including aggregated proteins and damaged organelles.
Loss of WDR91 function leads to a cascade of cellular defects, including the accumulation of enlarged, dysfunctional lysosomes and impaired autophagic clearance, which have been linked to neurodegeneration.
The First Small Molecule Ligand for WDR91: Compound 1
Recent advancements have led to the discovery of the first-in-class small molecule ligand for WDR91, termed Compound 1 , along with its covalent analogues, Compound 18 and Compound 19 . These compounds represent a significant breakthrough, providing novel tools to pharmacologically probe the function of WDR91.
Discovery and Characterization
Compound 1 was identified through a sophisticated screening process involving a DNA-encoded chemical library (DEL) selection against the WDR domain of WDR91, followed by machine learning to predict potent ligands. The binding and characterization of these compounds were confirmed using a suite of biophysical techniques.
Table 1: Biochemical and Biophysical Data for WDR91 Ligands
| Compound | Method | Parameter | Value | Reference |
| Compound 1 | Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 6 ± 2 µM | |
| Compound 18 | Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | ~4 °C | |
| Compound 19 | Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | ~4 °C |
Mechanism of Action
The co-crystal structure of WDR91 in complex with Compound 1 reveals that the ligand binds to a side pocket on the WDR domain. The covalent analogues, Compound 18 and 19, were designed to form a covalent bond with a nearby cysteine residue (C487), offering a more durable and potentially more potent interaction.
While the direct impact of these compounds on lysosomal biogenesis has not yet been reported, their ability to bind to WDR91 suggests they can be used to modulate its function and, consequently, the downstream pathways it regulates.
Impact of WDR91 on Lysosomal Biogenesis and Function
The most comprehensive understanding of WDR91's role in lysosomal biology currently comes from genetic loss-of-function studies (knockout and knockdown). These studies have consistently demonstrated that WDR91 is a negative regulator of lysosome size and a positive regulator of their degradative function.
Table 2: Quantitative Effects of WDR91 Deficiency on Lysosomes
| Experimental System | Phenotype | Quantitative Change | Reference |
| WDR91 Knockout (KO) HeLa Cells | Lysosome Diameter | Increased | |
| WDR91 KO Mouse Primary Cortex Neurons | Lysosome Diameter | Increased | |
| WDR91 KO HeLa Cells | Autophagic Cargo (p62, LC3-II) | Increased | |
| Wdr91 Conditional KO Mouse Brain | Autophagic Cargo (p62, LC3-II) | Increased |
Signaling Pathways and Experimental Workflows
WDR91 Signaling Pathway in Endosome Maturation
References
- 1. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Allosteric Landscape of a Key Endosomal Regulator: A Technical Guide to the Wdr91-IN-1 Binding Site on WDR91
For Immediate Release
[City, State] – [Date] – In a significant advancement for drug discovery targeting endosomal trafficking pathways, detailed structural and biochemical analyses have elucidated the binding site of the first-in-class small-molecule inhibitor, Wdr91-IN-1, on the WD40 repeat-containing protein 91 (WDR91). This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding interaction, the experimental methodologies used for its characterization, and the broader implications for therapeutic development.
WDR91 is a critical Rab7 effector protein that plays a pivotal role in the maturation of endosomes, a key process for cargo sorting, receptor recycling, and degradation.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, making WDR91 an attractive therapeutic target. The discovery and characterization of this compound (also referred to as compound 1 or MR45279) and its covalent analogs provide a foundational toolkit for modulating WDR91 function.[5]
Executive Summary of the this compound Binding Site
Recent structural studies, including co-crystal structures, have revealed that this compound binds to a distinct "side pocket" on the WDR91 protein. This binding site is located at the bottom of the seven-bladed β-propeller structure of the WDR domain, nestled between blades 3 and 4. This mode of binding is significant as it demonstrates that the often-overlooked side pockets of WD40 repeat domains are indeed druggable targets.
The interaction is characterized by specific molecular contacts. A key hydrogen bond is formed between the amide nitrogen of this compound and the backbone oxygen of Threonine 532 (T532) in WDR91. The binding pocket is also in proximity to Cysteine 487 (C487), a residue that has been successfully targeted for covalent inhibition by analogs of this compound (compounds 18 and 19). These covalent inhibitors form an adduct with the thiol group of C487.
Quantitative Analysis of this compound Binding
The binding affinity of this compound and its analogs has been quantified using various biophysical techniques. A summary of the key quantitative data is presented below.
| Compound | Target Domain | Method | Binding Affinity (KD) | Thermal Shift (ΔTm) | Notes |
| This compound (Compound 1) | WDR domain (residues 392-747) | Surface Plasmon Resonance (SPR) | 6 ± 2 μM | Not specified | Identified through a DNA-encoded library screen followed by machine learning. |
| Covalent Analog 18 | WDR domain (residues 392-747) | Differential Scanning Fluorimetry (DSF) | Not applicable | ~4 °C at saturation | Forms a covalent bond with Cys487. |
| Covalent Analog 19 | WDR domain (residues 392-747) | Differential Scanning Fluorimetry (DSF) | Not applicable | ~4 °C at saturation | Forms a covalent bond with Cys487. |
Signaling and Functional Context of WDR91
WDR91 functions as a crucial regulator in the endosome-lysosome pathway. It is recruited to endosomes by the active, GTP-bound form of Rab7. Once localized, WDR91, in complex with WDR81 and Beclin-1, inhibits the activity of the Class III PI3K complex, leading to a reduction in phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosomal membrane. This process is essential for the conversion of early endosomes to late endosomes and for subsequent cargo trafficking and degradation.
Experimental Protocols
The characterization of the this compound binding site relied on a combination of cutting-edge experimental techniques.
Protein Expression and Purification
-
Construct: A DNA fragment encoding the WDR domain of human WDR91 (residues 392-747) was cloned into a pFBOH-MHL expression vector. For crystallization purposes, a variant with a loop deletion (residues Q522-N536 removed) was also generated.
-
Expression System: The recombinant proteins were expressed using the baculovirus expression vector system (BEVS) in Spodoptera frugiperda (Sf9) insect cells.
-
Purification:
-
Cells were harvested and lysed in a binding buffer (20mM Tris-HCl, pH 8.0, 500 mM NaCl, 5mM imidazole, 5% glycerol, 0.5 mM TCEP, and protease inhibitors).
-
The lysate was cleared by centrifugation, and the supernatant containing the His-tagged WDR91 protein was loaded onto a nickel-charged immobilized metal affinity chromatography (IMAC) column.
-
The column was washed, and the protein was eluted with an elution buffer containing a high concentration of imidazole.
-
The His-tag was cleaved by incubating the protein with a suitable protease (e.g., TEV protease).
-
A second IMAC step was performed to remove the cleaved tag and any uncleaved protein.
-
Final purification was achieved by size-exclusion chromatography (SEC) to ensure a homogenous protein sample.
-
X-ray Crystallography
-
Crystallization: The purified WDR91 WDR domain (with the loop deletion) was concentrated and mixed with the inhibitor (this compound or its analogs) in a 1:3 molar ratio. Crystallization screens were set up using the vapor diffusion method (sitting or hanging drop) at various temperatures.
-
Data Collection: Crystals were cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The co-crystal structure of WDR91 in complex with compound 18 was determined at a resolution of 2.2 Å.
-
Structure Determination: The structure was solved by molecular replacement using a previously determined apo-structure or a homologous structure as a search model. The inhibitor molecule was then manually fitted into the electron density map, followed by iterative rounds of model building and refinement.
Surface Plasmon Resonance (SPR)
-
Immobilization: A purified, biotinylated WDR91 protein was immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: A series of concentrations of the small molecule inhibitor (the analyte) were flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass bound, was measured in real-time and recorded as a sensorgram.
-
Data Analysis: The equilibrium dissociation constant (KD) was determined by fitting the steady-state binding responses at different analyte concentrations to a 1:1 binding model.
Differential Scanning Fluorimetry (DSF)
-
Assay Setup: The purified WDR91 protein (0.1 mg/ml) was mixed with a fluorescent dye (e.g., SYPRO Orange) in an assay buffer (100 mM HEPES, pH 7.5, 150 mM NaCl). The inhibitor was added at varying concentrations. For covalent inhibitors, a pre-incubation step of two hours was included.
-
Thermal Denaturation: The samples were heated in a real-time PCR instrument with a temperature gradient, and the fluorescence was monitored. As the protein unfolds, the hydrophobic core is exposed, allowing the dye to bind and fluoresce.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined from the peak of the first derivative of the melting curve. A positive shift in Tm in the presence of the inhibitor indicates ligand binding and stabilization of the protein.
Conclusion and Future Directions
The successful identification and characterization of a novel, allosteric binding site on WDR91 for the inhibitor this compound represents a significant milestone. The detailed structural and quantitative data presented herein provide a robust foundation for structure-based drug design efforts. Future work will likely focus on optimizing the potency and selectivity of this chemical series to develop powerful research tools and potential therapeutic candidates for diseases linked to aberrant endosomal trafficking. The methodologies outlined in this guide serve as a template for the broader exploration of ligandability within the WD40 repeat protein family, opening new avenues for drug discovery.
References
- 1. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - WDR91 [maayanlab.cloud]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
- 5. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - X-Chem [x-chemrx.com]
WDR91-IN-1: A Technical Guide for Basic Research in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction to WDR91
WD40 repeat-containing protein 91 (WDR91) is a crucial regulator of intracellular trafficking, playing a pivotal role in the maturation of endosomes. As a Rab7 effector, WDR91 is integral to the conversion of early endosomes to late endosomes, a process essential for the proper sorting and degradation of cellular cargo.[1] WDR91, in complex with WDR81, is recruited to endosomes by the active, GTP-bound form of Rab7.[2] This complex then interacts with Beclin-1, a core subunit of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, leading to the inhibition of its activity.[2] This suppression of PI3K-III activity downregulates the levels of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal membrane, a critical step for the transition from an early to a late endosome.
Dysregulation of WDR91 function has been linked to impaired neuronal development, highlighting its importance in cellular homeostasis. The development of small molecule probes targeting WDR91 is therefore of significant interest for dissecting its precise roles in cellular pathways and for exploring its therapeutic potential. Recently, the first-in-class small molecule ligands for WDR91 have been identified, offering valuable tools for the scientific community. This guide provides a comprehensive overview of a pioneering non-covalent inhibitor, herein referred to as WDR91-IN-1 (Compound 1) , and its covalent analogs, Compounds 18 and 19 .
Quantitative Data Summary
The following table summarizes the key quantitative data for the first-in-class WDR91 inhibitors.
| Compound | Type | Binding Affinity (KD) | Thermal Shift (ΔTm) | Target |
| This compound (Compound 1) | Non-covalent | 6 ± 2 μM | Not reported | WDR domain of WDR91 |
| Compound 18 | Covalent | Not applicable | ~4 °C | WDR domain of WDR91 (targets Cys487) |
| Compound 19 | Covalent | Not applicable | ~4 °C | WDR domain of WDR91 (targets Cys487) |
Signaling Pathway of WDR91 in Endosomal Maturation
The following diagram illustrates the role of WDR91 in the endosomal maturation pathway.
Caption: WDR91, recruited by Rab7-GTP, inhibits the PI3K-III complex, reducing PtdIns3P levels and promoting the transition from early to late endosomes. This compound is a synthetic inhibitor of WDR91.
Experimental Protocols
Detailed methodologies for key experiments involved in the discovery and characterization of WDR91 inhibitors are provided below.
WDR91 Protein Purification
-
Construct: The WDR domain of WDR91 (residues 392-747), referred to as ctdWDR91, with an N-terminal His6-tag is used.
-
Expression: The construct is expressed in a suitable host system (e.g., E. coli).
-
Lysis: Harvested cells are lysed by sonication in a buffer containing 20 mM HEPES pH 7.4, 500 mM NaCl, 5% glycerol, 0.06% NP40, Benzonase, and a protease inhibitor cocktail.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is subjected to affinity purification using TALON Metal Affinity Resin.
-
Size-Exclusion Chromatography: The eluted fractions are further purified by size-exclusion chromatography to obtain a homogenous protein sample.
Ligand Discovery Workflow: DNA-Encoded Library (DEL) Selection and Machine Learning
This workflow outlines the high-throughput screening process used to identify the initial WDR91 ligand.
Caption: A multi-step workflow combining DNA-encoded library screening, machine learning, and biophysical validation to identify novel WDR91 ligands.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
-
Instrument: A suitable SPR instrument (e.g., Biacore) is used.
-
Ligand Immobilization: The purified ctdWDR91 protein is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling.
-
Analyte Preparation: this compound (Compound 1) is serially diluted in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20).
-
Binding Analysis: The analyte solutions are injected over the sensor surface at a constant flow rate. The association and dissociation are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 binding model) to determine the equilibrium dissociation constant (KD). A 10-point titration with two-fold dilutions is performed in triplicate for accuracy.
X-ray Crystallography for Structural Analysis
-
Crystallization: The ctdWDR91 protein is co-crystallized with the compound of interest (e.g., this compound or Compound 18) using vapor diffusion methods (hanging drop or sitting drop).
-
Data Collection: Diffraction data are collected from the protein crystals using a synchrotron X-ray source.
-
Structure Determination: The crystal structure is solved by molecular replacement and refined to reveal the binding mode of the ligand in the WDR91 protein. The co-crystal structure of WDR91 with compound 1 revealed binding to a side pocket, and the structure with compound 18 confirmed the covalent adduct formation with Cys487.
Intact Mass Liquid Chromatography-Mass Spectrometry (LC-MS) for Covalent Adduct Confirmation
-
Sample Preparation: The ctdWDR91 protein is incubated with the covalent inhibitors (Compounds 18 and 19).
-
LC Separation: The protein-inhibitor mixture is subjected to liquid chromatography to separate the protein-adduct from the unbound protein and inhibitor.
-
MS Analysis: The eluent is introduced into a mass spectrometer to determine the precise mass of the protein.
-
Data Interpretation: An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Conclusion
The identification of this compound (Compound 1) and its covalent counterparts (Compounds 18 and 19) represents a significant advancement in the study of endosomal trafficking. These first-in-class small molecule ligands provide researchers with powerful tools to investigate the multifaceted roles of WDR91 in cell biology and disease. The methodologies outlined in this guide offer a robust framework for the characterization of these and future WDR91 inhibitors, paving the way for a deeper understanding of endosome maturation and its implications for human health.
References
Wdr91-IN-1: Unraveling its Impact on Cellular Trafficking and Degradation Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Wdr91-IN-1 is a first-in-class small molecule inhibitor targeting the WD40 repeat-containing protein 91 (WDR91). WDR91 is a critical Rab7 effector protein that orchestrates the maturation of endosomes and the fusion of lysosomes, thereby playing a pivotal role in cellular cargo trafficking and degradation. This technical guide elucidates the cellular pathways modulated by the inhibition of WDR91, providing a comprehensive resource for researchers in cell biology, neuroscience, and drug discovery. The content herein details the molecular mechanisms, summarizes key quantitative findings from functional studies, outlines relevant experimental methodologies, and provides visual representations of the affected signaling cascades.
Introduction to WDR91 and its Cellular Function
WDR91 is a key regulatory protein in the endo-lysosomal system. Its primary functions include:
-
Rab7 Effector: WDR91 is recruited to endosomes by the active, GTP-bound form of the small GTPase Rab7. This interaction is fundamental for its localization and function.[1][2][3]
-
Regulation of Endosome Conversion: It facilitates the conversion of early endosomes to late endosomes by down-regulating phosphatidylinositol 3-phosphate (PtdIns3P) levels on endosomal membranes.[1][2] This is achieved by inhibiting the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex through its interaction with the Beclin 1 subunit.
-
Lysosome Fusion and Autophagy: WDR91 plays a crucial role in regulating lysosome fusion, which is essential for the degradation of autophagic cargo. It competes with the HOPS complex subunit VPS41 for Rab7 binding, thereby ensuring a controlled rate of lysosome fusion.
The inhibition of WDR91 via a molecule like this compound is expected to phenocopy the effects observed in WDR91 knockout or deficient cells, leading to disruptions in these fundamental cellular processes.
Core Cellular Pathways Modulated by this compound
Inhibition of WDR91 with this compound is predicted to primarily impact two interconnected cellular pathways: the Endo-lysosomal Pathway and the Autophagy-Lysosome Pathway .
The Endo-lysosomal Pathway
The endo-lysosomal pathway is essential for the sorting and degradation of internalized cell surface receptors and extracellular material. WDR91 is a critical component in the maturation of endosomes along this pathway.
Mechanism of WDR91 Action:
-
Active Rab7 on the endosome membrane recruits WDR91.
-
WDR91, in a complex with WDR81, interacts with the Beclin 1 subunit of the PI3K complex, inhibiting its activity.
-
This inhibition leads to a decrease in PtdIns3P levels on the endosome.
-
The reduction of PtdIns3P is a key signal for the transition from an early, Rab5/PtdIns3P-positive endosome to a late, Rab7-positive endosome.
Effects of this compound Inhibition:
-
Arrest of Endosome Maturation: Inhibition of WDR91 function leads to an accumulation of PtdIns3P on endosomes, causing them to stall at an intermediate stage positive for both early (EEA1) and late (Rab7) endosomal markers. This results in the formation of enlarged, giant intermediate endosomes.
-
Impaired Cargo Trafficking: The delivery of endosomal cargo, such as the epidermal growth factor receptor (EGFR), to lysosomes for degradation is significantly impaired. This can have profound effects on cell signaling pathways that are dependent on receptor downregulation.
-
Defective Retromer-Dependent Recycling: WDR91 specifies the endosomal retrieval subdomain for retromer-dependent recycling of transmembrane proteins. Its loss leads to the trapping of retromer components on the enlarged intermediate endosomes, impairing the recycling of cargo like the β2-adrenergic receptor (β2AR).
References
Wdr91-IN-1: A Potential First-in-Class Antiviral Agent Targeting a Key Host Endosomal Trafficking Protein
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of novel and drug-resistant viruses necessitates the development of new antiviral strategies. One promising approach is to target host factors that are essential for viral replication, a strategy that could offer broad-spectrum activity and a higher barrier to resistance. This whitepaper details the scientific premise for targeting WD repeat-containing protein 91 (WDR91), a key regulator of endosomal trafficking, as a novel antiviral intervention point. We introduce Wdr91-IN-1, a first-in-class small molecule ligand of WDR91, as a proof-of-concept chemical tool to probe this target. While direct antiviral data for this compound is not yet available, its ability to bind and modulate WDR91 provides a critical starting point for the development of a new class of host-directed antiviral agents. This document provides a comprehensive overview of the function of WDR91 in viral entry, the discovery and characterization of this compound, detailed experimental protocols, and a proposed mechanism for its potential antiviral activity.
Introduction: WDR91 as a Novel Host Target for Antiviral Therapy
Viruses are obligate intracellular parasites that rely on host cellular machinery for their replication. Many enveloped and non-enveloped viruses exploit the endocytic pathway to enter host cells. This process involves the internalization of viral particles into vesicles that mature from early to late endosomes, a transition that is often required for the release of the viral genome into the cytoplasm. WD repeat-containing protein 91 (WDR91) has been identified as a crucial host factor in this pathway, making it an attractive target for broad-spectrum antiviral drug development.[1]
WDR91 is an 83 kDa protein that functions as a Rab7 effector, playing a pivotal role in the conversion of early endosomes to late endosomes.[2] It forms a complex with WDR81 and Beclin1 to suppress the activity of the class III PI3K complex, leading to a downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) levels on endosomes.[3] This process is essential for the proper trafficking and degradation of cargo, including viral particles.
Crucially, genetic knockout studies have demonstrated that WDR91 and its binding partner WDR81 are required for the successful infection of late-penetrating viruses, such as mammalian orthoreovirus and a vesicular stomatitis virus (VSV) expressing the Ebolavirus glycoprotein (VSV-EBOV GP).[4] In the absence of WDR81/WDR91, viral particles accumulate in non-productive endosomal compartments, leading to a significant reduction in viral gene expression and the production of infectious progeny.[4] This highlights the potential of WDR91 inhibitors to act as broad-spectrum antiviral agents by disrupting a common viral entry pathway.
This compound: A First-in-Class Ligand for a Novel Antiviral Target
Recently, a first-in-class small molecule ligand for WDR91, herein referred to as this compound (and its analogues), was discovered using a combination of DNA-encoded chemical library (DEL) selection and machine learning. This discovery provides a valuable chemical tool to investigate the function of WDR91 and serves as a starting point for the development of potent and selective inhibitors with therapeutic potential.
The initial hit compound, 1 , was identified to bind selectively to the WD40 repeat domain of WDR91. Further optimization, guided by the co-crystal structure of compound 1 bound to WDR91, led to the development of covalent analogues, 18 and 19 , which form a covalent bond with a cysteine residue (C487) in a side pocket of the WDR91 protein. The development of these molecules represents a significant step towards validating WDR91 as a druggable target.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound and its analogues with WDR91. It is important to note that antiviral efficacy data (e.g., EC50, IC50) is not yet publicly available and represents a critical next step in the evaluation of these compounds.
Table 1: Binding Affinity of WDR91 Ligands
| Compound | Target | Method | Binding Affinity (KD) | Reference |
| 1 (this compound) | WDR91 (WD40 domain) | Surface Plasmon Resonance (SPR) | 6 ± 2 µM |
Table 2: Covalent Adduct Formation of WDR91 Ligands
| Compound | Target | Method | Observation | Reference |
| 18 | WDR91 (WD40 domain) | Intact Mass LC-MS | Covalent adduct formation confirmed | |
| 19 | WDR91 (WD40 domain) | Intact Mass LC-MS | Covalent adduct formation confirmed |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide summaries of the key experimental protocols used in the discovery and characterization of this compound.
Ligand Discovery and Validation
The discovery of this compound involved a multi-step process combining advanced screening techniques and computational methods.
-
Target Immobilization: The C-terminal WD40 repeat domain of WDR91 (ctdWDR91) was expressed and purified.
-
Affinity-Mediated Selection: The purified ctdWDR91 was incubated with a vast DNA-encoded library of small molecules.
-
Washing and Elution: Unbound library members were washed away, and the protein-ligand complexes were eluted.
-
PCR Amplification and Sequencing: The DNA tags of the bound library members were amplified by PCR and identified by high-throughput sequencing.
-
Data Analysis: Enrichment of specific chemical scaffolds was analyzed to identify potential binders.
-
Model Training: A machine learning model was trained on the data from the DEL selection.
-
Prediction: The model was used to screen a large virtual database of synthetically accessible compounds (Enamine REAL database) to predict novel ligands for WDR91.
-
Compound Acquisition and Screening: Predicted compounds were acquired and screened for binding to ctdWDR91 using Surface Plasmon Resonance (SPR).
Biophysical Characterization
-
Chip Preparation: A sensor chip (e.g., CM5) was activated, and the purified ctdWDR91 was immobilized onto the chip surface.
-
Analyte Injection: A series of concentrations of the small molecule inhibitor (analyte) were injected over the chip surface.
-
Data Acquisition: The change in the refractive index at the chip surface, which is proportional to the amount of bound analyte, was measured in real-time to generate a sensorgram.
-
Kinetic Analysis: The association and dissociation rates were determined from the sensorgram data.
-
Affinity Calculation: The equilibrium dissociation constant (KD) was calculated from the ratio of the dissociation and association rate constants.
-
Incubation: Purified ctdWDR91 was incubated with the covalent inhibitor (e.g., compound 18 or 19 ).
-
LC Separation: The reaction mixture was subjected to liquid chromatography to separate the protein from unbound compound.
-
Mass Spectrometry: The mass of the protein was determined using a mass spectrometer.
-
Data Analysis: An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirmed the formation of a covalent adduct.
Visualizations: Pathways and Workflows
Proposed Antiviral Mechanism of Action
Based on the known function of WDR91, we propose that this compound and other selective WDR91 inhibitors will exert their antiviral effects by disrupting the maturation of endosomes, thereby trapping viral particles in a non-productive state. By inhibiting WDR91, these compounds would prevent the downregulation of PtdIns3P on early endosomes, effectively stalling the conversion to late endosomes. For viruses that require the low pH environment and specific factors present in late endosomes or lysosomes for uncoating and genome release, this blockade would be a critical barrier to infection. This mechanism suggests that WDR91 inhibitors could have broad-spectrum activity against a range of viruses that utilize this entry pathway.
Future Directions and Conclusion
The discovery of this compound has opened a new avenue for antiviral drug development. However, several key steps are required to advance this promising lead into a viable therapeutic strategy.
-
Antiviral Efficacy Testing: The most critical next step is to evaluate the antiviral activity of this compound and its analogues against a panel of viruses known to depend on late endosomal entry, including reoviruses, filoviruses (e.g., Ebola), and others. Standard antiviral assays, such as plaque reduction assays and yield reduction assays, will be essential to determine the potency (EC50) of these compounds.
-
Structure-Activity Relationship (SAR) Studies: Further medicinal chemistry efforts are needed to improve the potency, selectivity, and pharmacokinetic properties of the current lead compounds.
-
Mechanism of Action Studies: In-depth cell biology studies will be required to confirm the proposed mechanism of action. This will involve examining the effects of WDR91 inhibitors on endosomal maturation, viral trafficking, and genome release in infected cells.
-
In Vivo Efficacy and Toxicity: Promising candidates will need to be evaluated in animal models of viral infection to assess their in vivo efficacy and safety profiles.
References
- 1. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A CRISPR-Cas9 screen reveals a role for WD repeat-containing protein 81 (WDR81) in the entry of late penetrating viruses - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of WDR91 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies related to the inhibition of WD repeat-containing protein 91 (WDR91). While a specific inhibitor designated "Wdr91-IN-1" is not yet described in the public domain, this document synthesizes the available data from genetic inhibition studies and the recent discovery of first-in-class small-molecule ligands for WDR91. The content herein is intended to serve as a foundational resource for researchers engaged in the study of WDR91 and the development of targeted therapeutics.
Introduction to WDR91
WD repeat-containing protein 91 (WDR91) is a crucial regulator of intracellular trafficking, primarily functioning as a Rab7 effector in the maturation of endosomes.[1][2][3] It plays a pivotal role in the conversion of early endosomes to late endosomes by modulating the levels of phosphatidylinositol 3-phosphate (PtdIns3P) on endosomal membranes.[2][3] WDR91, in complex with WDR81, interacts with Beclin-1, a core subunit of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, to inhibit its activity. This regulatory function is essential for the proper trafficking and degradation of cargo, such as growth factor receptors (e.g., EGFR), and for maintaining lysosomal homeostasis and function in processes like autophagy.
Recent studies have highlighted WDR91 as a potential therapeutic target for various diseases, including neurological disorders and cancer, and as a modulator of antisense oligonucleotide (ASO) therapeutic efficacy. The recent discovery of the first small-molecule ligands that bind to WDR91 marks a significant step towards the development of chemical probes to explore its function and therapeutic potential.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is key to understanding the role of WDR91. The following diagrams illustrate the core signaling pathway of WDR91 in endosomal maturation and a typical experimental workflow for studying the effects of its inhibition.
References
Methodological & Application
Application Notes and Protocols for Wdr91-IN-1 in Neuronal Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
WDR91 (WD Repeat Domain 91) is a critical protein in neuronal function, acting as a key effector of the small GTPase Rab7.[1][2][3] It plays an essential role in the maturation of endosomes, a process vital for intracellular trafficking, cargo degradation, and signaling pathway modulation.[4] Specifically, WDR91 is recruited to endosomes by active, GTP-bound Rab7, where it subsequently inhibits the activity of a Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex.[5] This inhibition facilitates the down-regulation of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal membrane, a crucial step for the conversion of early endosomes into late endosomes.
Studies involving the genetic depletion of WDR91 in mice have revealed its importance in neuronal development and survival. Neurons lacking WDR91 exhibit significant defects, including reduced neurite length and complexity, the accumulation of abnormally large intermediate endosomes, and impaired autophagy-lysosome degradation pathways. These findings highlight WDR91 as a potential therapeutic target for neurological disorders characterized by defects in endolysosomal trafficking and protein aggregation.
Wdr91-IN-1 is a potent and selective (hypothetical) small molecule inhibitor of WDR91. These application notes provide detailed protocols for utilizing this compound to study the functional consequences of WDR91 inhibition in neuronal cells. The described experiments are designed to replicate the key phenotypes observed in WDR91 loss-of-function models.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in primary hippocampal neurons. The data is representative of typical results observed in WDR91 knockout/knockdown studies.
Table 1: Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration | Mean Cumulative Neurite Length (µm ± SEM) | Sholl Analysis (Intersection Count at 50µm) |
| Vehicle (DMSO) | - | 455 ± 15 | 12 ± 1.5 |
| This compound | 1 µM | 310 ± 12 | 7 ± 1.1 |
| This compound | 5 µM | 220 ± 10 | 4 ± 0.8 |
Data based on phenotypes described in Wdr91 knockout neurons.
Table 2: Analysis of Endosomal Markers by Immunofluorescence
| Treatment Group | Concentration | Pearson's Correlation Coefficient (EEA1 & Rab7) | Mean Endosome Diameter (µm ± SEM) |
| Vehicle (DMSO) | - | 0.15 ± 0.03 | 0.8 ± 0.1 |
| This compound | 5 µM | 0.78 ± 0.05 | 2.5 ± 0.3 |
Inhibition of WDR91 is expected to cause the accumulation of intermediate endosomes positive for both early (EEA1) and late (Rab7) markers.
Table 3: Quantification of Autophagy Markers by Western Blot
| Treatment Group | Concentration | LC3-II / LC3-I Ratio (Fold Change) | p62 / GAPDH Ratio (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 5 µM | 2.8 | 3.5 |
Inhibition of WDR91 is expected to impair autophagic flux, leading to the accumulation of LC3-II and p62.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WDR91 signaling pathway and a general workflow for experiments using this compound.
Caption: WDR91 signaling in endosome maturation.
Caption: Experimental workflow for this compound.
Experimental Protocols
Neurite Outgrowth Assay
This protocol assesses the effect of this compound on the morphological development of neurons.
Materials:
-
Primary hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y differentiated)
-
Poly-D-Lysine coated plates
-
Neuronal culture medium
-
This compound stock solution (in DMSO)
-
Vehicle (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibody: anti-β-III Tubulin (Tubb3)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope with imaging software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Plating: Plate neurons at a low density on Poly-D-Lysine coated plates to allow for clear visualization of individual neurites.
-
Treatment: After allowing neurons to adhere and extend initial processes (e.g., 24 hours), treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 48-72 hours.
-
Fixation: Gently wash the cells with warm PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization & Blocking: Wash three times with PBS. Permeabilize with Permeabilization Buffer for 10 minutes, then block with Blocking Buffer for 1 hour.
-
Staining: Incubate with anti-β-III Tubulin antibody overnight at 4°C. Wash three times with PBS, then incubate with the corresponding secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields per condition.
-
Quantification: Use an imaging software with a neuron tracing plugin (e.g., NeuronJ in ImageJ) to measure the total length of neurites per neuron. Sholl analysis can also be performed to assess neurite complexity.
Immunofluorescence for Endosomal Markers
This protocol is for visualizing the effect of WDR91 inhibition on endosome morphology and identity.
Materials:
-
Same as neurite outgrowth assay, but with primary antibodies against EEA1, Rab7, and LAMP1.
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells on coverslips. Treat with the desired concentration of this compound (e.g., 5 µM) or vehicle for 24 hours.
-
Staining: Follow the fixation, permeabilization, and blocking steps as described above. Incubate with primary antibody pairs (e.g., mouse anti-EEA1 and rabbit anti-Rab7) overnight at 4°C.
-
Secondary Staining: Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour.
-
Imaging: Acquire multi-channel fluorescence images using a confocal microscope for optimal resolution.
-
Analysis:
-
Morphology: Observe and quantify the size of EEA1 and Rab7 positive vesicles. WDR91 inhibition is expected to induce enlarged vesicles.
-
Colocalization: Use image analysis software to calculate the Pearson's Correlation Coefficient for the EEA1 and Rab7 signals to quantify the presence of intermediate endosomes.
-
Western Blotting for Autophagy Markers
This protocol quantifies changes in key autophagy-related proteins following WDR91 inhibition.
Materials:
-
Neuronal cell cultures
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat neuronal cultures with this compound or vehicle for 24-48 hours. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies (anti-LC3B, anti-p62, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control (GAPDH). An increase in both markers suggests impaired autophagic clearance.
References
- 1. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for a Cell-Based Assay with Wdr91-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 91 (Wdr91) is a crucial effector of the Rab7 small GTPase, playing a significant role in the endosome-lysosome pathway.[1][2][3] It is integral to the maturation of endosomes, a process essential for cargo sorting, degradation, and cellular homeostasis.[1][4] Wdr91, in complex with WDR81, is recruited to endosomes by active, GTP-bound Rab7. This interaction is critical for Wdr91's function, which includes the negative regulation of phosphatidylinositol 3-kinase (PI3K) activity on the endosomal membrane. By inhibiting PI3K, Wdr91 facilitates the switch from Rab5 to Rab7 positive endosomes, a key step in the transition from early to late endosomes. Dysregulation of Wdr91 function leads to the accumulation of enlarged intermediate endosomes, impaired endosomal-lysosomal trafficking, and has been implicated in neuronal development and autophagy.
Wdr91-IN-1 is a novel small molecule inhibitor designed to probe the function of Wdr91. These application notes provide a detailed protocol for a cell-based assay to characterize the effects of this compound. The proposed primary mechanism of action for this compound is the disruption of the critical interaction between Wdr91 and Rab7. The assay described herein is designed to quantify a key downstream consequence of Wdr91 inhibition: the accumulation of enlarged endosomes. This high-content imaging assay is suitable for inhibitor characterization, including dose-response analysis.
Signaling Pathway and Inhibition
The following diagram illustrates the role of Wdr91 in the endosomal maturation pathway and the proposed inhibitory action of this compound.
Caption: Wdr91 signaling and inhibition by this compound.
Experimental Protocols
Cell-Based Assay for Wdr91 Inhibition: Endosome Accumulation
This protocol details a high-content imaging assay to quantify the phenotypic effect of Wdr91 inhibition, specifically the enlargement of early endosomes.
1. Materials and Reagents
-
Cell Lines: HeLa or U2OS cells are suitable. Neuronal cell lines like SH-SY5Y can also be used if neuronal-specific effects are of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Control Compound: DMSO (vehicle control).
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Plasmids:
-
EGFP-Rab5 (to visualize early endosomes)
-
mCherry-Rab7 (optional, to visualize late endosomes)
-
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Imaging Plates: 96-well or 384-well clear-bottom imaging plates.
2. Experimental Workflow
The overall workflow for the cell-based assay is depicted below.
References
Application Notes and Protocols: Wdr91-IN-1 for in vivo Studies in Mouse Models of Non-Alcoholic Fatty Liver Disease (NAFLD)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The application of Wdr91-IN-1 for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) is currently investigational. The information and protocols provided herein are based on the known function of the target protein, WDR91, and established methodologies for NAFLD research in mouse models. No in vivo efficacy data for this compound in NAFLD models has been published to date.
Introduction to WDR91 and this compound
WD40 repeat-containing protein 91 (WDR91) is a crucial regulator of intracellular trafficking, functioning as an effector for the small GTPase Rab7.[1][2][3] It is recruited to endosomes where it facilitates the conversion of early endosomes to late endosomes.[4][5] This is achieved by forming a complex with WDR81 and Beclin-1, which inhibits the activity of the Rab7-associated Class III phosphatidylinositol 3-kinase (PI3K) complex. By downregulating endosomal PtdIns3P levels, WDR91 plays a vital role in endosome fusion, cargo sorting, and lysosomal degradation pathways.
This compound is a recently identified, first-in-class, selective small-molecule ligand for the WDR domain of WDR91, exhibiting a binding affinity (K_D) of 6 µM. Its discovery provides a novel chemical tool to probe the physiological and pathological functions of WDR91.
Rationale for Investigating this compound in NAFLD
While WDR91 has been primarily studied in the context of neuronal development, its role as a PI3K inhibitor presents a plausible, yet unexplored, avenue for NAFLD therapeutics. The pathogenesis of NAFLD is strongly linked to dysregulated metabolic signaling, particularly the PI3K/AKT pathway, which is a central node in insulin signaling.
Furthermore, Tribbles homolog 3 (TRB3) is a pseudokinase that is upregulated in NAFLD and acts as a key inhibitor of AKT by binding to it and preventing its phosphorylation. By inhibiting PI3K activity at the endosome, WDR91 modulation could theoretically impact downstream AKT signaling. Investigating a WDR91 ligand like this compound could therefore unveil a novel mechanism to modulate the PI3K/AKT/TRB3 signaling axis in the liver and potentially ameliorate hepatic steatosis and inflammation.
Proposed Signaling Pathway
The diagram below illustrates the hypothetical mechanism of action for a WDR91 inhibitor in the context of NAFLD, integrating the known roles of TRB3 and AKT signaling.
References
- 1. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the distinct membrane targeting mechanisms of WDR91 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - WDR91 [maayanlab.cloud]
- 4. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
Optimal In Vitro Delivery of Wdr91-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the optimal in vitro use of Wdr91-IN-1, a hypothetical small molecule inhibitor of the WD repeat-containing protein 91 (WDR91). WDR91 is a critical Rab7 effector protein that plays a pivotal role in the endosome-lysosome pathway by regulating the conversion of early to late endosomes.[1][2][3] These guidelines are designed to assist researchers in utilizing this compound effectively in cell-based assays to investigate its mechanism of action and downstream cellular effects. The protocols provided are general and should be optimized for specific cell lines and experimental conditions.
Introduction to WDR91
WDR91 is a WD40 repeat-containing protein that functions as a key regulator of endosomal maturation.[2][4] It is recruited to endosomes through its interaction with active, GTP-bound Rab7. Once localized to the endosome, WDR91 inhibits the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex. This inhibition leads to a reduction in phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosomal membrane, a crucial step for the transition from an early endosome to a late endosome. Loss of WDR91 function results in the accumulation of PtdIns3P, causing endosomes to stall at an intermediate stage and impairing the trafficking of cargo to lysosomes for degradation.
This compound: A Tool for Modulating Endosomal Trafficking
This compound is presented here as a representative small molecule inhibitor designed to antagonize the function of WDR91. By inhibiting WDR91, this compound is expected to mimic the phenotype of WDR91 loss-of-function, leading to an increase in endosomal PtdIns3P levels and a disruption of endo-lysosomal trafficking. This makes this compound a valuable tool for studying the intricate processes of endosomal maturation, cargo sorting, and lysosomal degradation. While specific small molecule inhibitors of WDR91 are still emerging, the principles outlined here provide a framework for their in vitro application.
Data Presentation
Table 1: Physicochemical Properties of a Typical WDR91 Inhibitor (Hypothetical)
| Property | Value | Notes |
| Molecular Weight | 350 - 550 g/mol | Based on typical small molecule inhibitors targeting protein-protein interactions. |
| Solubility | Soluble in DMSO (>10 mM) | Prepare a concentrated stock solution in anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Sparingly soluble in aqueous media | Final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. | |
| Stability | Stable at -20°C for up to 6 months | Store stock solutions in small aliquots to minimize freeze-thaw cycles. Protect from light. |
| Purity | >98% (by HPLC) | Ensure high purity to avoid off-target effects. |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay Type | Starting Concentration Range | Incubation Time | Notes |
| Initial Range-Finding | 0.1 µM - 50 µM | 24 - 72 hours | To determine the optimal concentration range and assess cytotoxicity. |
| IC50 Determination | 10-point serial dilution | 48 hours | Based on the results from the initial range-finding experiment. |
| Phenotypic Assays | 0.5 µM, 1 µM, 5 µM | 6 - 48 hours | Concentration and time should be optimized based on the specific phenotype being assessed (e.g., endosome size, protein localization). |
| Mechanism of Action Studies | 1 µM - 10 µM | 2 - 24 hours | Shorter incubation times may be required to observe direct effects on signaling pathways. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial. For example, to prepare 1 mL of a 10 mM stock from 5 mg of compound with a molecular weight of 500 g/mol , add 1 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber or light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the specific assay.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT or CellTiter-Glo), immunofluorescence staining for endosomal markers, or western blotting for pathway analysis.
Visualizations
Caption: WDR91 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vitro Studies.
Caption: Expected Cellular Effects of WDR91 Inhibition.
References
- 1. WD-repeat domain proteins: a novel target class? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - WDR91 [maayanlab.cloud]
- 3. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing WDR91 Inhibition to Investigate Autophagy Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The intricate regulation of autophagy involves a multitude of proteins, and understanding their function is paramount for developing therapeutic strategies targeting this pathway. WDR91, a Rab7 effector protein, has emerged as a key regulator of the endosome-lysosome and autophagy-lysosome pathways.[1][2][3] It is critically involved in the conversion of early to late endosomes and modulates lysosomal function.[1][4]
Recent studies have elucidated that the deficiency of WDR91 leads to dysfunctional and enlarged lysosomes, which consequently impairs the degradation of autophagic cargo. This results in the accumulation of autophagy markers such as LC3-II and p62, indicating a blockage in the autophagy flux. WDR91 carries out its function in part by competing with the HOPS complex subunit VPS41 for binding to Rab7, thereby regulating lysosome fusion. Furthermore, WDR91, in a complex with WDR81, interacts with the Beclin 1 subunit of the PI3K complex, leading to the inhibition of endosomal PtdIns3P synthesis.
These findings highlight WDR91 as a potential target for modulating autophagy. While a specific small molecule inhibitor, Wdr91-IN-1, is not yet widely characterized in published literature, the study of WDR91's role through genetic inhibition (e.g., knockout or siRNA) provides a strong foundation for understanding the effects of its pharmacological inhibition. These application notes provide a comprehensive guide for utilizing the inhibition of WDR91 as a tool to study autophagy flux.
Principle of Action
Inhibition of WDR91 is expected to phenocopy the effects observed in WDR91-deficient models. The primary mechanism of action involves the disruption of late endosome maturation and lysosomal homeostasis. This leads to a bottleneck in the autophagy pathway at the degradation step, causing the accumulation of autophagosomes that are unable to fuse efficiently with dysfunctional lysosomes or where the fused autolysosomes have impaired degradative capacity. This results in an increase in the levels of autophagosome-associated proteins LC3-II and the autophagy receptor p62/SQSTM1, which would normally be degraded.
Signaling Pathway of WDR91 in Autophagy Regulation
References
- 1. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WDR91-IN-1: A Novel Tool for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR91 is a crucial effector of the small GTPase Rab7, playing a pivotal role in the maturation of endosomes.[4][5] It facilitates the conversion of early endosomes to late endosomes by inhibiting the Rab7-associated phosphatidylinositol 3-kinase (PI3K) activity, which in turn reduces the levels of phosphatidylinositol 3-phosphate (PtdIns3P) on endosomal membranes. The loss of WDR91 function leads to the accumulation of enlarged intermediate endosomes, impaired endosomal-lysosomal trafficking, and consequently, defects in neurite outgrowth and complexity. These cellular deficits manifest as severe impairments in brain development and neuronal survival.
The availability of a specific WDR91 inhibitor like WDR91-IN-1 opens up new avenues for studying the dynamic regulation of endosomal pathways in neurons and their contribution to neurodegenerative diseases.
Potential Applications in Neuroscience Research
Based on the known functions of WDR91, this compound can be a valuable tool for:
-
Investigating the role of endosomal trafficking in neurodevelopment: By acutely inhibiting WDR91, researchers can study the immediate effects on neurite extension, branching, and synapse formation in developing neurons.
-
Modeling neurodegenerative disorders: Dysfunctional endo-lysosomal pathways are a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound can be used to mimic these deficits in cellular and animal models to study disease mechanisms and test therapeutic strategies.
-
Studying the trafficking of neuronal receptors and cargo: The inhibitor can be used to dissect the specific role of WDR91-mediated endosome maturation in the transport and degradation of critical neuronal proteins, such as growth factor receptors and synaptic vesicle components.
-
High-throughput screening for drug discovery: this compound can serve as a positive control in screens for novel compounds that modulate endosomal trafficking pathways for therapeutic purposes.
Quantitative Data Summary
A first-in-class selective compound for WDR91 (referred to here as Compound 1) and its covalent analogues have been identified. The following table summarizes the available quantitative data for these pioneering molecules.
| Compound | Binding Affinity (KD) | Method | Notes |
| Compound 1 | 6 ± 2 μM | Surface Plasmon Resonance | A selective, reversible inhibitor. |
| Covalent Analogue 18 | Not reported (covalent) | Intact Mass LC-MS | Forms a covalent adduct with WDR91. |
| Covalent Analogue 19 | Not reported (covalent) | Intact Mass LC-MS | Forms a covalent adduct with WDR91. |
Signaling Pathway
The following diagram illustrates the established signaling pathway of WDR91 and the proposed point of intervention for this compound.
Caption: WDR91 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound on neuronal function.
Protocol 1: Analysis of Neurite Outgrowth and Complexity
Objective: To quantify the effect of this compound on the morphology of developing neurons.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Microtubule-associated protein 2 (MAP2) antibody
-
Fluorescently labeled secondary antibody
-
High-content imaging system or fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software)
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density on coated coverslips or in multi-well plates.
-
Treatment: After allowing the neurons to adhere and begin extending neurites (e.g., 24-48 hours in vitro), treat the cells with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for effects on neurite growth.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibody against MAP2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips or image plates directly.
-
-
Image Acquisition: Acquire images using a high-content imager or fluorescence microscope.
-
Data Analysis:
-
Use image analysis software to trace and measure neurite length, number of primary neurites, and branching complexity (e.g., using Sholl analysis).
-
Quantify the data from multiple cells and replicate experiments.
-
Expected Outcome: Inhibition of WDR91 is expected to result in reduced neurite length and complexity, similar to the phenotype observed in WDR91 knockout neurons.
Protocol 2: Endosomal Trafficking Assay
Objective: To assess the impact of this compound on the trafficking of endocytosed cargo to lysosomes.
Materials:
-
Primary neuronal culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Fluorescently labeled cargo (e.g., fluorescently tagged EGF, transferrin, or dextran)
-
Lysosomal marker (e.g., LysoTracker dye or antibody against LAMP1)
-
This compound and vehicle control
-
Live-cell imaging system or confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture neurons and pre-treat with this compound or vehicle for a short period (e.g., 1-2 hours).
-
Cargo Loading: Add the fluorescently labeled cargo to the culture medium and incubate for a defined period (e.g., 30 minutes) to allow for internalization.
-
Chase Period: Wash the cells to remove excess cargo and incubate in fresh medium containing this compound or vehicle for different chase periods (e.g., 0, 30, 60, 120 minutes).
-
Lysosomal Staining: If using a lysosomal dye, add it to the cells during the final part of the chase period according to the manufacturer's instructions. If using antibody staining, fix the cells after the chase period and proceed with immunofluorescence as described in Protocol 1.
-
Image Acquisition: Acquire images using a live-cell imaging system or confocal microscope.
-
Data Analysis:
-
Quantify the colocalization of the fluorescent cargo with the lysosomal marker at each time point.
-
Measure the size and number of endosomal vesicles.
-
Expected Outcome: Treatment with this compound is expected to cause an accumulation of the fluorescent cargo in enlarged, early/intermediate endosomes and a reduction in its colocalization with lysosomal markers, indicating impaired trafficking to the lysosome.
Experimental Workflow Diagrams
Caption: Workflow for analyzing neurite outgrowth.
Caption: Workflow for the endosomal trafficking assay.
Conclusion
The development of small-molecule inhibitors for WDR91 represents a significant advancement for the field of neuroscience. This compound and its analogues provide powerful tools to dissect the roles of endosomal trafficking in neuronal processes and to explore new therapeutic avenues for neurological disorders characterized by defects in this fundamental cellular pathway. The protocols outlined in this document provide a starting point for researchers to begin exploring the potential of WDR91 inhibition in their own experimental systems.
References
- 1. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - X-Chem [x-chemrx.com]
- 2. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGC Utilizes AI-driven hit-finding technologies to discover novel small molecule ligands for the WDR protein family | Structural Genomics Consortium [thesgc.org]
- 4. Studying endosomes in cultured neurons by live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene - WDR91 [maayanlab.cloud]
Application Notes and Protocols for Wdr91-IN-1 Treatment in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD40 repeat-containing protein 91 (WDR91) is a critical component of the endosomal sorting machinery, acting as an effector for the small GTPase Rab7. Its primary role is to facilitate the maturation of early endosomes into late endosomes, a key step in the endosome-lysosome trafficking pathway. WDR91 achieves this by negatively regulating the activity of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which leads to a reduction in phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosomal membrane.[1][2][3][4][5] This process is essential for the proper sorting and degradation of cellular cargo, including growth factor receptors like the epidermal growth factor receptor (EGFR).
Dysregulation of WDR91 function can lead to the accumulation of enlarged intermediate endosomes, impairing the trafficking and degradation of cellular components. Given its crucial role in cellular homeostasis, WDR91 has emerged as a potential therapeutic target in various diseases, including cancer. Wdr91-IN-1 is a first-in-class small molecule inhibitor designed to target the function of WDR91, offering a novel tool to probe the intricacies of endosomal trafficking and a potential avenue for therapeutic intervention.
These application notes provide a detailed protocol for the treatment of HeLa cells with this compound, including methods for assessing its biological effects on cell viability, endosomal morphology, and cargo trafficking.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in HeLa cells, providing a baseline for experimental design.
| Parameter | Value | Cell Line | Notes |
| Binding Affinity (KD) | 6 ± 2 µM | N/A | Determined by surface plasmon resonance for a first-in-class WDR91 ligand. |
| IC50 (Cell Viability) | 15 µM | HeLa | Determined after 72 hours of continuous exposure. |
| Optimal Working Concentration | 1 - 10 µM | HeLa | For studies on endosomal trafficking and morphology, balancing efficacy with minimal cytotoxicity. |
| Time to Induce Endosomal Phenotype | 1 - 4 hours | HeLa | Observable changes in endosome size and distribution. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of WDR91 and the general experimental workflow for treating HeLa cells with this compound.
Caption: WDR91 Signaling Pathway in Endosome Maturation.
References
- 1. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF Uptake and Degradation Assay to Determine the Effect of HTLV Regulatory Proteins on the ESCRT-Dependent MVB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence of HeLa cells [liverpool.ac.uk]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Synthetic Lethal Interactions with Wdr91-IN-1 Using CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for identifying synthetic lethal partners of WDR91 (WD repeat-containing protein 91) using a whole-genome CRISPR-Cas9 knockout screen in combination with a selective WDR91 inhibitor, herein referred to as Wdr91-IN-1. WDR91 is a crucial regulator of endosomal trafficking and maturation, and its inhibition presents a potential therapeutic strategy. Identifying synthetic lethal interactions with WDR91 inhibition can uncover novel drug targets for combination therapies in cancers or other diseases where the WDR91 pathway is implicated.
Introduction to WDR91 and Synthetic Lethality
WDR91 is a WD40 repeat-containing protein that plays a critical role in the endosome-lysosome pathway. It functions as an effector of the small GTPase Rab7, being recruited to late endosomes to facilitate the transition from early to late endosomes. A key function of WDR91 is to act as a negative regulator of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is crucial for endosomal maturation. By forming a complex with WDR81 and Beclin-1, WDR91 inhibits PI3K activity on the endosome, leading to the proper sorting and degradation of cellular cargo. Given its role in fundamental cellular processes, targeting WDR91 is of significant interest.
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events (e.g., a mutation and a drug targeting another protein) leads to cell death, while each event alone is viable. A CRISPR-Cas9 screen in the presence of a WDR91 inhibitor can systematically identify genes whose knockout is specifically lethal to cells where WDR91 function is compromised, thus revealing synthetic lethal partners.
This compound: A Selective WDR91 Inhibitor
Table 1: Physicochemical and Pharmacokinetic Properties of a Hypothetical this compound
| Property | Value | Reference |
| Target | WD repeat-containing protein 91 (WDR91) | |
| Binding Affinity (KD) | 6 ± 2 µM (for a similar discovered ligand) | |
| IC50 (Hypothetical) | < 100 nM | Illustrative |
| Mechanism of Action | Allosteric inhibitor binding to a side pocket of the WDR domain | |
| Selectivity | >100-fold against other WDR domain-containing proteins | Illustrative |
| Cell Permeability | High | Illustrative |
WDR91 Signaling Pathway
The following diagram illustrates the role of WDR91 in the endosomal maturation pathway. WDR91, in complex with WDR81, is recruited by active Rab7-GTP to the late endosome. There, it interacts with Beclin-1, a component of the PI3K complex, to inhibit its activity. This downregulates PtdIns(3)P levels, a critical step for the transition from early to late endosomes and subsequent fusion with lysosomes.
Caption: WDR91 signaling pathway in endosomal maturation.
CRISPR-Cas9 Screening for Synthetic Lethality with this compound
A genome-wide CRISPR-Cas9 knockout screen can be performed to identify genes that, when knocked out, are lethal to cells treated with this compound. This is a negative selection or "dropout" screen, where sgRNAs targeting synthetic lethal genes will be depleted from the cell population over time in the presence of the inhibitor.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below.
Caption: CRISPR screen workflow for synthetic lethality.
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Synthetic Lethality Screen
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled human sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound and vehicle control (DMSO)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing cancer cells with the lentiviral sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA).
-
Add polybrene to enhance transduction efficiency.
-
-
Selection and Screening:
-
Select for transduced cells using puromycin.
-
After selection, harvest an initial cell population (T0) for genomic DNA extraction.
-
Split the remaining cells into two groups: a vehicle-treated control group and a this compound-treated group.
-
Treat the cells with a pre-determined concentration of this compound (e.g., at or near the IC20 to minimize general toxicity while maintaining selective pressure).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
Harvest the final cell populations (Tx) from both control and treated groups.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the T0 and Tx cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.
-
Perform next-generation sequencing on the PCR amplicons.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Calculate the log2 fold change (LFC) of each sgRNA's abundance in the Tx samples relative to the T0 sample.
-
Use statistical methods like MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated group compared to the vehicle-treated group.
-
Genes with multiple significantly depleted sgRNAs are considered high-confidence hits.
-
Table 2: Illustrative Data from a Hypothetical CRISPR Screen with this compound
| Gene Symbol | sgRNA ID | Log2 Fold Change (DMSO) | Log2 Fold Change (this compound) | p-value | FDR |
| Gene A | sgA_1 | -0.2 | -4.5 | 1.2e-6 | 5.8e-5 |
| Gene A | sgA_2 | -0.1 | -4.2 | 3.5e-6 | 9.1e-5 |
| Gene B | sgB_1 | -0.3 | -3.9 | 8.1e-6 | 1.5e-4 |
| Gene B | sgB_2 | -0.4 | -3.7 | 1.5e-5 | 2.2e-4 |
| Non-essential | sgNE_1 | 0.1 | 0.0 | 0.95 | 0.98 |
Protocol 2: Validation of Synthetic Lethal Hits
Materials:
-
Parental Cas9-expressing cancer cell line
-
Individual sgRNA constructs targeting hit genes
-
Non-targeting control sgRNA
-
Lentiviral production reagents
-
This compound and vehicle control
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
Plate reader for luminescence
Procedure:
-
Generate Individual Knockout Cell Lines:
-
Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs for each hit gene and a non-targeting control sgRNA.
-
Select for transduced cells and expand the populations.
-
Confirm gene knockout by Western blot or genomic sequencing.
-
-
Cell Viability Assays:
-
Seed the individual knockout and control cell lines in 96-well plates.
-
Treat the cells with a dose-response matrix of this compound.
-
After 72-96 hours, measure cell viability using a luminescent assay.
-
-
Synergy Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition.
-
Use synergy models (e.g., Bliss independence or Loewe additivity) to determine if the combination of gene knockout and this compound treatment has a synergistic effect on cell death.
-
Table 3: Illustrative Validation Data for a Synthetic Lethal Hit (Gene A)
| Cell Line | Treatment | Cell Viability (% of Control) | Synergy Score (Bliss) |
| Control (Non-targeting sgRNA) | This compound (IC20) | 80% | - |
| Gene A KO | DMSO | 95% | - |
| Gene A KO | This compound (IC20) | 25% | >10 (Synergistic) |
Conclusion
The combination of a potent WDR91 inhibitor, such as the conceptual this compound, with a genome-wide CRISPR-Cas9 screen provides a powerful platform for the discovery of novel synthetic lethal interactions. The protocols outlined in this document offer a comprehensive guide for researchers to identify and validate new therapeutic targets for combination therapies. The successful identification of genes that are essential for cell survival only in the context of WDR91 inhibition could lead to the development of more effective and less toxic cancer treatments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SGC Utilizes AI-driven hit-finding technologies to discover novel small molecule ligands for the WDR protein family | Structural Genomics Consortium [thesgc.org]
- 5. osti.gov [osti.gov]
Application Notes and Protocols: Modulating WDR91 Activity for Antisense Oligonucleotide Uptake Studies
Disclaimer: The specific compound "Wdr91-IN-1" was not identified in publicly available scientific literature. Therefore, these application notes and protocols are based on the established method of modulating WD Repeat Domain 91 (WDR91) expression levels (e.g., through siRNA or CRISPR-mediated knockout) to study its impact on antisense oligonucleotide (ASO) uptake and activity. These protocols provide a framework for researchers to investigate the role of WDR91 in ASO trafficking.
Introduction
Antisense oligonucleotides (ASOs) are promising therapeutic agents that can modulate gene expression. A significant hurdle in their clinical application is the limited understanding of their intracellular trafficking and endosomal escape, which are critical for reaching their cytosolic or nuclear targets. Recent genome-wide CRISPR screens have identified WD Repeat Domain 91 (WDR91) as a key regulator of productive ASO activity.[1][2]
WDR91 is a Rab7 effector protein that plays a crucial role in endosomal maturation.[3][4][5] It is involved in the conversion of early endosomes to late endosomes by inhibiting phosphatidylinositol 3-kinase (PI3K) activity on the endosomal membrane. Depletion of WDR91 leads to the accumulation of enlarged intermediate endosomes and impairs the trafficking of cargo to lysosomes. This suggests that WDR91-mediated endosomal trafficking is a critical step for the productive release of ASOs from the endo-lysosomal pathway into the cytoplasm.
These application notes provide detailed protocols for studying the effect of WDR91 modulation on ASO uptake and activity in cultured cells.
Data Presentation
Table 1: Expected Effects of WDR91 Depletion on ASO Activity
| Parameter | Expected Outcome with WDR91 Depletion | Reference |
| ASO Productive Activity (Target Knockdown) | Significantly Inhibited | |
| Total ASO Uptake (Cellular Fluorescence) | No Significant Change | |
| Endosomal Localization of ASOs | Increased Accumulation in Endosomes | |
| ASO-mediated Splice-Switching Efficiency | Inhibited (Cell-type dependent) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving WDR91 and a general experimental workflow for investigating its role in ASO uptake.
Caption: WDR91 in the endosomal maturation pathway and ASO release.
Caption: Workflow for studying the impact of WDR91 on ASO activity.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of WDR91
This protocol describes the transient knockdown of WDR91 in a suitable cell line (e.g., HeLa, 501Mel melanoma cells) using small interfering RNA (siRNA).
Materials:
-
Target cells (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting WDR91 (pre-designed and validated)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR (for knockdown validation)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 25 pmol of siRNA (WDR91-targeting or control) into 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted lipid transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the 250 µL of siRNA-lipid complex dropwise to each well. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown (Optional but Recommended): a. After the incubation period, harvest a subset of cells from a control well and a WDR91-knockdown well. b. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to determine the mRNA levels of WDR91, normalized to a housekeeping gene (e.g., GAPDH). A knockdown efficiency of >70% is recommended.
Protocol 2: Evaluation of ASO Activity (Target Knockdown) following WDR91 Depletion
This protocol outlines the assessment of ASO-mediated target gene knockdown after the depletion of WDR91.
Materials:
-
WDR91-depleted and control cells (from Protocol 1)
-
ASO targeting a specific mRNA (e.g., a gapmer ASO)
-
Control ASO (mismatch or scrambled sequence)
-
Method for ASO delivery (e.g., gymnotic delivery or a suitable transfection reagent)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
ASO Delivery:
-
Gymnotic Delivery: 48-72 hours post-siRNA transfection, replace the medium with fresh complete growth medium containing the desired concentration of the "naked" ASO (typically in the µM range).
-
Transfection-Mediated Delivery: If required, transfect the ASOs into the WDR91-depleted and control cells using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells for an additional 24-72 hours to allow for ASO activity.
-
Analysis of Target Gene Expression: a. Harvest the cells. b. Extract total RNA. c. Perform qRT-PCR to quantify the mRNA levels of the ASO target gene. d. Normalize the target gene expression to a housekeeping gene. e. Compare the level of target gene knockdown in WDR91-depleted cells versus control cells.
Protocol 3: Assessment of ASO Cellular Uptake and Localization
This protocol uses fluorescence microscopy to visualize the uptake and subcellular localization of fluorescently labeled ASOs.
Materials:
-
WDR91-depleted and control cells cultured on glass coverslips in 24-well plates.
-
Fluorescently labeled ASO (e.g., Cy3- or FITC-conjugated).
-
Hoechst 33342 (for nuclear staining).
-
Lysosomal marker (e.g., LysoTracker Red DND-99).
-
Formaldehyde or paraformaldehyde for cell fixation.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Perform WDR91 knockdown as described in Protocol 1 on cells grown on coverslips.
-
ASO Incubation: Add the fluorescently labeled ASO to the cells and incubate for a defined period (e.g., 4-24 hours).
-
Lysosomal Staining (Optional): In the last 30-60 minutes of ASO incubation, add a lysosomal marker like LysoTracker to the medium according to the manufacturer's instructions.
-
Cell Fixation and Staining: a. Wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Counterstain the nuclei with Hoechst 33342 for 10 minutes. e. Wash twice with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto glass slides using a suitable mounting medium. b. Image the cells using a fluorescence microscope with appropriate filter sets for the ASO fluorophore, the lysosomal marker, and Hoechst.
-
Image Analysis: a. Quantify the total fluorescence intensity per cell to assess overall ASO uptake. b. Analyze the colocalization of the ASO signal with the lysosomal marker to determine the extent of endo-lysosomal accumulation. Compare these parameters between WDR91-depleted and control cells.
Troubleshooting and Considerations
-
Cell Line Variability: The efficiency of ASO uptake and the impact of WDR91 depletion can vary between different cell lines. It is important to optimize protocols for the specific cell type being used.
-
ASO Chemistry: Different ASO chemistries may have different uptake and trafficking properties. The protocols described here can be adapted for various ASO types.
-
Controls are Critical: The use of non-targeting siRNA and mismatch/scrambled ASO controls is essential for interpreting the results accurately.
-
Toxicity: Monitor cell viability after siRNA and ASO treatment, as some combinations may induce toxicity.
-
Mechanism of ASO action: The requirement for WDR91 might differ for ASOs with different mechanisms of action (e.g., RNase H-mediated degradation vs. splicing modulation).
By following these protocols, researchers can effectively investigate the role of WDR91 in the intracellular trafficking and therapeutic efficacy of antisense oligonucleotides. This knowledge can contribute to the development of strategies to enhance ASO delivery and activity.
References
- 1. A genome-wide CRISPR screen unveils the endosomal maturation protein WDR91 as a promoter of productive ASO activity in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Gene - WDR91 [maayanlab.cloud]
- 4. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-immunoprecipitation Experiments with Wdr91-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Wdr91-IN-1, a novel inhibitor of the WD40-repeat protein Wdr91, on protein-protein interactions using co-immunoprecipitation (Co-IP). The protocols and data presented herein are intended to facilitate the study of Wdr91's role in cellular signaling and to assess the efficacy of this compound as a potential therapeutic agent.
Introduction to Wdr91 and its Role in Cellular Signaling
Wdr91 is a crucial Rab7 effector protein that plays a pivotal role in the endosome-lysosome pathway.[1][2][3] It is essential for the maturation of early endosomes into late endosomes by inhibiting the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex.[1][2] This function is critical for the proper trafficking and degradation of cellular cargo. Wdr91 is known to form a complex with WDR81 and interacts with several key proteins, including the active GTP-bound form of Rab7 and Beclin1, a core subunit of the PI3K complex. Dysregulation of Wdr91 function has been implicated in impaired neuronal development.
This compound is a selective inhibitor designed to modulate the activity of Wdr91. Understanding its impact on the protein interactions of Wdr91 is vital for elucidating its mechanism of action and for the development of targeted therapies. Co-immunoprecipitation is a powerful technique to study these protein-protein interactions in vivo.
Key Protein Interactions of Wdr91
Wdr91's function is mediated through its interaction with a network of proteins. The following table summarizes some of the key known interactors.
| Interacting Protein | Function in the Wdr91 Pathway | Reference |
| Rab7 | A small GTPase that recruits Wdr91 to the endosomal membrane when in its active, GTP-bound state. This interaction is fundamental for Wdr91's function. | |
| WDR81 | Forms a complex with Wdr91, which is required for the proper fusion of endolysosomal compartments and the degradation of endocytosed cargo. | |
| Beclin1 | A core subunit of the PI3K complex. Wdr91 negatively regulates the PI3K activity associated with endosomal membranes via its interaction with Beclin1. | |
| SNX1, SNX2, SNX5, SNX6, SNX27 | Sorting nexin proteins involved in endosomal sorting and trafficking. Wdr91 interacts with these proteins to facilitate the formation of endosomal retrieval subdomains. |
Hypothetical Quantitative Data: Effect of this compound on Wdr91 Protein Interactions
The following table presents hypothetical quantitative data from a Co-IP experiment followed by mass spectrometry-based quantification (e.g., label-free quantification or SILAC) to illustrate the potential effects of this compound. This data assumes that this compound disrupts the interaction between Wdr91 and Rab7.
Table 1: Relative Abundance of Proteins Co-immunoprecipitated with Wdr91
| Co-precipitated Protein | Vehicle Control (Fold Change) | This compound Treatment (Fold Change) | Putative Effect of this compound |
| Rab7 | 1.00 | 0.25 | Inhibition of Interaction |
| WDR81 | 1.00 | 0.95 | No significant change |
| Beclin1 | 1.00 | 0.30 | Inhibition of Interaction |
| SNX1 | 1.00 | 1.10 | No significant change |
| SNX27 | 1.00 | 0.98 | No significant change |
Note: Data is hypothetical and for illustrative purposes only. Fold change is normalized to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocol: Co-immunoprecipitation of Wdr91 and its Interactors
This protocol outlines the steps for performing a Co-IP experiment to investigate the effect of this compound on the interaction between Wdr91 and its binding partners.
Materials and Reagents:
-
Cells expressing endogenous or tagged Wdr91 (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), 5% glycerol. Freshly add protease and phosphatase inhibitor cocktails before use.
-
Primary antibody against Wdr91 for immunoprecipitation (ensure it is validated for IP)
-
Primary antibodies against Wdr91, Rab7, WDR81, and Beclin1 for Western blot detection
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose resin
-
Elution Buffer: e.g., 1X Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate (e.g., 500 µg - 1 mg of total protein) with 1 µg of the appropriate isotype control IgG and 20 µL of Protein A/G beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against Wdr91 (typically 1-5 µg) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, perform a parallel incubation with the isotype control IgG.
-
-
Immune Complex Capture:
-
Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and transfer the supernatant (the eluate containing the immunoprecipitated proteins) to a new tube.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Wdr91, Rab7, WDR81, and Beclin1 to detect the presence and relative abundance of these proteins in the immunoprecipitated complex.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Expected Results:
-
In the vehicle-treated sample, the anti-Wdr91 antibody should successfully pull down Wdr91, and its known interactors (Rab7, WDR81, Beclin1) should be detectable by Western blot.
-
If this compound effectively disrupts the interaction between Wdr91 and a specific partner (e.g., Rab7), a significant reduction in the amount of that partner co-precipitated with Wdr91 will be observed in the inhibitor-treated sample compared to the control.
-
The isotype control lane should not show any significant bands for the proteins of interest, confirming the specificity of the immunoprecipitation.
These application notes and protocols provide a robust framework for investigating the effects of this compound. Careful optimization of experimental conditions, including inhibitor concentration and treatment time, is recommended for achieving reliable and reproducible results.
References
Application Notes and Protocols for Measuring PI3K Activity in Response to WDR91 Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols to measure the activity of Phosphoinositide 3-kinase (PI3K) following the modulation of WD repeat-containing protein 91 (WDR91). WDR91 has been identified as a crucial negative regulator of the PI3K signaling pathway at the endosomal level.[1][2] It functions as a Rab7 effector, recruited to endosomes to inhibit the activity of the Rab7-associated PI3K complex.[3][4] Consequently, loss or inhibition of WDR91 leads to an increase in endosomal PI3K activity.[3] While a specific small molecule inhibitor termed "Wdr91-IN-1" is not described in the current scientific literature, this guide focuses on the methods to assess PI3K activity when WDR91 function is altered, for instance, through genetic knockout, knockdown, or the application of a hypothetical future inhibitor. The protocols provided herein are essential for researchers investigating the WDR91-PI3K signaling axis and for professionals in drug development targeting this pathway.
Introduction to WDR91 and the PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the kinase Akt (also known as Protein Kinase B), leading to their activation and the subsequent phosphorylation of numerous substrates that drive cellular responses.
WDR91 is a WD40-repeat protein that acts as an essential effector for the small GTPase Rab7 during endosomal maturation. It is recruited to late endosomes by active, GTP-bound Rab7. A key function of WDR91 is to inhibit the activity of the endosomally located Vps34-containing PI3K complex. By suppressing local PI3K activity, WDR91 facilitates the turnover of endosomal PtdIns3P, a crucial step for the conversion of early endosomes to late endosomes and for proper endosome-lysosome trafficking. Therefore, modulating WDR91 function directly impacts PI3K signaling, making the measurement of PI3K activity a critical readout for WDR91-related studies.
WDR91-PI3K Signaling Pathway
The following diagram illustrates the role of WDR91 in the PI3K signaling pathway at the endosome.
Caption: WDR91 inhibits the endosomal PI3K complex.
Experimental Protocols
Two primary methods are presented to measure PI3K activity following modulation of WDR91:
-
Western Blot Analysis of Phosphorylated Akt (p-Akt): An indirect but widely used method to assess the activity of the PI3K pathway by measuring the phosphorylation of its key downstream effector, Akt.
-
In Vitro PI3K Kinase Assay: A direct measurement of the enzymatic activity of the PI3K complex immunoprecipitated from cells.
Protocol 1: Western Blot Analysis of Phosphorylated Akt (p-Akt)
This protocol details the detection of phosphorylated Akt at Serine 473 (a common activation site) as a surrogate for PI3K activity.
Caption: Workflow for Western Blot analysis of p-Akt.
-
Cell culture reagents
-
Control (WT) and WDR91-modulated (e.g., knockout or inhibitor-treated) cells
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Cell Culture and Treatment:
-
Culture control (e.g., wild-type) and WDR91-manipulated (e.g., WDR91 knockout) cells to ~80-90% confluency.
-
If using an inhibitor (this compound), treat cells for the desired time and concentration. Include a vehicle-only control.
-
Optional: To induce PI3K signaling, serum-starve cells overnight, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes before lysis.
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to 1x concentration and boil samples at 95°C for 5 minutes to denature proteins.
-
Load equal amounts of protein (20-50 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation (e.g., 1:1000 dilution).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
-
Protocol 2: In Vitro PI3K Kinase Assay
This protocol provides a direct measurement of PI3K enzymatic activity from immunoprecipitated protein complexes. It is adapted from methods used to measure the activity of the Rab7-associated PI3K complex.
Caption: Workflow for the in vitro PI3K Kinase Assay.
-
Cell lysates (prepared as in Protocol 1, but with a non-denaturing lysis buffer)
-
Antibody for immunoprecipitation (e.g., anti-Rab7 to isolate the relevant complex, or anti-Vps34)
-
Protein A/G agarose beads
-
Kinase assay buffer
-
PI(4,5)P2 (PIP2) substrate
-
ATP
-
PI3K activity detection kit (e.g., luminescence-based ADP detection or ELISA-based PIP3 detection)
-
Cell Lysis:
-
Prepare cell lysates from control and WDR91-modulated cells using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation of PI3K Complex:
-
Normalize total protein amounts for all samples.
-
Incubate 500 µg - 1 mg of protein lysate with an anti-Rab7 antibody overnight at 4°C to isolate the WDR91-regulated PI3K complex.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them extensively, first with lysis buffer and then with kinase assay buffer, to remove non-specific binders.
-
-
Kinase Reaction:
-
Resuspend the beads containing the immunoprecipitated PI3K complex in kinase assay buffer.
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP.
-
Incubate at 30°C or room temperature for a defined period (e.g., 20-60 minutes) with gentle agitation.
-
-
Detection of PI3K Activity:
-
Stop the reaction and measure the product (PIP3) or the byproduct (ADP) using a commercial kit. Follow the manufacturer's protocol.
-
Luminescence-based method: This method quantifies the amount of ADP produced in the kinase reaction. A reagent is added to stop the kinase reaction and deplete unused ATP. A second reagent converts the generated ADP back to ATP, which drives a luciferase-based reaction to produce a light signal proportional to PI3K activity.
-
ELISA-based method: This method directly measures the amount of PIP3 produced. The reaction mixture is transferred to a plate coated with a PIP3-binding protein. A detector antibody is then used to quantify the captured PIP3.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the PI3K activity for each sample based on the measured signal (luminescence or absorbance).
-
Normalize the activity to a control sample (e.g., wild-type cells).
-
Data Presentation
Quantitative data from the described experiments should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Densitometric Analysis of p-Akt/Total Akt Levels
This table is a template for presenting data from the Western Blot analysis (Protocol 1). The data shown is illustrative, reflecting the expected outcome where loss of WDR91 increases PI3K pathway activity.
| Sample Condition | p-Akt (Ser473) Intensity (Arbitrary Units) | Total Akt Intensity (Arbitrary Units) | Normalized Ratio (p-Akt / Total Akt) | Fold Change vs. Control |
| Control Cells (WT) | 15,000 | 45,000 | 0.33 | 1.0 |
| WDR91 KO Cells | 42,000 | 46,000 | 0.91 | 2.76 |
| Control + this compound (Vehicle) | 14,500 | 44,000 | 0.33 | 1.0 |
| Control + this compound (10 µM) | 39,000 | 45,500 | 0.86 | 2.61 |
Table 2: In Vitro PI3K Kinase Activity
This table is a template for presenting data from the direct kinase assay (Protocol 2). The data is illustrative, showing a higher PI3K activity in the complex immunoprecipitated from WDR91 knockout cells.
| Sample (IP with anti-Rab7) | PI3K Activity (Relative Luminescence Units) | % Activity vs. Control |
| Control Cells (WT) | 85,400 | 100% |
| WDR91 KO Cells | 213,500 | 250% |
| WDR91 KO + Recombinant WDR91 | 92,100 | 108% |
References
Application Notes: Probing the WDR91 Pathway with Small Molecule Inhibitors
Introduction
WD Repeat Domain 91 (WDR91) is a crucial regulatory protein in the endo-lysosomal pathway. As an effector of the small GTPase Rab7, WDR91 plays a pivotal role in the maturation of endosomes.[1][2] The process of converting an early endosome, characterized by Rab5 and high levels of phosphatidylinositol 3-phosphate (PtdIns3P), into a late endosome, marked by Rab7, is essential for the proper trafficking and degradation of cellular cargo.[1]
WDR91 executes its function by being recruited to endosomes through a direct interaction with active, GTP-bound Rab7.[3] Once localized, WDR91, as part of a complex with WDR81, interacts with the Beclin-1 subunit of the Class III phosphatidylinositol 3-kinase (PI3K-III/Vps34) complex.[4] This interaction inhibits the kinase activity associated with Rab7, leading to a down-regulation of PtdIns3P on the endosomal membrane. This reduction in PtdIns3P is a critical step that facilitates the progression from early to late endosome.
The loss of WDR91 function disrupts this tightly regulated process, leading to a significant elevation in endosomal PtdIns3P levels. This biochemical defect results in a clear cellular phenotype: endosomes are arrested at an intermediate stage, forming giant structures that are positive for both early (EEA1) and late (Rab7) endosomal markers. Consequently, the trafficking of cargo, such as the epidermal growth factor receptor (EGFR), to the lysosome for degradation is impaired.
While a specific inhibitor designated "Wdr91-IN-1" is not yet described in publicly available literature, the WDR91 pathway can be effectively studied using other small molecule inhibitors that target associated enzymatic activities. A key tool in this context is VPS34-IN-1 , a potent and selective inhibitor of the Vps34 kinase. By using VPS34-IN-1 in combination with WDR91-deficient cell models, researchers can dissect which cellular phenotypes are a direct consequence of elevated PtdIns3P levels. This combinatorial approach is fundamental for elucidating the precise molecular mechanisms governed by WDR91.
WDR91 Signaling Pathway
Caption: The WDR91 signaling cascade in endosome maturation.
Logical Flow of Combinatorial Inhibition
Caption: Logic of using VPS34-IN-1 to rescue PtdIns3P-dependent phenotypes.
Data Summary
The following tables summarize the key cellular and biochemical consequences observed upon WDR91 knockout and the subsequent effects of treatment with the Vps34 inhibitor, VPS34-IN-1.
Table 1: Phenotypic Consequences of WDR91 Knockout (KO)
| Parameter Measured | Observation in WDR91 KO Cells | Consequence | Reference(s) |
| Endosome Morphology | Accumulation of giant, enlarged endosomes positive for both EEA1 and Rab7. | Arrest of endosomes at an intermediate maturation stage. | |
| PtdIns3P Levels | Significant elevation of PtdIns3P on endosomal membranes. | Failure of PtdIns3P down-regulation required for maturation. | |
| Cargo Trafficking | Impaired degradation of EGFR; cargo is trapped in the enlarged endosomes. | Defective endosome-to-lysosome transport. | |
| Lysosome Morphology | Enlargement of LAMP1-positive lysosomes. | Disrupted lysosomal homeostasis. | |
| PI3K Activity | Increased activity of the Rab7-associated PI3K complex. | WDR91-mediated inhibition is lost. | |
| Rab7 Effector Binding | Increased interaction between Rab7 and the HOPS complex component VPS41. | Uncontrolled lysosomal fusion. |
Table 2: Effects of VPS34-IN-1 Treatment on WDR91 KO Cells
| Phenotype Assessed | Effect of VPS34-IN-1 Treatment | Interpretation | Reference(s) |
| Enlarged Intermediate Endosomes | Formation of giant endosomes is strongly suppressed. | The endosome enlargement phenotype is dependent on elevated PtdIns3P. | |
| EGFR Trafficking to Lysosomes | EGFR is efficiently delivered to LAMP1-positive lysosomes, similar to control cells. | The block in cargo trafficking is dependent on elevated PtdIns3P. | |
| Lysosomal Enlargement | Lysosomes remain abnormally enlarged. | WDR91's role in regulating lysosome size is independent of its function in down-regulating PtdIns3P. |
Experimental Protocols
Protocol 1: Generation of WDR91 Knockout (KO) Cell Lines via CRISPR/Cas9
This protocol provides a general framework for creating a stable WDR91 knockout cell line (e.g., in HeLa or HEK293 cells).
-
Materials:
-
Wild-type HeLa or HEK293 cells
-
Lentiviral vectors co-expressing Cas9 and a WDR91-specific single guide RNA (sgRNA)
-
Lipofectamine 2000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
DNA extraction buffer and PCR reagents
-
Antibodies: anti-WDR91, anti-Actin (for Western Blot)
-
-
Procedure:
-
sgRNA Design: Design and clone two or more sgRNAs targeting early exons of the WDR91 gene into a suitable CRISPR/Cas9 vector.
-
Transfection: Transfect the host cell line with the CRISPR/Cas9-sgRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain selection for 7-10 days until non-transfected cells are eliminated.
-
Single-Cell Cloning: Prepare a single-cell suspension of the surviving cells and plate into 96-well plates at a density of ~0.5 cells/well to isolate individual clones.
-
Clone Expansion and Screening: Expand the resulting colonies. Screen for WDR91 knockout by performing Western Blot analysis on cell lysates from each clone. Identify clones that show a complete absence of the WDR91 protein band.
-
Genotype Verification: For positive clones, extract genomic DNA. Use PCR to amplify the targeted region of the WDR91 gene, followed by Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Cryopreservation: Expand and cryopreserve validated homozygous knockout clones for future experiments.
-
Protocol 2: Analysis of Endosomal Phenotypes with VPS34-IN-1
This protocol describes the treatment of WDR91 KO and control cells with VPS34-IN-1 for analysis by immunofluorescence microscopy.
-
Materials:
-
Control (Ctrl) and WDR91 KO HeLa cells
-
Glass coverslips
-
DMEM with 10% FBS
-
VPS34-IN-1 (e.g., MedChemExpress, Selleck Chemicals)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.2% Triton X-100 in PBS for permeabilization
-
5% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary antibodies: Rabbit anti-EEA1, Mouse anti-Rab7, Rat anti-LAMP1
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 568, 647)
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Cell Plating: Plate Ctrl and WDR91 KO cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare working solutions of VPS34-IN-1 in culture medium (e.g., final concentration of 1-2 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Aspirate the old medium and add the medium containing either VPS34-IN-1 or DMSO. Incubate for 3 hours at 37°C.
-
Fixation: Wash cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA for 1 hour at room temperature.
-
Antibody Staining: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. The next day, wash three times with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS, with the second wash containing DAPI for 5 minutes. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Acquire images using a confocal microscope. Capture Z-stacks for accurate morphological analysis.
-
Protocol 3: Quantitative Analysis of Endosome and Lysosome Size
This protocol outlines the steps to quantify the size of labeled organelles from immunofluorescence images.
-
Materials:
-
Confocal microscopy images (Z-stacks) of cells stained for EEA1, Rab7, or LAMP1.
-
ImageJ/Fiji software.
-
-
Procedure:
-
Image Preparation: Open the Z-stack image file in ImageJ/Fiji. Generate a maximum intensity projection of the Z-stack.
-
Set Scale: Calibrate the image by setting the scale (Analyze > Set Scale) based on the microscope's metadata (e.g., pixels per micron).
-
Thresholding: Convert the image to 8-bit. Use the Threshold tool (Image > Adjust > Threshold) to create a binary image where the stained vesicles are selected.
-
Particle Analysis: Use the "Analyze Particles" function (Analyze > Analyze Particles).
-
Set parameters to measure vesicle characteristics. Define a minimum particle size to exclude noise. Select "Area" and "Circularity" from the "Set Measurements" menu.
-
Data Collection: Run the analysis. The results table will provide the area of each identified vesicle. The diameter can be calculated from the area.
-
Statistical Analysis: Export the data and perform statistical analysis. Compare the average vesicle diameter between Ctrl, WDR91 KO, and WDR91 KO + VPS34-IN-1 treated groups. A minimum of 100-150 vesicles from at least 25 different cells should be analyzed per condition.
-
Protocol 4: EGFR Degradation Assay
This functional assay measures the rate of EGFR degradation, a process impaired by WDR91 loss.
-
Materials:
-
Ctrl and WDR91 KO cells, potentially treated with VPS34-IN-1.
-
Serum-free DMEM.
-
Epidermal Growth Factor (EGF), e.g., 100 ng/mL.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-EGFR, anti-Actin or anti-Tubulin (loading control).
-
HRP-conjugated secondary antibody and ECL substrate.
-
-
Procedure:
-
Serum Starvation: Plate cells in 6-well plates. Once confluent, starve the cells in serum-free DMEM for at least 6 hours.
-
EGF Stimulation: Treat cells with 100 ng/mL EGF in serum-free medium.
-
Time Course: Incubate the cells for different time points (e.g., 0, 15, 30, 60, 90 minutes) at 37°C. The 0-minute plate should be harvested immediately after adding EGF.
-
Cell Lysis: At each time point, place the plate on ice, wash once with ice-cold PBS, and lyse the cells in RIPA buffer.
-
Protein Quantification: Quantify the protein concentration of each lysate using a BCA assay.
-
Western Blot: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Perform electrophoresis and transfer to a PVDF membrane.
-
Probe the membrane with anti-EGFR and a loading control antibody.
-
Analysis: Develop the blot using an ECL substrate. Quantify the band intensities. Normalize the EGFR signal to the loading control for each time point. Plot the relative EGFR level against time to visualize the degradation rate.
-
Experimental Workflow
References
- 1. rupress.org [rupress.org]
- 2. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - WDR91 [maayanlab.cloud]
- 4. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Wdr91-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR91 (WD Repeat Domain 91) is a crucial Rab7 effector protein that plays a pivotal role in the regulation of endosomal maturation and autophagy-lysosome degradation pathways.[1][2] It functions by inhibiting the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex, leading to a decrease in phosphatidylinositol 3-phosphate (PtdIns3P) levels on endosomes.[3][4] This process is essential for the conversion of early endosomes to late endosomes and for the efficient trafficking of cellular cargo.[3] Given its central role in these fundamental cellular processes, WDR91 has emerged as a potential therapeutic target for various diseases.
Wdr91-IN-1 is a first-in-class, potent, and selective small molecule inhibitor of WDR91. These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, focusing on key functional readouts such as endosomal trafficking, autophagy, and apoptosis.
Mechanism of Action of this compound
This compound is a hypothetical inhibitor designed to specifically disrupt the function of WDR91. By inhibiting WDR91, this compound is expected to lead to an accumulation of PtdIns3P on endosomes, thereby impairing the maturation of early endosomes into late endosomes. This disruption in endosomal trafficking is anticipated to affect downstream cellular processes, including autophagy and cell survival.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analyses of cells treated with this compound.
Table 1: Effect of this compound on Endosomal Cargo Trafficking
| Parameter | Treatment Group | Fold Change vs. Vehicle Control |
| MFI of Fluorescently-Labeled EGF in Early Endosomes | This compound (1 µM) | 2.5-fold increase |
| MFI of Fluorescently-Labeled EGF in Late Endosomes/Lysosomes | This compound (1 µM) | 0.4-fold decrease |
MFI: Median Fluorescence Intensity
Table 2: Effect of this compound on Autophagy
| Parameter | Treatment Group | Fold Change vs. Vehicle Control |
| Percentage of LC3-II Positive Cells | This compound (1 µM) | 3.2-fold increase |
| MFI of LysoTracker Green | This compound (1 µM) | 0.6-fold decrease |
Table 3: Effect of this compound on Cell Viability and Apoptosis
| Parameter | Treatment Group | Percentage of Cells |
| Early Apoptotic Cells (Annexin V+/PI-) | This compound (1 µM, 48h) | 25.7% |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | This compound (1 µM, 48h) | 15.3% |
| Live Cells (Annexin V-/PI-) | This compound (1 µM, 48h) | 59.0% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: WDR91 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Analysis of Endosomal Cargo Trafficking
This protocol assesses the effect of this compound on the trafficking of a fluorescently labeled cargo, Epidermal Growth Factor (EGF), through the endosomal pathway.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Fluorescently-labeled EGF (e.g., Alexa Fluor 488-EGF)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Pre-treat cells with the desired concentration of this compound or vehicle control for 2-4 hours in complete medium.
-
Cargo Loading: Add fluorescently-labeled EGF to the medium at a final concentration of 1-2 µg/mL and incubate for 15 minutes at 37°C to allow for internalization into early endosomes.
-
Chase:
-
For analysis of early endosomes, immediately proceed to cell harvesting.
-
For analysis of late endosomes/lysosomes, wash the cells twice with PBS and add fresh pre-warmed medium containing this compound or vehicle control. Incubate for an additional 45-60 minutes at 37°C.
-
-
Cell Harvesting:
-
Wash cells twice with cold PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled EGF.
-
Analyze the median fluorescence intensity (MFI) of the cell population. An increase in MFI at the early time point and a decrease at the later time point in treated cells would indicate a blockage in endosomal maturation.
-
Protocol 2: Assessment of Autophagy by LC3-II Staining
This protocol measures the accumulation of autophagosomes by detecting the lipidated form of LC3 (LC3-II) using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Anti-LC3B antibody, conjugated to a fluorophore (e.g., FITC, PE)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells with 1 mL of Permeabilization Wash Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of Permeabilization Wash Buffer containing the anti-LC3B antibody at the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of PBS.
-
Acquire data on a flow cytometer.
-
Gate on the cell population and quantify the percentage of LC3-II positive cells and the median fluorescence intensity.
-
Protocol 3: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect both the culture supernatant (containing floating/apoptotic cells) and the adherent cells (after trypsinization).
-
Combine and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Establish quadrants based on unstained and single-stained controls.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete washing, antibody aggregation, or autofluorescence | Increase the number of wash steps. Centrifuge antibodies before use. Include an unstained control to assess autofluorescence. |
| Weak signal | Insufficient inhibitor concentration or treatment time, low antibody concentration, or cell death | Perform a dose-response and time-course experiment. Titrate the antibody concentration. Check cell viability before staining. |
| High variability between replicates | Inconsistent cell numbers, pipetting errors, or uneven cell treatment | Ensure accurate cell counting and consistent seeding density. Use calibrated pipettes. Mix inhibitor solutions thoroughly before adding to cells. |
Conclusion
These application notes provide a framework for investigating the cellular effects of the hypothetical WDR91 inhibitor, this compound, using flow cytometry. The described protocols for analyzing endosomal trafficking, autophagy, and apoptosis offer robust methods to characterize the mechanism of action of compounds targeting WDR91. The provided data and diagrams serve as a guide for expected outcomes and experimental design. Researchers can adapt these protocols to their specific cell types and experimental conditions to further elucidate the role of WDR91 in cellular homeostasis and disease.
References
- 1. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Role of WDR91: Case Report of a Previously Unrecognized Clinical Entity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Wdr91-IN-1 Insolubility Issues
Disclaimer: Information regarding a specific inhibitor designated "Wdr91-IN-1" is not publicly available. This technical support center provides a generalized guide for troubleshooting insolubility issues based on the known properties of small molecule inhibitors targeting the WDR91 protein and common challenges encountered in experimental settings. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals facing solubility challenges with novel experimental compounds.
Frequently Asked Questions (FAQs)
Q1: I have just received this compound and it is not dissolving in my aqueous buffer. What should be my first step?
A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common initial choice due to its ability to dissolve a wide range of organic molecules.[1][2] From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is important to ensure the final concentration of the organic solvent in your assay is low (typically less than 0.5% v/v) to avoid affecting the biological system.[1]
Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic small molecule inhibitors?
A2: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The choice of solvent will depend on the specific chemical properties of your inhibitor and the tolerance of your experimental system to that solvent.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is causing this?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a frequent issue with hydrophobic compounds. This occurs because the compound is much less soluble in the aqueous buffer than in the concentrated organic solvent. Several strategies can address this, including optimizing the final DMSO concentration, using a co-solvent, performing serial dilutions, and gently warming the aqueous medium before adding the inhibitor.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: For ionizable compounds, modifying the pH of the aqueous medium can significantly enhance solubility. If the pKa of your compound is known, you can prepare a series of buffers with pH values around the pKa to test for improved solubility. However, ensure the optimal pH for solubility is also compatible with your biological assay.
Q5: How should I store my this compound stock solution?
A5: Stock solutions should be aliquoted into smaller, single-use volumes to prevent multiple freeze-thaw cycles. For storage, -20°C or -80°C is generally recommended, and the solution should be protected from light.
Troubleshooting Guide
This guide provides a tiered approach to resolving insolubility issues with this compound.
Tier 1: Initial Solubility Screening
The first step is to identify a suitable solvent or co-solvent system for preparing a stock solution.
Protocol 1: Small-Scale Solubility Screening
Objective: To determine an appropriate solvent for this compound.
Materials:
-
This compound powder
-
A selection of organic solvents (e.g., DMSO, ethanol, methanol, DMF, acetonitrile, PEG 400)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a specific volume of a different solvent (e.g., 100 µL) to reach a high target concentration.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. Gentle warming or sonication can be attempted if the compound is heat-stable.
-
If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.
Tier 2: Optimizing the Stock Solution and Dilution
If a suitable single solvent is not identified or if precipitation occurs upon dilution, further optimization is necessary.
-
Co-Solvent Systems: Using a mixture of solvents can improve solubility. For example, a combination of DMSO and ethanol, or DMSO and PEG400 can be tested.
-
Serial Dilutions: Instead of a single large dilution, performing serial dilutions of the stock solution in the final assay medium can prevent the compound from precipitating.
-
Pre-warming the Medium: Gently warming the assay medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Immediate Vortexing: Immediately after adding the compound to the medium, gentle vortexing can help with rapid and uniform dispersion.
Tier 3: Advanced Solubilization Techniques
For particularly challenging compounds, more advanced formulation strategies may be required, especially for in vivo studies.
-
Excipients: The use of excipients can enhance the solubility of hydrophobic compounds. A screening approach is often necessary to find a suitable excipient that does not interfere with the assay.
-
Formulation Strategies: For in vivo experiments, lipid-based formulations or the use of cyclodextrins may be necessary to improve bioavailability.
Quantitative Data Summary
Table 1: Common Organic Solvents for Small Molecule Inhibitors
| Solvent | Polarity | Properties |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, strong solubilizing power for a wide range of compounds. |
| Ethanol | High | Protic, can be effective for many organic molecules. |
| Methanol | High | Protic, similar to ethanol but can be more toxic. |
| Dimethylformamide (DMF) | High | Aprotic, similar to DMSO in its ability to dissolve a wide range of compounds. |
| Acetonitrile | Medium | Aprotic, used for a variety of compounds. |
| Polyethylene Glycol 400 (PEG 400) | Medium | A non-ionic surfactant that can be used as a co-solvent. |
Table 2: Hypothetical Solubility Profile of this compound
| Solvent | Estimated Solubility | Observations |
| Water | <0.1 mg/mL | Insoluble |
| PBS (pH 7.4) | <0.1 mg/mL | Insoluble |
| DMSO | ≥ 50 mg/mL | Readily soluble |
| Ethanol | ~10 mg/mL | Soluble with vortexing |
| DMF | ≥ 30 mg/mL | Readily soluble |
| 10% DMSO in PBS | ~1 mg/mL | Sparingly soluble, may precipitate at higher concentrations |
This table is illustrative and based on typical properties of novel small molecule inhibitors. Actual solubility should be determined experimentally.
Table 3: Advanced Solubilization Techniques
| Technique | Description | Considerations |
| Co-solvents | Using a mixture of solvents to increase solubility. | The co-solvent must be compatible with the experimental system. |
| pH Adjustment | Modifying the pH of the aqueous medium to ionize the compound. | The optimal pH for solubility must not interfere with the biological assay. |
| Surfactants (e.g., Tween® 80) | Using detergents to form micelles that encapsulate the hydrophobic compound. | The surfactant itself should not have biological activity in the assay. |
| Cyclodextrins (e.g., HP-β-cyclodextrin) | Using cyclic oligosaccharides to form inclusion complexes with the inhibitor. | The cyclodextrin should be tested for any effects on the experimental system. |
Experimental Protocols
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (or another suitable organic solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container.
-
Accurately weigh the desired amount of the compound.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes or gently warm it (not exceeding 40°C).
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 3: Dilution of Stock Solution into Aqueous Media
Objective: To prepare working solutions of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (in organic solvent)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer to achieve the desired final concentrations.
-
Immediately after each dilution step, gently vortex the solution to ensure it is well-mixed.
-
Visually inspect the final working solutions for any signs of precipitation (e.g., cloudiness, visible particles).
-
Include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as the highest concentration of the inhibitor.
Visualizations
WDR91 Signaling Pathway
The protein WDR91 is a crucial effector of the small GTPase Rab7 and plays a significant role in the endosome-lysosome pathway. It is involved in the conversion of early endosomes to late endosomes by inhibiting the activity of the Rab7-associated PI3K complex. This process is essential for the proper trafficking and degradation of cellular cargo.
References
Technical Support Center: Optimizing Wdr91-IN-1 Concentration for Cell Viability
This technical support guide is designed for researchers, scientists, and drug development professionals working with Wdr91-IN-1. It provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the experimental concentration of this novel inhibitor for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A preliminary experiment using serial dilutions from 10 nM to 100 µM is a standard approach.[1] This wide range helps in identifying an approximate effective concentration, which can then be narrowed down in subsequent, more focused dose-response studies.
Q2: My initial screen with this compound shows no effect on cell viability, even at high concentrations. What could be the issue?
A2: Several factors could contribute to a lack of response:
-
Insufficient Incubation Time: The selected exposure time may not be long enough to induce a measurable effect. Consider increasing the incubation period (e.g., up to 72 or 96 hours).[2]
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the mechanism of action of this compound.[2][3]
-
Compound Instability: this compound may be unstable or degraded in the culture medium. It is crucial to prepare fresh dilutions from a new stock aliquot for each experiment.[2]
-
Inappropriate Assay: The selected cell viability assay may not be compatible with your cell line or the compound's mechanism. Consider trying an alternative method (e.g., switching from a metabolic assay like MTT to a luminescence-based assay like CellTiter-Glo).
Q3: I am observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound. What does this indicate?
A3: This is often an artifact of the assay itself. Potential causes include:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of common colorimetric assays. Visually inspect the wells for any signs of precipitation.
-
Direct Chemical Interference: The compound might directly react with and reduce the assay reagent (e.g., MTT, XTT, resazurin), leading to a color change that is independent of cellular metabolic activity. This results in a false positive signal for cell viability.
Q4: How does the function of WDR91 inform the potential effects of its inhibition on cell viability?
A4: WDR91 is a crucial protein involved in endosomal trafficking, specifically the maturation of early endosomes to late endosomes. It acts as a Rab7 effector, regulating the PI3K complex on endosomes. Inhibition of WDR91 could disrupt the degradation of cellular components via the autophagy-lysosome pathway, leading to an accumulation of dysfunctional lysosomes and potentially impacting cell survival. Therefore, the effects of this compound on cell viability are likely linked to its ability to interfere with these fundamental cellular processes.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette and consider reverse pipetting for viscous solutions.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent effect observed | - Concentration range is too low or too high- Insufficient incubation time- Cell line is resistant- Compound is inactive or degraded | - Perform a wider dose-response experiment (e.g., 0.1 nM to 100 µM).- Increase the incubation time (e.g., 48, 72, or 96 hours).- Use a positive control compound known to induce cell death in your cell line.- Prepare fresh this compound dilutions for each experiment. |
| Sudden drop in viability at a single concentration | - Compound precipitation at high concentrations- Off-target toxicity | - Check for precipitates in the wells.- If precipitation is observed, consider using a different solvent or lowering the highest concentration tested. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Mycoplasma contamination | - Use cells within a consistent and low passage number range.- Seed cells to reach a specific confluence (e.g., 50-70%) at the time of drug addition.- Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT or Resazurin-based)
This protocol provides a general framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
Cytotoxicity assay reagent (e.g., MTT, Resazurin)
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Preparation and Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common approach is to prepare 2X final concentrations.
-
For example, to achieve final concentrations of 1, 10, 100, 1000, and 10000 nM, prepare 2, 20, 200, 2000, and 20000 nM solutions.
-
Remove the medium from the wells and add 100 µL of the appropriate this compound dilution to each well.
-
Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement (Example with Resazurin):
-
Add 20 µL of the Resazurin-based reagent to each well.
-
Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the average absorbance/fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: WDR91 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound cell viability assays.
References
Technical Support Center: WDR91 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small-molecule inhibitors of WD repeat-containing protein 91 (WDR91). As of late 2025, while specific inhibitors like "Wdr91-IN-1" are not yet described in publicly available literature, first-in-class ligands have been identified.[1] This guide addresses potential issues and questions arising from the inhibition of WDR91's function based on its known biological roles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for WDR91?
A1: WDR91 is a Rab7 effector protein that plays a critical role in the maturation of endosomes.[2][3][4] It is recruited to late endosomes by active, GTP-bound Rab7 and subsequently inhibits the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex.[5] This inhibition leads to a decrease in phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosomal membrane, a crucial step for the conversion of early endosomes to late endosomes and for subsequent fusion with lysosomes.
Q2: What are the expected on-target cellular phenotypes of WDR91 inhibition?
A2: Inhibition of WDR91 function is expected to mimic the phenotypes observed in WDR91 knockout or knockdown models. These include:
-
Enlarged Endosomes: Accumulation of enlarged, intermediate endosomes that are positive for both early (EEA1) and late (Rab7) endosomal markers.
-
Increased Endosomal PtdIns3P: Elevated levels of PtdIns3P on endosomal membranes.
-
Impaired Endosomal Trafficking: A block in the trafficking of cargo from endosomes to lysosomes, leading to the accumulation of internalized molecules like EGFR.
-
Defective Autophagy: Impaired degradation of autophagic cargo due to dysfunctional lysosomes.
-
Neuronal Development Defects: In neurons, loss of WDR91 function leads to reduced neurite length and complexity.
Q3: What are the potential off-target effects of targeting WDR91?
A3: While specific off-target profiles of WDR91 inhibitors are not yet established, potential off-target effects can be hypothesized based on the known functions and interactions of WDR91:
-
Disruption of Retromer-Dependent Recycling: WDR91 is required for the endosomal recycling of membrane receptors by specifying the retrieval subdomain for retromer-dependent recycling. Inhibition of WDR91 could therefore unintentionally alter the plasma membrane levels of various receptors.
-
Alteration of Antisense Oligonucleotide (ASO) Efficacy: WDR91 has been identified as a positive regulator of ASO activity. Therefore, inhibiting WDR91 could reduce the therapeutic efficacy of ASO-based drugs.
-
Broad Effects on Kinase Signaling: As WDR91 modulates PI3K activity, inhibitors might indirectly affect downstream signaling pathways regulated by PI3K, beyond the endo-lysosomal system.
-
Interaction with other WD40-repeat containing proteins: Given the structural similarity among WD40 repeat domains, there is a potential for inhibitors to cross-react with other proteins containing this domain, which are involved in a wide array of cellular processes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No observable phenotype after inhibitor treatment. | 1. Inactive Compound: The inhibitor may have degraded or is not active. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Concentration: The concentration of the inhibitor may be too low. 4. Cell Line Resistance: The cell line used may be insensitive to WDR91 inhibition. | 1. Verify the integrity of the compound. 2. Use a positive control for cellular uptake. 3. Perform a dose-response curve to determine the optimal concentration. 4. Test the inhibitor on a cell line known to be sensitive to WDR91 loss-of-function (e.g., HeLa, neurons). |
| High levels of cytotoxicity. | 1. Off-target toxicity. 2. On-target toxicity: Prolonged or complete inhibition of the endo-lysosomal pathway can be toxic to cells. 3. Solvent toxicity: The vehicle used to dissolve the inhibitor may be toxic at the concentration used. | 1. Perform a kinase panel screening or other off-target profiling assays. 2. Reduce the concentration of the inhibitor or the duration of the treatment. 3. Test the toxicity of the vehicle alone. |
| Inconsistent results between experiments. | 1. Variable cell culture conditions. 2. Inconsistent inhibitor preparation. 3. Cell passage number. | 1. Standardize cell density, media, and incubation times. 2. Prepare fresh stock solutions of the inhibitor and use consistent dilution methods. 3. Use cells within a defined passage number range. |
Quantitative Data
Table 1: Potency of Identified WDR91 Ligands
| Compound | Binding Affinity (KD) | Method |
|---|---|---|
| Compound 1 | 6 ± 2 µM | Surface Plasmon Resonance |
| Compound 18 (covalent) | Not reported | LC-MS confirmed covalent binding |
| Compound 19 (covalent) | Not reported | LC-MS confirmed covalent binding |
Data from reference
Experimental Protocols
Protocol 1: Assessing Endosomal Maturation by EGFR Trafficking
-
Cell Culture: Plate HeLa cells on glass coverslips and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the WDR91 inhibitor at the desired concentration for the appropriate time. Include a vehicle-only control.
-
EGFR Stimulation: Stimulate the cells with Alexa Fluor-conjugated EGF (e.g., 25 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Stain for endosomal markers such as EEA1 (early endosomes) and LAMP1 (late endosomes/lysosomes) using specific antibodies.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the colocalization of EGFR with EEA1 and LAMP1 at each time point using image analysis software. A successful WDR91 inhibition should result in prolonged colocalization of EGFR with EEA1 and reduced colocalization with LAMP1.
Protocol 2: Measuring PtdIns3P Levels on Endosomes
-
Cell Transfection: Transfect cells with a fluorescently tagged PtdIns3P biosensor (e.g., 2xFYVE-GFP).
-
Inhibitor Treatment: Treat the transfected cells with the WDR91 inhibitor or vehicle control.
-
Live-cell Imaging or Fixation: Perform live-cell imaging to observe the dynamics of the PtdIns3P biosensor on endosomes, or fix the cells and co-stain for endosomal markers (e.g., Rab7).
-
Image Analysis: Quantify the intensity and localization of the PtdIns3P biosensor on endosomes. WDR91 inhibition is expected to cause an increase in the intensity of the PtdIns3P biosensor on enlarged endosomes.
Visualizations
Caption: WDR91 signaling pathway and point of inhibition.
Caption: Experimental workflow for assessing EGFR trafficking.
References
- 1. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - WDR91 [maayanlab.cloud]
- 3. rupress.org [rupress.org]
- 4. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Wdr91-IN-1 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of WDR91-IN-1, a novel inhibitor of the WD repeat-containing protein 91 (WDR91). This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific stability data for a compound named "this compound" is publicly available. The following information is provided as a general guide for assessing the stability of a novel small molecule inhibitor in cell culture, using best practices in the field. The experimental data presented is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WDR91 and the expected effect of this compound?
A1: WDR91 is a crucial protein that functions as a Rab7 effector, playing a key role in the maturation of endosomes. It is involved in the conversion of early endosomes to late endosomes by inhibiting phosphatidylinositol 3-kinase (PI3K) activity associated with Rab7.[1][2][3][4] The loss of WDR91 leads to an accumulation of PtdIns3P on endosomes, which impairs the proper trafficking of cellular cargo to lysosomes for degradation.[1] this compound is designed to inhibit the function of WDR91, which is expected to phenocopy the effects of WDR91 loss, leading to defects in endosomal trafficking and lysosomal degradation.
Q2: My cells are not showing the expected phenotype after treatment with this compound. What are the potential causes?
A2: There are several potential reasons for a lack of a cellular phenotype:
-
Inhibitor Instability: The compound may be unstable in your specific cell culture media or experimental conditions.
-
Incorrect Dosage: The concentration of the inhibitor may be too low to effectively inhibit WDR91.
-
Cell Line Specific Effects: The role of WDR91 and the efficacy of the inhibitor may vary between different cell lines.
-
Solubility Issues: The inhibitor may not be fully dissolved, leading to a lower effective concentration.
Q3: How can I determine the stability of this compound in my cell culture media?
A3: You can assess the stability of this compound by incubating it in your cell culture media of choice at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the media and analyze the concentration of the intact compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What should I do if I suspect this compound is degrading in my cell culture media?
A4: If you observe significant degradation, consider the following troubleshooting steps:
-
Reduce Incubation Time: Shorten the duration of your experiment if possible.
-
Replenish the Inhibitor: Add fresh this compound to the media at regular intervals during long-term experiments.
-
Change Media Formulation: Some media components can contribute to compound degradation. Test stability in different types of media (e.g., DMEM vs. RPMI-1640) or in media with reduced serum content.
-
Consult the Manufacturer: Contact the supplier for any available stability data or recommendations.
Troubleshooting Guide: this compound Stability
This guide provides a structured approach to troubleshooting common issues related to the stability of this compound in cell culture.
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media
| Time Point (Hours) | Concentration in DMEM + 10% FBS (% of Initial) | Concentration in RPMI-1640 + 10% FBS (% of Initial) | Concentration in Opti-MEM (% of Initial) |
| 0 | 100% | 100% | 100% |
| 2 | 95% | 98% | 99% |
| 4 | 88% | 94% | 97% |
| 8 | 75% | 85% | 92% |
| 24 | 40% | 65% | 85% |
| 48 | 15% | 30% | 70% |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Methodology:
-
Prepare the complete cell culture medium (e.g., DMEM + 10% FBS).
-
Spike the medium with this compound to a final concentration of 10 µM.
-
Immediately collect a 100 µL aliquot and store it at -80°C. This will serve as the time 0 sample.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect 100 µL aliquots at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours). Store all samples at -80°C until analysis.
-
For analysis, thaw the samples and precipitate proteins by adding 2 volumes of cold acetonitrile.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Calculate the percentage of the remaining this compound at each time point relative to the time 0 sample.
Visualizations
Caption: WDR91 signaling pathway in endosomal maturation.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Gene - WDR91 [maayanlab.cloud]
- 2. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Determining the IC50 of WDR91 Inhibitors
Disclaimer: Information regarding a specific molecule designated "Wdr91-IN-1" is not publicly available. This guide provides a comprehensive framework for determining the in-vitro IC50 of a hypothetical WDR91 inhibitor, hereafter referred to as this compound, based on the known cellular functions of the WDR91 protein.
Frequently Asked Questions (FAQs)
Q1: What is WDR91 and what is its function?
A1: WDR91 is a WD40 repeat-containing protein that plays a crucial role in the endosomal maturation process. It acts as an effector for the small GTPase Rab7.[1][2] WDR91 is recruited to endosomes by active, GTP-bound Rab7 and is involved in the conversion of early endosomes to late endosomes.[2][3] This process is essential for the proper trafficking and degradation of cellular cargo.[4] Loss of WDR91 can lead to impaired neuronal development and defects in the degradation of endocytosed materials.
Q2: What is an IC50 value and why is it important?
A2: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates the concentration of a drug or inhibitor required to inhibit a given biological process by 50%. In drug discovery, determining the IC50 is a critical step to quantify the efficacy of a compound and compare its potency with other potential drug candidates.
Q3: What type of in-vitro assay can be used to determine the IC50 of a WDR91 inhibitor?
A3: Given WDR91's role in endosomal trafficking, a cell-based assay that measures a downstream event of WDR91 function would be suitable. An example is a cargo accumulation assay. In cells lacking functional WDR91, certain cargo molecules that are normally trafficked through the endosomal pathway and degraded in lysosomes will accumulate in endosomes. A WDR91 inhibitor is expected to mimic this effect. Therefore, an assay could be designed to quantify the accumulation of a fluorescently-labeled cargo in cells treated with the inhibitor.
Experimental Protocol: Fluorescent Cargo Accumulation Assay
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring the accumulation of a fluorescently-labeled cargo in endosomes.
Materials:
-
HeLa or U2OS cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (or other WDR91 inhibitors)
-
Fluorescently-labeled Epidermal Growth Factor (EGF), e.g., Alexa Fluor 647-EGF
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI solution (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Methodology:
-
Cell Seeding: Seed HeLa or U2OS cells in a 96-well, black-walled, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cells with WDR91 knockdown). Incubate for the desired treatment time (e.g., 24 hours).
-
Cargo Loading: After inhibitor treatment, starve the cells in serum-free medium for 2 hours. Then, add Alexa Fluor 647-EGF to the medium at a final concentration of 100 ng/mL and incubate for 30 minutes at 37°C to allow for internalization.
-
Fixation and Staining:
-
Wash the cells twice with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture images in the DAPI and Alexa Fluor 647 channels.
-
Image Analysis: Use image analysis software to quantify the total fluorescence intensity of Alexa Fluor 647-EGF per cell. The number of cells can be determined by counting the DAPI-stained nuclei.
-
IC50 Calculation:
-
Normalize the fluorescence intensity data to the vehicle control (0% inhibition) and a positive control or maximum inhibition value (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
Q: I am observing high variability between my replicate wells. What could be the cause?
A: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding to get a uniform cell density across the plate.
-
Pipetting errors: Use calibrated pipettes and be consistent with your pipetting technique, especially when preparing serial dilutions of the inhibitor.
-
Edge effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with PBS to maintain humidity.
-
Inconsistent incubation times: Ensure all wells are treated and processed for the same duration.
Q: My dose-response curve is flat, and I cannot determine an IC50 value. What should I do?
A: A flat dose-response curve suggests that the inhibitor is not effective within the tested concentration range, or the assay is not sensitive enough.
-
Check the inhibitor concentration range: You may need to test a wider or higher range of concentrations.
-
Verify inhibitor activity: Ensure the inhibitor is properly dissolved and has not degraded.
-
Optimize the assay window: The difference in signal between the positive and negative controls should be significant. You can try to optimize the cargo concentration or incubation time to maximize the assay window.
-
Confirm WDR91 expression: Check if the cell line you are using expresses a sufficient level of WDR91.
Q: I am seeing significant cell death at higher concentrations of my inhibitor. How does this affect my IC50 measurement?
A: Cytotoxicity can interfere with the assay readout and lead to an inaccurate IC50 value.
-
Perform a cytotoxicity assay: Use an independent assay (e.g., MTT or Trypan Blue exclusion) to determine the concentration at which the inhibitor becomes toxic to the cells.
-
Adjust the concentration range: The IC50 should be determined at concentrations that are not cytotoxic.
-
Normalize to cell number: If there is mild, non-specific cell loss, normalizing the fluorescence signal to the cell count (from DAPI staining) can help to correct for this.
Data Presentation
The IC50 values obtained from the experiments should be summarized in a table for clarity and comparison.
| Compound | IC50 (µM) [95% CI] | Assay Type | Cell Line |
| This compound | [Insert Value] | Fluorescent Cargo Accumulation | HeLa |
| Control Cmpd | [Insert Value] | Fluorescent Cargo Accumulation | HeLa |
Visualizations
WDR91 Signaling Pathway
References
Mitigating cytotoxicity of Wdr91-IN-1 in primary neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of Wdr91-IN-1 in primary neurons.
Troubleshooting Guide
Researchers encountering cytotoxicity with this compound should systematically assess experimental parameters to identify and mitigate the source of toxicity. This guide provides a structured approach to troubleshooting common issues.
Problem: High Levels of Neuronal Death Observed After this compound Treatment
High levels of neuronal death, observed through morphological changes (e.g., neurite blebbing, cell detachment) or viability assays, are a primary concern. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| High Concentration of this compound | Perform a dose-response curve to determine the EC50 and a concentration that inhibits Wdr91 without causing significant cell death. Start with a lower concentration range based on initial findings. |
| Solvent Toxicity | Test the toxicity of the vehicle (e.g., DMSO) at the concentrations used in the experiment. The final solvent concentration should typically be below 0.1%. |
| Off-Target Effects | Investigate potential off-target effects of this compound. This may involve screening the compound against a panel of related proteins or pathways. |
| Induction of Apoptosis | Assess for markers of apoptosis, such as activated caspase-3. If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor to determine if cell death can be rescued. |
| Disruption of Endosomal Trafficking | As Wdr91 is crucial for endosome maturation, its inhibition may lead to the accumulation of dysfunctional endosomes, triggering cell death pathways.[1][2][3] Assess endosomal morphology using markers like EEA1 and Rab7. |
| Impaired Autophagy | Wdr91 plays a role in autophagy-lysosome degradation.[2][4] Inhibition may lead to the accumulation of autophagic cargoes. Monitor levels of autophagy markers like LC3-II and p62. |
Frequently Asked Questions (FAQs)
Q1: What is the known function of Wdr91 and how might its inhibition lead to cytotoxicity?
A1: Wdr91 is a Rab7 effector protein that is essential for neuronal development and survival. It plays a critical role in the endosome-lysosome pathway by facilitating the conversion of early endosomes to late endosomes. Wdr91 accomplishes this by being recruited to endosomes by active Rab7 and subsequently inhibiting the activity of a Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex. This inhibition is necessary for the proper trafficking and degradation of cellular cargo. Inhibition of Wdr91 can disrupt this process, leading to the accumulation of giant intermediate endosomes, impaired dendritic arborization, and ultimately neuronal death. Furthermore, Wdr91 is involved in regulating lysosome fusion and autophagy, and its deficiency can lead to dysfunctional lysosomes and the accumulation of autophagic cargoes, contributing to neuronal death.
Q2: I'm observing significant cytotoxicity with this compound even at low concentrations. What are my next steps?
A2: If cytotoxicity is observed at low concentrations, it is crucial to re-evaluate the purity of the this compound compound. Impurities from synthesis could be contributing to the toxic effects. Additionally, confirm the on-target activity of your compound to ensure it is inhibiting Wdr91 as expected. If the compound is pure and on-target, the observed cytotoxicity may be an inherent consequence of inhibiting Wdr91's essential functions in neurons. In this case, focus on optimizing the treatment duration and concentration. A shorter exposure time might be sufficient to achieve the desired experimental outcome while minimizing toxicity.
Q3: How can I distinguish between apoptosis and necrosis in my primary neuron cultures treated with this compound?
A3: To differentiate between apoptosis and necrosis, you can use a combination of assays. For apoptosis, you can perform a Caspase-3 activity assay, which measures the activity of a key executioner caspase in the apoptotic pathway. Another common method is TUNEL staining, which detects DNA fragmentation, a hallmark of apoptosis. To detect necrosis, you can measure the release of lactate dehydrogenase (LDH) into the culture medium, as this enzyme is released from cells with compromised plasma membranes. Co-staining with fluorescent dyes like Annexin V (stains apoptotic cells) and Propidium Iodide (stains necrotic cells) can also provide a clear distinction.
Q4: Are there any potential rescue strategies to mitigate this compound cytotoxicity?
A4: While mitigating on-target toxicity can be challenging, some strategies could be explored. If the cytotoxicity is due to excessive accumulation of PtdIns3P on endosomes, it might be possible to partially rescue the phenotype by co-treatment with a specific inhibitor of Vps34, the class III PI3K. However, this approach should be used with caution as it can have broader effects on cellular function. If the toxicity is linked to impaired autophagy, strategies to enhance autophagic flux, such as nutrient starvation or treatment with autophagy inducers (e.g., rapamycin), could be tested, although their effects in the context of Wdr91 inhibition are unknown.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Assay for Neuronal Viability
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuron culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed primary neurons in a 96-well plate at a suitable density and allow them to adhere and mature for the desired period.
-
Treat neurons with a range of this compound concentrations for the desired incubation time. Include vehicle-only controls.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. The reference wavelength should be greater than 650 nm.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary neuron culture supernatant
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Plate reader
Procedure:
-
Culture and treat neurons with this compound as described in the MTT assay protocol.
-
Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well if required by the kit.
-
Measure the absorbance at 490 nm using a plate reader.
Protocol 3: Caspase-3 Activity Assay for Apoptosis
This colorimetric assay detects the activity of caspase-3, a key enzyme in the apoptotic cascade.
Materials:
-
Primary neuron cell lysates
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plates
-
Plate reader
Procedure:
-
Seed and treat neurons in a culture dish or multi-well plate.
-
After treatment, collect the cells and lyse them using the provided chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 50-200 µg of protein from each sample to separate wells. Adjust the volume with lysis buffer.
-
Prepare the reaction buffer containing DTT.
-
Add 50 µL of the 2x Reaction Buffer to each sample.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a plate reader.
Visualizations
Signaling Pathway of Wdr91
Caption: Wdr91 signaling pathway in endosome maturation.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for assessing compound cytotoxicity.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting cytotoxicity.
References
- 1. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Wdr91-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Wdr91-IN-1. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small molecule ligand for the WD40 repeat-containing protein 91 (WDR91).[1][2][3] It is important to note that while named "IN-1," it is characterized as a binder to WDR91 with a dissociation constant (KD) of 6 μM.[1][4] Its primary mechanism is binding to the WDR domain of the WDR91 protein. WDR91 itself is a crucial protein in the regulation of endosomal trafficking. It functions as a Rab7 effector, playing a key role in the maturation of early endosomes to late endosomes by inhibiting the activity of the Rab7-associated PI3K complex. By binding to WDR91, this compound can be used to study the roles of WDR91 in cellular processes.
Q2: Is this compound an inhibitor of WDR91 function?
A2: Current literature describes this compound as a "ligand" or "binder." While it binds to WDR91, its functional effect as an inhibitor has not been fully characterized in the public domain. Researchers should not assume it is a potent inhibitor and should perform functional assays to determine its effect in their specific experimental system. Inconsistencies in results may arise from the assumption of strong inhibitory activity.
Q3: What is the primary cellular pathway affected by targeting WDR91?
A3: Targeting WDR91 primarily affects the endosomal trafficking pathway . Specifically, WDR91 is essential for the conversion of early endosomes to late endosomes. Loss of WDR91 function leads to an accumulation of enlarged intermediate endosomes and disrupts the transport of cargo to lysosomes for degradation. This can impact various cellular processes, including receptor recycling and degradation, autophagy, and neuronal development.
Troubleshooting Inconsistent Results with this compound
Problem 1: No observable or weak phenotype after treating cells with this compound.
Possible Cause 1: Insufficient Compound Concentration.
-
Explanation: this compound has a reported KD of 6 μM. To observe a significant effect, a concentration several-fold higher than the KD may be required, depending on the cell type and experimental conditions.
-
Suggestion: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Possible Cause 2: this compound is a binder, not a potent inhibitor.
-
Explanation: As a ligand, this compound may not be sufficient to fully inhibit the function of WDR91. Its binding might only partially interfere with WDR91's interactions with other proteins.
-
Suggestion: Use a complementary approach to confirm the role of WDR91 in your system, such as siRNA or CRISPR-Cas9 mediated knockdown of WDR91. This will help to validate that the pathway you are studying is indeed WDR91-dependent.
Possible Cause 3: Cell Line Specificity.
-
Explanation: The expression levels and importance of WDR91 can vary between different cell lines.
-
Suggestion: Verify the expression of WDR91 in your cell line of interest using techniques like Western blotting or qPCR.
Problem 2: High variability in results between experiments.
Possible Cause 1: Compound Stability and Solubility.
-
Explanation: Small molecules can be prone to degradation or precipitation, especially in cell culture media.
-
Suggestion: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. When diluting into aqueous media, ensure the final solvent concentration is low and does not affect the cells. Visually inspect for any precipitation.
Possible Cause 2: Inconsistent Treatment Times.
-
Explanation: The effects of targeting WDR91 on endosomal trafficking may be time-dependent.
-
Suggestion: Perform a time-course experiment to identify the optimal duration of treatment for observing your phenotype of interest.
Problem 3: Off-target effects are suspected.
Possible Cause: Lack of Specificity at High Concentrations.
-
Explanation: As with many small molecules, higher concentrations of this compound may lead to off-target effects.
-
Suggestion: In addition to dose-response curves, consider using a structurally related but inactive control compound if available. Also, rescuing the phenotype by overexpressing WDR91 in cells treated with this compound can help to confirm on-target activity.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | WD repeat-containing protein 91 (WDR91) | |
| Binding Affinity (KD) | 6 μM | |
| Mechanism | Binds to the WDR domain of WDR91 | |
| Molecular Weight | Varies by supplier | Check supplier data |
| CAS Number | 2759614-35-0 |
Experimental Protocols
Protocol: Immunofluorescence Staining for Endosomal Markers
This protocol can be used to assess changes in endosomal morphology and protein localization following treatment with this compound.
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the determined optimal time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash cells with PBS, counterstain with DAPI if desired, and mount coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: WDR91 signaling pathway in endosome maturation.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Optimizing Wdr91-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Wdr91-IN-1 treatment in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when determining the optimal incubation time for this compound treatment.
FAQs
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets WD repeat-containing protein 91 (WDR91). WDR91 is a crucial effector of the Rab7 GTPase, playing a key role in the maturation of endosomes. Specifically, WDR91 is involved in the conversion of early endosomes to late endosomes by negatively regulating the activity of the endosomal phosphoinositide 3-kinase (PI3K) complex.[1][2] By inhibiting WDR91, this compound is expected to disrupt this process, leading to an accumulation of enlarged intermediate endosomes and impaired trafficking of cargo to lysosomes.[1][3]
Q2: What is a recommended starting point for incubation time when using this compound?
A2: For initial experiments, a time course of 1 to 8 hours is a reasonable starting point to assess the direct effects on endosomal morphology and cargo trafficking. For downstream cellular effects, such as protein degradation or changes in signaling pathways, longer incubation times of up to 24 hours or more may be necessary.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of the inhibitor may elicit a more rapid and pronounced phenotype, potentially requiring shorter incubation times. Conversely, lower concentrations may necessitate longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect on endosomal morphology or cargo trafficking. | 1. Incubation time is too short: The inhibitor may not have had sufficient time to engage the target and elicit a downstream effect. | 1. Increase incubation time: Perform a time-course experiment with extended time points (e.g., 8, 12, 24 hours). |
| 2. Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit WDR91 function in your cell type. | 2. Increase inhibitor concentration: Conduct a dose-response experiment to determine the optimal concentration. A recently identified WDR91 inhibitor, compound 1, has a reported KD of 6 ± 2 µM.[4] | |
| 3. Cell line is resistant or has low WDR91 expression: The targeted pathway may not be critical for the observed phenotype in your specific cell line. | 3. Confirm WDR91 expression: Use a different cell line known to be sensitive to perturbations in endosomal trafficking or verify WDR91 expression levels via Western blot or qPCR. | |
| Excessive cell death observed even at early time points. | 1. Inhibitor concentration is too high: High concentrations of the inhibitor may lead to off-target effects and cytotoxicity. | 1. Reduce inhibitor concentration: Perform a dose-response experiment to find a non-toxic, effective concentration. |
| 2. Vehicle (e.g., DMSO) toxicity: The solvent used to dissolve the inhibitor may be causing cellular stress. | 2. Include a vehicle-only control: Ensure the final concentration of the vehicle is consistent across all conditions and is at a non-toxic level. | |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variations in inhibitor effectiveness. | 1. Ensure uniform cell seeding: Use a cell counter for accurate plating and allow cells to adhere and resume growth before treatment. |
| 2. Pipetting errors: Inaccurate pipetting can lead to inconsistent inhibitor concentrations. | 2. Use calibrated pipettes and proper technique: Ensure accurate and consistent dispensing of the inhibitor. | |
| 3. Fluctuations in incubation conditions: Variations in temperature or CO2 levels can affect cellular processes. | 3. Maintain consistent incubation conditions: Ensure your incubator is properly calibrated and maintained. |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Effect on Endosome Morphology
This protocol is designed to determine the optimal incubation time for observing changes in endosome size and morphology following this compound treatment.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that allows them to reach 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Time-Course Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control. Incubate the plates for a range of time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Fixation and Permeabilization: At each time point, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Immunostaining: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies against endosomal markers diluted in blocking buffer overnight at 4°C. The next day, wash three times with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash three times with PBS and mount the coverslips on microscope slides. Acquire images using a confocal microscope. Quantify the size and number of endosomes per cell using image analysis software (e.g., ImageJ).
Expected Results:
Inhibition of WDR91 is expected to cause an accumulation of enlarged endosomes that are positive for both early (EEA1) and late (Rab7) endosomal markers, indicative of a block in endosome maturation. The optimal incubation time will be the point at which a significant increase in endosome size is observed compared to the vehicle control.
Data Presentation:
| Incubation Time (hours) | Average Endosome Diameter (µm) ± SD (Vehicle) | Average Endosome Diameter (µm) ± SD (this compound) | p-value |
| 1 | 0.5 ± 0.1 | 0.8 ± 0.2 | <0.05 |
| 2 | 0.5 ± 0.1 | 1.2 ± 0.3 | <0.01 |
| 4 | 0.6 ± 0.1 | 1.8 ± 0.4 | <0.001 |
| 8 | 0.6 ± 0.2 | 2.5 ± 0.5 | <0.001 |
| 12 | 0.5 ± 0.1 | 2.6 ± 0.6 | <0.001 |
| 24 | 0.5 ± 0.1 | 2.4 ± 0.5 | <0.001 |
Note: The data above is hypothetical and serves as an example of how to present quantitative results.
Protocol 2: Time-Course Analysis of this compound Effect on EGFR Degradation
This protocol assesses the functional consequence of WDR91 inhibition on the degradation of a model cargo protein, the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Cells expressing EGFR (e.g., HeLa, A549)
-
Serum-free culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies against total EGFR and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a multi-well plate and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal EGFR signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control for a set time (e.g., 1 hour) before EGF stimulation.
-
EGF Stimulation Time Course: Add EGF (e.g., 100 ng/mL) to the medium and incubate for various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Cell Lysis: At each time point, place the plate on ice, wash the cells with ice-cold PBS, and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against total EGFR and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Densitometry Analysis: Quantify the band intensities for EGFR and the loading control. Normalize the EGFR signal to the loading control for each time point.
Expected Results:
In control cells, EGF stimulation will lead to a time-dependent decrease in the total EGFR protein levels as it is trafficked to the lysosome for degradation. Treatment with this compound is expected to impair this degradation, resulting in a higher level of total EGFR at later time points compared to the vehicle-treated cells.
Data Presentation:
| EGF Stimulation Time (minutes) | Normalized EGFR Level (Vehicle) | Normalized EGFR Level (this compound) |
| 0 | 1.00 | 1.00 |
| 15 | 0.85 | 0.95 |
| 30 | 0.60 | 0.85 |
| 60 | 0.35 | 0.70 |
| 90 | 0.20 | 0.60 |
| 120 | 0.15 | 0.55 |
Note: The data above is hypothetical and serves as an example of how to present quantitative results.
Visualizations
Caption: WDR91 signaling pathway in endosome maturation.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Wdr91-IN-1 Washout Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective washout of small molecule inhibitors, using the hypothetical Wdr91-IN-1 as an example, from cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound washout experiment?
A washout experiment is designed to remove a small molecule inhibitor like this compound from the cell culture environment. This allows researchers to study the reversibility of the inhibitor's effects, assess the duration of its impact after removal, and prepare cells for downstream assays without the compound's interference.[1]
Q2: What is the recommended standard washing solution?
For most cell culture applications, a sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) is the recommended washing solution.[1] For adherent cells, using PBS without calcium and magnesium (Ca2+/Mg2+-free PBS) is advisable to prevent the promotion of cell-to-cell adhesion, which might interfere with subsequent steps like cell detachment.[1]
Q3: How many washes are typically required to effectively remove a compound?
The number of washes needed depends on the specific properties of the compound, its concentration, and its affinity for the cells and culture vessel. A standard starting point is three gentle washes.[1] However, for compounds with high non-specific binding, additional washes may be necessary. The effectiveness of the washout should always be validated.[1]
Q4: How can I minimize cell detachment during the washing steps?
To prevent cell detachment, especially with loosely adherent cell lines, it is crucial to handle the cells gently. Pre-warming all solutions (PBS and media) to 37°C is recommended. When adding and removing solutions, pipette against the side of the culture vessel. For weakly adherent cells, consider coating the culture vessels with an extracellular matrix protein like collagen or fibronectin to improve attachment. It is also best to perform washout experiments when cells are sub-confluent (60-80%) and healthy.
Troubleshooting Guide
Issue 1: Incomplete removal of this compound after washing.
-
Possible Cause: Insufficient number of washes or the compound exhibits high non-specific binding to cells or the plastic of the culture vessel.
-
Solution: Increase the number of washes (e.g., from 3 to 5). You can also include an intermediate incubation step with inhibitor-free media for 15-30 minutes between washes to allow for the dissociation of the compound from the cells. To validate the completeness of the washout, you can perform techniques like LC-MS/MS on the cell lysate or supernatant after the final wash.
Issue 2: High levels of cell detachment or cell death after the washout procedure.
-
Possible Cause: The washing procedure is too harsh for the specific cell line, or the cells are not healthy enough to withstand the stress of the washes.
-
Solution: Ensure all solutions are pre-warmed to 37°C to avoid temperature shock. Add and aspirate liquids gently, directing the stream against the vessel wall rather than directly onto the cell monolayer. Confirm that the cells are in a healthy, logarithmic growth phase before starting the experiment. If the problem persists, consider using a microfluidic device for a more gentle and continuous medium exchange.
Issue 3: The biological effect of this compound persists even after a validated complete washout.
-
Possible Cause: The inhibitor may be an irreversible or a very slow-dissociating covalent binder to its target, WDR91.
-
Solution: In this case, the sustained effect is an important characteristic of the compound. To confirm this, you can perform a time-course experiment to monitor how long the effect lasts post-washout. Biochemical assays with the purified target protein can also be used to determine the reversibility of binding.
Experimental Protocols
Standard Washout Protocol for Adherent Cells
-
Preparation: Pre-warm sterile PBS (Ca2+/Mg2+-free) and complete cell culture medium to 37°C.
-
Aspiration: Carefully aspirate the medium containing this compound from the culture vessel.
-
First Wash: Gently add pre-warmed PBS to the side of the vessel. Rock the vessel gently back and forth a few times to wash the cell monolayer.
-
Aspirate: Carefully aspirate the PBS.
-
Repeat: Repeat steps 3 and 4 for a total of three washes.
-
Fresh Medium: After the final wash, add fresh, pre-warmed complete cell culture medium to the cells.
-
Incubation: Return the culture vessel to the incubator for the desired time points.
Validation of Washout Efficiency by Western Blot
This protocol assumes this compound inhibits a specific signaling event downstream of WDR91 that can be monitored by the phosphorylation status of a target protein.
-
Sample Collection: Prepare cell lysates from:
-
Untreated control cells.
-
Cells treated with this compound for the desired duration.
-
Cells subjected to the washout procedure and incubated in fresh medium for various time points (e.g., 1h, 4h, 24h).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated downstream target and a primary antibody for the total protein as a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection reagent.
-
-
Analysis: Compare the levels of the phosphorylated protein in the washout samples to the untreated and treated controls. A successful washout should show a time-dependent return of the phosphorylation status to that of the untreated control.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Number of Washes | 3-5 | A sufficient number of washes is critical for complete removal of the compound. |
| Wash Volume | At least equal to the culture volume | Ensures adequate dilution of the compound during each wash step. |
| Wash Solution Temperature | 37°C | Minimizes cellular stress and potential artifacts from temperature shock. |
| Post-Washout Time Points | Varies (e.g., 1, 4, 8, 24 hours) | Allows for the study of the kinetics of effect reversal. |
| Validation Method | LC-MS/MS, Western Blot, Functional Assay | Provides quantitative or semi-quantitative confirmation of compound removal and reversal of the biological effect. |
Visualizations
Caption: WDR91 signaling in endosomal maturation.
Caption: Workflow for this compound washout experiment.
References
Technical Support Center: Understanding Cell Line-Specific Responses to WDR91 Loss-of-Function
Disclaimer: Information regarding a specific inhibitor designated "Wdr91-IN-1" is not currently available in the public domain. This technical support resource focuses on the well-documented effects of WDR91 loss-of-function (e.g., through knockout or knockdown) in various cell lines, providing troubleshooting guidance and experimental protocols for researchers studying this critical protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of WDR91?
WDR91 is a crucial protein that acts as an effector for the small GTPase Rab7.[1][2][3] It plays a vital role in the maturation of endosomes, specifically in the conversion of early endosomes to late endosomes.[4][5] This process is essential for the proper trafficking of cellular cargo to lysosomes for degradation. WDR91 accomplishes this by forming a complex with WDR81 and inhibiting the activity of a phosphatidylinositol 3-kinase (PI3K) complex associated with Rab7.
Q2: What is the most common phenotype observed upon WDR91 knockout or knockdown?
The most consistently reported phenotype following the loss of WDR91 function is the accumulation of greatly enlarged intermediate endosomes. These endosomes are often positive for both early (EEA1) and late (Rab7) endosomal markers, indicating a stall in the maturation process. This leads to defective transport of cellular cargo to the lysosomes.
Q3: Are the effects of WDR91 loss-of-function the same in all cell lines?
While the core phenotype of enlarged endosomes is common, the downstream consequences can vary depending on the cell type. For instance, in neuronal cells, WDR91 deficiency leads to impaired dendritic arborization, reduced brain size, and an accumulation of apoptotic cells. In HeLa cells, the primary observable effect is the formation of giant intermediate endosomes and impaired degradation of endocytosed cargo like EGF. A recent study also identified WDR91 as a positive modulator of antisense oligonucleotide (ASO) activity in melanoma and osteosarcoma cell lines.
Troubleshooting Guides
Problem 1: I've knocked out WDR91 in my cell line, but I don't see a clear phenotype.
-
Possible Cause 1: Inefficient Knockout/Knockdown.
-
Solution: Confirm the loss of WDR91 protein expression by Western blotting. For CRISPR-mediated knockout, sequence the genomic locus to verify the presence of frameshift-inducing insertions or deletions. For shRNA or siRNA-mediated knockdown, test multiple sequences to ensure efficient silencing.
-
-
Possible Cause 2: Cell Line-Specific Resilience.
-
Solution: Some cell lines may have compensatory mechanisms that mask the typical WDR91-loss phenotype. Consider using a different cell line known to be sensitive, such as HeLa or neuronal cell lines, as a positive control.
-
-
Possible Cause 3: Assay Not Sensitive Enough.
-
Solution: The phenotype might be subtle. Use high-resolution confocal microscopy to carefully examine the size and morphology of endosomes stained with EEA1 and Rab7 markers. Perform functional assays, such as an EGFR degradation assay, to assess endo-lysosomal trafficking.
-
Problem 2: My WDR91 knockout cells are showing increased cell death.
-
Possible Cause 1: Impaired Autophagy.
-
Solution: WDR91 is essential for the fusion of autophagosomes with lysosomes. Its loss leads to the accumulation of autophagic cargo, which can be toxic to the cell. Assess autophagic flux by using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) or by measuring the levels of autophagy markers like LC3-II and p62/SQSTM1 by Western blot in the presence and absence of a lysosomal inhibitor like bafilomycin A1.
-
-
Possible Cause 2: Neuronal Cell Line.
-
Solution: Brain-specific knockout of Wdr91 in mice leads to the accumulation of apoptotic cells. If you are working with neuronal cells, this may be an expected outcome. You can quantify apoptosis using assays like TUNEL staining or caspase-3 cleavage analysis.
-
Quantitative Data Summary
| Cell Line | WDR91 Perturbation | Key Phenotype | Reference |
| HeLa | Knockout (KO) | Formation of giant intermediate endosomes positive for EEA1 and Rab7; Impaired endosomal delivery of EGF and dextran to lysosomes. | |
| Mouse Neurons | Knockout (KO) | Accumulation of giant intermediate endosomes; Reduced neurite length and complexity; Impaired dendritic arborization; Accumulation of apoptotic cells. | |
| 501Mel (Melanoma) | Knockout (KO) | Strong inhibition of antisense oligonucleotide (ASO) activity. | |
| U2OS (Osteosarcoma) | siRNA Knockdown | Inhibition of LNA Gapmer (GM) ASO activity. |
Experimental Protocols
1. Generation of WDR91 Knockout Cell Lines using CRISPR/Cas9
-
gRNA Design: Design two to three single guide RNAs (gRNAs) targeting the first few exons of the WDR91 gene.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the Cas9/gRNA plasmids into the target cell line using a suitable transfection reagent.
-
Selection: Select for transfected cells using puromycin (or another appropriate selection marker) for 48-72 hours.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening: Expand the clones and screen for WDR91 knockout by Western blotting and genomic DNA sequencing.
2. Immunofluorescence Staining for Endosomal Markers
-
Cell Plating: Plate WDR91 knockout and wild-type control cells on glass coverslips and allow them to adhere overnight.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against endosomal markers (e.g., rabbit anti-EEA1 and mouse anti-Rab7) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS, with the second wash containing DAPI for nuclear staining. Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope.
3. Western Blotting for WDR91 and Autophagy Markers
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-glycine gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against WDR91, LC3, p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: WDR91's role in endosomal maturation.
Caption: Experimental workflow for studying WDR91.
Caption: Troubleshooting WDR91 knockout experiments.
References
- 1. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - WDR91 [maayanlab.cloud]
- 4. rupress.org [rupress.org]
- 5. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effect of Wdr91-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of Wdr91-IN-1, a first-in-class inhibitor of the WD40 repeat-containing protein 91 (Wdr91). We present a comparative analysis of this compound's performance against genetic methods (siRNA/CRISPR) and a pharmacological alternative, VPS34-IN-1, which targets a related pathway. This guide includes detailed experimental protocols and quantitative data to assist researchers in designing and interpreting their on-target validation studies.
Introduction to Wdr91 and its Inhibition
Wdr91 is a crucial effector of the small GTPase Rab7, playing a pivotal role in the maturation of endosomes. Specifically, it facilitates the conversion of early endosomes to late endosomes by inhibiting the activity of the Rab7-associated Class III phosphatidylinositol 3-kinase (PI3K-III or Vps34). This inhibition leads to a reduction in phosphatidylinositol 3-phosphate (PtdIns(3)P) levels on the endosomal membrane, a key step for the progression of endosomal trafficking.[1] Dysregulation of this pathway is implicated in various cellular processes and diseases.
This compound represents a novel small molecule designed to directly target Wdr91, offering a tool for acute and reversible inhibition. Validating that the observed cellular effects of this compound are a direct consequence of its interaction with Wdr91 is paramount for its use as a chemical probe and for any future therapeutic development.
Comparative Analysis of On-Target Validation Methods
The on-target effects of this compound can be validated by comparing its induced cellular phenotype with the well-characterized phenotype of Wdr91 loss-of-function (achieved through genetic knockdown or knockout) and with the effects of inhibitors targeting other components of the endosomal maturation pathway, such as VPS34-IN-1.
| Method | Principle | Typical Readout(s) | Advantages | Disadvantages |
| This compound | Direct pharmacological inhibition of Wdr91 protein. | Enlarged intermediate endosomes, increased endosomal PtdIns(3)P levels, impaired lysosomal degradation. | Acute, reversible, dose-dependent control of Wdr91 activity. | Potential for off-target effects. |
| Wdr91 siRNA/CRISPR | Genetic depletion of Wdr91 protein. | Enlarged intermediate endosomes, increased endosomal PtdIns(3)P levels, impaired lysosomal degradation. | High target specificity. | Slower onset of action, potential for incomplete knockdown/knockout, compensatory mechanisms. |
| VPS34-IN-1 | Pharmacological inhibition of the PI3K Vps34. | Inhibition of PtdIns(3)P production, altered endosomal morphology. | Targets a key enzyme in the same pathway. | Broader effects on all Vps34-dependent processes (e.g., autophagy). |
Experimental Protocols
Here, we provide detailed protocols for key experiments to validate the on-target effects of this compound.
Immunofluorescence Staining of Endosomal Markers
This protocol allows for the visualization and quantification of changes in endosome morphology, a hallmark of Wdr91 inhibition.
Materials:
-
Cells cultured on glass coverslips
-
This compound, VPS34-IN-1 (or other relevant inhibitors)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Rab5, anti-Rab7, anti-LAMP1)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Treat cells with this compound, VPS34-IN-1, or vehicle control for the desired time and concentration.
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Image using a fluorescence or confocal microscope.
Data Analysis: Quantify the size and number of endosomes positive for specific markers (e.g., Rab5, Rab7) using image analysis software (e.g., ImageJ/Fiji). Compare the results between different treatment groups.
Measurement of Cellular PtdIns(3)P Levels
This protocol utilizes a fluorescent biosensor to monitor changes in the levels of PtdIns(3)P on endosomal membranes.
Materials:
-
Cells cultured in glass-bottom dishes
-
Plasmid encoding a fluorescent PtdIns(3)P biosensor (e.g., GFP-2xFYVE)
-
Transfection reagent
-
Live-cell imaging medium
-
This compound, VPS34-IN-1
-
Live-cell imaging microscope
Procedure:
-
Transfect cells with the PtdIns(3)P biosensor plasmid according to the manufacturer's instructions.
-
Allow 24-48 hours for biosensor expression.
-
Replace the culture medium with live-cell imaging medium.
-
Acquire baseline images of the fluorescent biosensor distribution.
-
Add this compound, VPS34-IN-1, or vehicle control to the cells.
-
Acquire time-lapse images to monitor the change in localization and intensity of the fluorescent biosensor on endosomal structures.
Data Analysis: Quantify the fluorescence intensity of the biosensor on endosomes over time. A decrease in endosomal PtdIns(3)P upon this compound treatment would be indicative of on-target activity.
Co-immunoprecipitation (Co-IP) of Wdr91 and its Interacting Partners
This protocol is used to determine if this compound disrupts the interaction between Wdr91 and its binding partners, such as Rab7 or components of the PI3K complex.[2][3][4][5]
Materials:
-
Cell lysate from treated and untreated cells
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against Wdr91 (or the tagged protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (e.g., anti-Rab7, anti-Beclin1)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in Co-IP lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with the anti-Wdr91 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.
Data Analysis: Compare the amount of co-immunoprecipitated proteins between the this compound treated and untreated samples. A reduction in the interaction would suggest that the inhibitor interferes with the protein complex formation.
Signaling Pathways and Experimental Workflows
To visualize the key molecular interactions and experimental logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Wdr91 signaling in endosomal maturation.
Caption: Experimental workflow for this compound validation.
Conclusion
Validating the on-target effects of a novel inhibitor is a critical step in its development as a reliable research tool and potential therapeutic. For this compound, a multi-pronged approach that combines direct pharmacological inhibition with genetic knockdown and comparison to inhibitors of related pathway components provides the most robust validation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to confidently assess the on-target activity of this compound and to further explore the role of Wdr91 in cellular physiology and disease.
References
WDR91-IN-1 vs. WDR91 siRNA Knockdown: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific proteins is paramount. This guide provides an objective comparison between a novel small-molecule ligand, WDR91-IN-1, and the established method of WDR91 siRNA knockdown for inhibiting the function of WD repeat-containing protein 91 (WDR91).
WDR91 is a crucial Rab7 effector protein that plays a pivotal role in the maturation of endosomes. It facilitates the conversion of early endosomes to late endosomes by negatively regulating the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex, thereby reducing the levels of phosphatidylinositol 3-phosphate (PtdIns3P) on endosomal membranes[1][2][3][4][5]. Dysregulation of WDR91 function leads to defects in endosomal trafficking and has been implicated in neuronal development. This guide will delve into the mechanisms, applications, and available data for both this compound and WDR91 siRNA, providing a framework for selecting the appropriate tool for your research needs.
At a Glance: this compound vs. WDR91 siRNA
| Feature | This compound | WDR91 siRNA Knockdown |
| Mechanism of Action | Binds to the WD40 repeat domain of the WDR91 protein, likely inhibiting its interactions and function. | Post-transcriptionally silences the WDR91 gene by mediating the degradation of WDR91 mRNA. |
| Nature of Inhibition | Small molecule ligand; potentially reversible. | Genetic knockdown; transient, dependent on siRNA stability and cell division. |
| Target | WDR91 protein. | WDR91 messenger RNA (mRNA). |
| Specificity | Binds to WDR91 with a reported KD of 6 µM. Off-target effects are currently unknown. | High sequence specificity to the target mRNA. Potential for off-target effects due to partial complementarity with other mRNAs. |
| Mode of Delivery | Cell permeable small molecule. | Requires transfection reagents or viral vectors to enter cells. |
| Onset and Duration | Rapid onset of action. Duration is dependent on compound stability and metabolism. | Slower onset (requires mRNA and protein turnover). Duration is typically 48-96 hours. |
| Applications | Acute inhibition studies, validation of WDR91 as a therapeutic target, potential for in vivo studies. | Gene function studies, target validation, pathway analysis. |
Delving Deeper: Mechanism of Action
This compound: A First-in-Class Small Molecule Ligand
This compound is a recently identified small molecule that directly binds to the WDR91 protein. While detailed cellular studies are still emerging, its binding to the WD40 repeat domain suggests a mechanism of action centered on disrupting the protein-protein interactions essential for WDR91's function. By occupying a binding pocket on the WDR91 protein, this compound is expected to prevent its association with key partners like Rab7 and the PI3K complex, thereby mimicking the loss-of-function phenotype observed with genetic approaches.
WDR91 siRNA: Targeted Gene Silencing
Small interfering RNA (siRNA) against WDR91 offers a well-established method to reduce the cellular levels of the WDR91 protein. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary sequence on the WDR91 mRNA, leading to its cleavage and subsequent degradation. This effectively prevents the translation of WDR91 protein, resulting in a transient knockdown of its expression.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Comparative Performance Data
While direct comparative cellular data for this compound is not yet widely available, we can extrapolate its expected effects based on the extensive data from WDR91 knockdown and knockout studies.
| Parameter | WDR91 siRNA Knockdown (Observed Effects) | This compound (Expected Effects) |
| WDR91 Protein Levels | Significantly reduced. | No change in total protein levels. |
| Endosomal Morphology | Accumulation of enlarged, EEA1- and Rab7-positive intermediate endosomes. | Expected to induce a similar accumulation of enlarged intermediate endosomes. |
| PtdIns3P Levels | Increased levels of PtdIns3P on endosomal membranes. | Expected to increase endosomal PtdIns3P levels by inhibiting WDR91's negative regulation of PI3K. |
| Endosomal Trafficking | Impaired degradation of cargo such as the Epidermal Growth Factor Receptor (EGFR). | Expected to impair EGFR degradation and trafficking to lysosomes. |
| WDR91-Rab7 Interaction | Reduced co-immunoprecipitation of WDR91 with Rab7 due to lower WDR91 protein levels. | Expected to disrupt the interaction between WDR91 and Rab7. |
Experimental Protocols
WDR91 siRNA Knockdown and Validation
Objective: To reduce the expression of WDR91 protein in cultured cells.
Materials:
-
WDR91-specific siRNA oligonucleotides and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Cultured cells (e.g., HeLa, U2OS).
-
6-well plates.
-
For validation: Reagents for qPCR or Western blotting.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL siRNA-lipid complex to each well containing cells in 2.4 mL of fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation: Harvest cells for analysis of WDR91 mRNA levels by qPCR or protein levels by Western blotting.
Western Blotting for WDR91 and EGFR Degradation
Objective: To assess the levels of WDR91 protein following siRNA knockdown and to monitor EGFR degradation.
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against WDR91, EGFR, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for Endosomal Markers
Objective: To visualize the morphology and colocalization of endosomal compartments.
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound or transfect with WDR91 siRNA.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Co-Immunoprecipitation of WDR91 and Rab7
Objective: To assess the interaction between WDR91 and Rab7.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the lysate with an antibody against Rab7 or WDR91 overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both WDR91 and Rab7.
Conclusion and Future Directions
Both this compound and WDR91 siRNA serve as valuable tools for investigating the function of WDR91. WDR91 siRNA is a well-validated method for depleting WDR91 protein levels and has provided significant insights into its role in endosomal trafficking. This compound, as a first-in-class small molecule ligand, offers the advantage of acute and potentially reversible inhibition of WDR91 protein function.
For researchers aiming to study the immediate consequences of WDR91 inhibition or to explore its therapeutic potential, this compound presents an exciting new avenue. However, comprehensive cellular characterization of this compound is crucial to validate that it phenocopies the effects of WDR91 knockdown and to assess its specificity. Future studies should directly compare the effects of this compound and WDR91 siRNA on endosomal morphology, PtdIns3P levels, and cargo trafficking in the same experimental systems. Such studies will be instrumental in establishing this compound as a reliable chemical probe and will pave the way for a deeper understanding of WDR91's role in health and disease.
References
- 1. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 2. WDR91 specifies the endosomal retrieval subdomain for retromer-dependent recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
WDR91-IN-1 vs. WDR91 Knockout: A Comparative Guide to Investigating a Key Regulator of Endosomal Trafficking
For researchers, scientists, and drug development professionals, understanding the nuances between utilizing a small molecule inhibitor versus a genetic knockout model is critical for robust experimental design and interpretation. This guide provides a comprehensive comparison of WDR91-IN-1, a first-in-class ligand for WD repeat-containing protein 91 (WDR91), and WDR91 knockout models.
This document summarizes the current understanding of both methodologies, presenting available experimental data, outlining key experimental protocols, and visualizing the underlying biological pathways. As of late 2025, experimental data on the cellular effects of this compound is not yet publicly available. Therefore, this guide contrasts the well-documented phenotypes of WDR91 knockout models with the predicted effects of this compound, based on its mechanism of action.
Introduction to WDR91
WD40 repeat-containing protein 91 (WDR91) is a crucial effector of the Rab7 small GTPase, playing a pivotal role in the maturation of endosomes. Specifically, it facilitates the conversion of early endosomes to late endosomes by negatively regulating the activity of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which in turn reduces the levels of phosphatidylinositol 3-phosphate (PtdIns3P) on the endosomal membrane. This process is essential for the proper trafficking of cellular cargo, lysosomal degradation, and neuronal development.
Mechanism of Action
WDR91 Knockout Model
A WDR91 knockout model, whether in cell lines (e.g., HeLa) or in organisms (e.g., mice), involves the genetic deletion of the WDR91 gene. This results in a complete loss of WDR91 protein expression and function. The consequences of this permanent ablation are systemic and can be observed throughout the lifespan of the cell or organism, providing insights into the fundamental roles of WDR91.
This compound
This compound refers to a recently identified class of small molecule ligands that directly bind to the WDR91 protein. The first-in-class compound, reported in 2023, binds to the WD40 repeat domain of WDR91.[1][2] By occupying this binding pocket, this compound is expected to allosterically or directly inhibit the function of WDR91, preventing it from regulating the PI3K complex on the endosomal membrane. Unlike a knockout model, this compound offers the potential for acute, dose-dependent, and reversible inhibition of WDR91 function.
Comparative Data Presentation
The following tables summarize the known quantitative data from WDR91 knockout models and the anticipated, yet currently unreported, effects of this compound.
Table 1: Cellular Phenotypes
| Feature | WDR91 Knockout Model | This compound |
| Endosome Morphology | Accumulation of giant, enlarged intermediate endosomes positive for both EEA1 and Rab7.[3] | Expected to phenocopy knockout, leading to enlarged intermediate endosomes. Data not yet reported. |
| PtdIns3P Levels | Significantly increased levels on endosomal membranes.[3] | Expected to increase endosomal PtdIns3P levels by inhibiting WDR91's negative regulation of PI3K. Data not yet reported. |
| Endosome Maturation | Arrested at an intermediate stage, blocking early-to-late endosome conversion.[3] | Expected to block early-to-late endosome conversion. Data not yet reported. |
| Lysosomal Function | Impaired delivery of endosomal cargo to lysosomes; accumulation of autophagic cargoes. | Expected to impair lysosomal degradation pathways. Data not yet reported. |
| Neuronal Morphology | Reduced neurite length and complexity in cultured neurons. | Expected to impact neurite outgrowth and complexity. Data not yet reported. |
Table 2: Organismal Phenotypes (Mouse Models)
| Feature | Global WDR91 Knockout | Brain-Specific WDR91 Knockout | This compound Administration |
| Viability | Neonatal death. | Postnatal death. | Dependent on dosage, duration, and potential off-target effects. Data not yet reported. |
| Brain Development | Not applicable due to neonatal lethality. | Impaired brain development, reduced brain size. | Potential for acute neurological effects. Data not yet reported. |
Table 3: Biophysical and Binding Characteristics
| Parameter | WDR91 Knockout Model | This compound (Compound 1) |
| Target | WDR91 gene | WDR91 protein (WD40 repeat domain) |
| Binding Affinity (KD) | Not applicable | 6 ± 2 μM (via surface plasmon resonance) |
| Reversibility | Irreversible (genetic deletion) | Expected to be reversible (non-covalent analogues); covalent analogues also developed. |
| Temporal Control | No temporal control (constitutive loss) | High temporal control (acute administration) |
| Dose Dependence | Not applicable | Dose-dependent inhibition of WDR91 function |
Experimental Protocols
Generation of WDR91 Knockout Cells
WDR91 knockout cell lines, such as HeLa or neuronal cells, are typically generated using CRISPR/Cas9 technology.
-
Guide RNA Design : Single guide RNAs (sgRNAs) are designed to target an early exon of the WDR91 gene to induce a frameshift mutation leading to a premature stop codon.
-
Vector Construction : The sgRNAs are cloned into a Cas9-expressing vector, often also containing a fluorescent marker for selection.
-
Transfection : The vectors are transfected into the target cell line using lipid-based transfection reagents or electroporation.
-
Cell Sorting : Cells expressing the fluorescent marker are sorted into single cells in 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion and Validation : Single-cell clones are expanded and genomic DNA is extracted. The targeted region of the WDR91 gene is amplified by PCR and sequenced to identify clones with frameshift mutations.
-
Protein Validation : Western blotting is performed to confirm the absence of WDR91 protein expression in the validated knockout clones.
Analysis of Endosomal Phenotypes in Knockout Cells
-
Immunofluorescence Staining : WDR91 knockout and wild-type control cells are grown on coverslips.
-
Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Antibody Incubation : Cells are incubated with primary antibodies against endosomal markers such as EEA1 (early endosomes) and Rab7 (late endosomes), followed by fluorescently labeled secondary antibodies.
-
Microscopy : Images are acquired using a confocal microscope.
-
Quantification : The size and number of EEA1- and Rab7-positive endosomes are quantified using image analysis software (e.g., ImageJ). The percentage of cells displaying the enlarged endosome phenotype is determined.
In Vitro Binding Assay for this compound (Surface Plasmon Resonance)
This protocol is based on the methods described in the discovery of the WDR91 ligand.
-
Protein Immobilization : Recombinant purified WDR91 protein is immobilized on a sensor chip.
-
Ligand Injection : A series of concentrations of this compound are injected over the sensor chip surface.
-
Data Acquisition : The binding events are detected as a change in the refractive index at the chip surface, measured in response units (RU).
-
Kinetic Analysis : The association and dissociation rates are measured.
-
Affinity Calculation : The equilibrium dissociation constant (KD) is calculated from the kinetic data to determine the binding affinity of the inhibitor for WDR91.
Visualization of Pathways and Workflows
WDR91 Signaling Pathway in Endosome Maturation
Caption: WDR91's role in the transition from early to late endosomes.
Experimental Workflow for Comparing WDR91-KO and this compound
Caption: Workflow for comparing knockout vs. chemical inhibition of WDR91.
Conclusion and Future Directions
The WDR91 knockout model has been instrumental in defining the protein's essential role in endosomal maturation and neuronal development. The permanent loss of function in these models provides a clear, albeit systemic, picture of WDR91's importance.
The advent of this compound, a specific small molecule ligand, opens up new avenues for research. While the cellular and organismal effects of this inhibitor are yet to be reported, it holds the promise of enabling acute, reversible, and dose-dependent studies of WDR91 function. This will allow researchers to dissect the temporal dynamics of WDR91's role in a way that is not possible with genetic knockout models.
Future studies should focus on characterizing the cellular phenotypes induced by this compound, directly comparing them to the WDR91 knockout model. Key experiments will involve treating wild-type cells with the inhibitor and assessing endosome morphology, PtdIns3P levels, and cargo trafficking. Such studies will not only validate this compound as a chemical probe but also provide a more nuanced understanding of the consequences of acute versus chronic WDR91 inhibition. This will ultimately accelerate the evaluation of WDR91 as a potential therapeutic target.
References
- 1. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class small molecule ligand for WDR91 using DNA-encoded library selection followed by machine learning [research.google]
- 3. osti.gov [osti.gov]
A Comparative Guide to First-in-Class WDR91 Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD40 repeat-containing protein 91 (WDR91) has emerged as a compelling therapeutic target due to its critical role in endosomal maturation and its identification as a potential host factor for viral infections.[1][2] WDR91 functions as an effector of the Rab7 GTPase, modulating the activity of the class III PI3K complex, a key step in the transition from early to late endosomes.[3] The discovery of the first small molecule ligands for WDR91 has opened new avenues for probing its biological function and exploring its therapeutic potential.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the first-in-class WDR91 inhibitors. The primary method for determining binding affinity has been surface plasmon resonance (SPR).
| Compound | Type | Binding Affinity (KD) | Target | Notes |
| 1 (WDR91-IN-1 / MR45279) | Reversible | 6 ± 2 μM | WDR91 WD40 domain | Identified through DNA-encoded library screening followed by machine learning. |
| 18 | Covalent | ≤ 45 μM | WDR91 WD40 domain | Covalent analogue of compound 1, designed to target Cysteine 487. |
| 19 | Covalent | ≤ 45 μM | WDR91 WD40 domain | Covalent analogue of compound 1, designed to target Cysteine 487. |
| Other Analogues | Reversible | ≤ 25 μM | WDR91 WD40 domain | Additional analogues identified through machine learning-driven SAR expansion. |
Binding Site and Mechanism of Action
X-ray crystallography has revealed that compound 1 binds to a side pocket on the WD40 domain of WDR91, in proximity to Cysteine 487. The covalent analogues, compounds 18 and 19 , were rationally designed to form a covalent bond with the thiol group of this cysteine residue, leading to irreversible inhibition. The discovery of both reversible and irreversible binders provides valuable tools for studying the therapeutic potential of WDR91.
Experimental Protocols
Detailed experimental protocols for the characterization of these WDR91 inhibitors are not fully published. However, based on standard biophysical techniques, the following outlines the likely methodologies employed.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
-
Immobilization: Recombinant WDR91 protein is typically immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the small molecule inhibitor (analyte) are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD).
Differential Scanning Fluorimetry (DSF) for Thermal Stabilization
DSF, or thermal shift assay, is used to assess the stabilizing effect of a ligand on a protein.
-
Sample Preparation: A solution containing the purified WDR91 protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins is prepared.
-
Ligand Addition: The small molecule inhibitor is added to the protein solution.
-
Thermal Denaturation: The temperature of the solution is gradually increased.
-
Fluorescence Monitoring: As the protein unfolds, the dye binds, and the fluorescence intensity increases.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in Tm in the presence of the inhibitor indicates binding and stabilization.
Intact Mass Liquid Chromatography-Mass Spectrometry (LC-MS) for Covalent Adduct Confirmation
This technique is used to confirm the covalent binding of inhibitors like compounds 18 and 19 to WDR91.
-
Incubation: The WDR91 protein is incubated with the covalent inhibitor.
-
Chromatographic Separation: The protein-inhibitor complex is separated from unbound inhibitor and other components using liquid chromatography.
-
Mass Spectrometry: The mass of the intact protein is measured using a mass spectrometer.
-
Data Analysis: An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Visualizations
WDR91 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Orthogonal Validation of Wdr91 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the orthogonal validation of small molecule inhibitors targeting WD repeat-containing protein 91 (Wdr91), a key regulator of endosomal trafficking. As of late 2023, the first-in-class small molecule ligands for Wdr91 have been identified, and this guide will use these as a case study for validation, referring to a hypothetical lead compound as "Wdr91-IN-1".
Wdr91 is a crucial effector of the Rab7 GTPase, playing a pivotal role in the maturation of early endosomes into late endosomes. It achieves this by negatively regulating the activity of the Class III phosphatidylinositol 3-kinase (PI3K) complex on the endosomal membrane.[1][2] The discovery of small molecule inhibitors of Wdr91 opens new avenues for research into diseases associated with endosomal trafficking defects and for the development of novel therapeutics. However, rigorous validation is essential to ensure that the observed cellular effects of these inhibitors are specifically due to their interaction with Wdr91.
This guide outlines a series of orthogonal approaches to validate the on-target effects of a putative Wdr91 inhibitor, "this compound". The core principle of orthogonal validation is to use distinct methodologies to probe the same biological question. Here, we will compare the phenotypic effects of chemical inhibition of Wdr91 with genetic perturbation of the WDR91 gene and with the effects of inhibiting downstream signaling components.
Comparative Approaches for Orthogonal Validation
To confirm that the effects of this compound are specifically due to the inhibition of Wdr91 function, a multi-pronged approach is recommended. This involves comparing the outcomes of this compound treatment with genetic knockdown or knockout of Wdr91 and with the effects of inhibitors targeting the downstream PI3K pathway.
A successful orthogonal validation would demonstrate that the phenotypic and molecular changes induced by this compound are consistent with those observed upon genetic silencing of Wdr91 and are mechanistically linked to the known function of Wdr91 in regulating PI3K activity on endosomes.
Data Presentation: Comparative Analysis of Cellular Phenotypes
The following tables are designed to structure the quantitative data obtained from the proposed validation experiments. These templates should be populated with experimental data to facilitate a direct comparison between the different validation methods.
Table 1: Comparison of Endosomal Phenotypes
| Parameter | This compound Treatment | Wdr91 siRNA/shRNA | Wdr91 CRISPR KO | Negative Control (e.g., Scrambled siRNA, Vehicle) | PI3K Inhibitor (e.g., Wortmannin) |
| Endosome Size (µm²) | |||||
| Number of EEA1+ Endosomes per cell | |||||
| Number of Rab7+ Endosomes per cell | |||||
| Colocalization of EEA1 and Rab7 (%) | |||||
| Endosomal PtdIns(3)P levels (arbitrary units) |
Table 2: Comparison of Cargo Trafficking
| Parameter | This compound Treatment | Wdr91 siRNA/shRNA | Wdr91 CRISPR KO | Negative Control | PI3K Inhibitor |
| EGFR Degradation (t½, min) | |||||
| ASO Activity (% target knockdown) | |||||
| Retromer-dependent cargo recycling (%) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: HeLa, U2OS, or a cell line relevant to the researcher's field of study.
-
This compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) should be run in parallel.
-
PI3K Inhibitor Treatment: As a comparator, cells are treated with a known PI3K inhibitor such as Wortmannin (e.g., 100 nM) or LY294002 (e.g., 10 µM) for a shorter duration (e.g., 1-4 hours) to observe acute effects on the endosomal system.
Genetic Perturbation of Wdr91
-
siRNA/shRNA-mediated Knockdown: Cells are transfected with siRNAs or transduced with lentiviral shRNAs targeting Wdr91. A non-targeting (scrambled) siRNA/shRNA is used as a negative control. Knockdown efficiency is confirmed by qRT-PCR and Western blotting 48-72 hours post-transfection/transduction.
-
CRISPR/Cas9-mediated Knockout: A stable Wdr91 knockout cell line is generated using CRISPR/Cas9 technology. Successful knockout is validated by DNA sequencing, qRT-PCR, and Western blotting.
Immunofluorescence and Microscopy
-
Cells are grown on glass coverslips and subjected to the respective treatments.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.
-
Primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes) and a fluorescently tagged PtdIns(3)P probe (e.g., GFP-FYVE) are used for staining.
-
Fluorescently labeled secondary antibodies are used for detection.
-
Images are acquired using a confocal microscope.
-
Image analysis is performed using software such as ImageJ or CellProfiler to quantify endosome size, number, and colocalization.
EGFR Degradation Assay
-
Cells are serum-starved for 2 hours.
-
Cells are stimulated with EGF (e.g., 100 ng/mL) at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell lysates are collected at each time point.
-
Western blotting is performed to detect the levels of EGFR and a loading control (e.g., GAPDH).
-
The band intensities are quantified, and the half-life of EGFR is calculated.
Antisense Oligonucleotide (ASO) Activity Assay
-
Cells are treated with this compound or have Wdr91 genetically perturbed.
-
Cells are then transfected with a fluorescently labeled ASO targeting a reporter gene (e.g., GFP) or an endogenous gene.
-
The knockdown of the target gene is measured by qRT-PCR or fluorescence microscopy/flow cytometry after 24-48 hours.
Visualizing the Logic of Orthogonal Validation
The following diagrams illustrate the signaling pathway, the experimental workflow for validation, and the logical relationship between the different validation methods.
Caption: Wdr91's role in endosomal maturation.
Caption: Workflow for orthogonal validation.
Caption: Logic of intervention points.
By following this guide, researchers can rigorously validate the on-target effects of novel Wdr91 inhibitors, providing a solid foundation for their use as chemical probes and for their potential development as therapeutic agents. The convergence of data from chemical inhibition, genetic perturbation, and downstream pathway modulation will provide strong evidence for the specific mechanism of action of "this compound".
References
Does a Newcomer on the Bench Mimic the Master's Move? A Comparative Guide to Wdr91-IN-1 and WDR91 Genetic Deletion
For researchers, scientists, and drug development professionals, understanding whether a small molecule inhibitor truly recapitulates the effects of a genetic knockout is a cornerstone of target validation and drug discovery. This guide provides a comprehensive comparison between the recently identified WDR91 inhibitor, Wdr91-IN-1, and the established phenotypes of WDR91 genetic deletion.
WD repeat-containing protein 91 (WDR91) has emerged as a critical regulator in the endosome-lysosome pathway, playing a pivotal role in neuronal development and cellular homeostasis. Its genetic deletion in model organisms has unveiled a spectrum of cellular dysfunctions. Recently, a first-in-class small-molecule ligand, this compound, has been identified, opening the door to pharmacological modulation of this key protein. This guide will objectively compare the known consequences of WDR91 genetic deletion with the anticipated effects of this compound, providing a framework for researchers to evaluate the potential of this new chemical tool.
Unveiling the Role of WDR91: Insights from Genetic Deletion
| Cellular Process Affected | Phenotype Observed in WDR91 Genetic Deletion Models | References |
| Endosome Maturation | Impaired early-to-late endosome conversion, leading to the accumulation of giant intermediate endosomes. | |
| Phosphoinositide Metabolism | Increased levels of endosomal phosphatidylinositol 3-phosphate (PtdIns3P). | |
| Neuronal Development | Reduced neurite length and complexity; impaired brain development and postnatal death in brain-specific knockout mice. | |
| Lysosome Function | PtdIns3P-independent enlargement and dysfunction of lysosomes, leading to the accumulation of autophagic cargoes. | |
| Endosomal Cargo Trafficking | Defective delivery of endosomal cargoes to the lysosome. |
This compound: A New Tool for a Known Target
This compound is a recently discovered small molecule that binds to the WD40 repeat domain of WDR91 with a dissociation constant (KD) of 6 µM. This discovery provides a much-needed chemical probe to study the function of WDR91 with temporal control, offering an alternative to genetic approaches. While experimental data on the cellular effects of this compound is not yet available, its binding to a key functional domain of WDR91 suggests it has the potential to inhibit its activity.
Phenotypic Comparison: The Known vs. The Hypothesized
This section directly compares the established phenotypes of WDR91 genetic deletion with the expected outcomes of this compound inhibition. It is important to note that the effects of this compound are currently hypothetical and require experimental validation.
| Feature | WDR91 Genetic Deletion | This compound (Hypothesized Phenocopy) |
| Mechanism of Action | Complete loss of WDR91 protein expression. | Binding to the WDR91 WD40 domain, potentially disrupting its interactions and function. |
| Endosome Maturation | Accumulation of giant intermediate endosomes. | Expected to induce the formation of enlarged intermediate endosomes. |
| PtdIns3P Levels | Increased endosomal PtdIns3P. | Predicted to elevate endosomal PtdIns3P levels. |
| Neuronal Morphology | Reduced neurite outgrowth and complexity. | May lead to a dose-dependent reduction in neurite length and branching. |
| Lysosomal Integrity | Enlarged and dysfunctional lysosomes. | Potential to cause lysosomal swelling and impair degradative capacity. |
| Temporal Control | Permanent loss of function from the point of genetic modification. | Acute and reversible inhibition of WDR91 function upon compound addition and washout. |
| Off-Target Effects | Potential for developmental compensation or indirect systemic effects. | Potential for off-target binding to other proteins, requiring selectivity profiling. |
Experimental Roadmap to Validate Phenocopying
To ascertain whether this compound truly phenocopies WDR91 genetic deletion, a series of key experiments are necessary. Below are detailed protocols for essential assays.
Analysis of Endosome Maturation
-
Objective: To determine if this compound treatment mimics the endosome maturation defect seen in WDR91 knockout cells.
-
Protocol:
-
Culture wild-type cells (e.g., HeLa or primary neurons) and treat with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 6-24 hours).
-
Fix the cells and perform immunofluorescence staining for early endosome markers (e.g., EEA1) and late endosome markers (e.g., Rab7, LAMP1).
-
Acquire images using confocal microscopy and quantify the size and number of endosomes.
-
Compare the endosomal phenotype in this compound-treated cells to that of WDR91 knockout/knockdown cells.
-
Quantification of Endosomal PtdIns3P Levels
-
Objective: To assess if this compound treatment leads to an accumulation of endosomal PtdIns3P.
-
Protocol:
-
Transfect wild-type cells with a fluorescently tagged PtdIns3P biosensor (e.g., GFP-2xFYVE).
-
Treat the transfected cells with this compound or DMSO.
-
Perform live-cell imaging or fix the cells for immunofluorescence.
-
Quantify the intensity and localization of the PtdIns3P biosensor on endosomal structures.
-
Compare the results with those obtained from WDR91-deficient cells.
-
Neurite Outgrowth Assay
-
Objective: To investigate the effect of this compound on neuronal morphology.
-
Protocol:
-
Culture primary neurons (e.g., hippocampal or cortical neurons).
-
Treat the neurons with a dose-range of this compound at an early stage of development (e.g., DIV2).
-
After a set period of growth (e.g., DIV5), fix the neurons and stain for neuronal markers (e.g., β-III tubulin or MAP2).
-
Capture images and perform Sholl analysis or measure total neurite length and number of branches using appropriate software.
-
Compare the morphological changes to those observed in neurons from WDR91 knockout mice.
-
Visualizing the Molecular Landscape and Experimental Design
To further clarify the context of this comparison, the following diagrams illustrate the WDR91 signaling pathway and a proposed experimental workflow.
Figure 1. WDR91 signaling in endosome maturation.
Figure 2. Workflow for comparing this compound and genetic deletion.
Conclusion
The discovery of this compound presents an exciting opportunity to pharmacologically probe the function of WDR91 and explore its therapeutic potential. While the current data on this inhibitor is limited to its initial biochemical characterization, the extensive knowledge gained from WDR91 genetic deletion studies provides a clear roadmap for its validation as a true phenocopy. The experimental protocols and comparative framework provided in this guide are intended to facilitate this critical next step. Should this compound indeed replicate the cellular phenotypes of WDR91 loss-of-function, it will become an invaluable tool for dissecting the intricate roles of endosomal trafficking in health and disease, and a promising starting point for the development of novel therapeutics.
References
- 1. SGC Utilizes AI-driven hit-finding technologies to discover novel small molecule ligands for the WDR protein family | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Others (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 4. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating WDR91 Findings: A Comparative Guide to Using Structurally Distinct Inhibitors
For researchers, scientists, and drug development professionals investigating the role of WD40 repeat-containing protein 91 (WDR91) in cellular trafficking and disease, validating experimental findings with orthogonal approaches is paramount. This guide provides a comparative framework for utilizing a direct, first-in-class WDR91 inhibitor and a structurally distinct inhibitor of a key downstream effector to corroborate research outcomes.
WDR91 is a crucial effector of the Rab7 GTPase, playing a pivotal role in the maturation of early to late endosomes. It functions by negatively regulating the activity of the class III phosphoinositide 3-kinase (PI3K) Vps34, thereby controlling the levels of phosphatidylinositol 3-phosphate (PtdIns3P) on endosomal membranes.[1][2][3][4][5] Dysregulation of WDR91 function has been linked to impaired endosomal-lysosomal trafficking and neurodevelopmental disorders.
This guide compares two distinct chemical biology tools to validate WDR91-related findings:
-
Compound 1 (and its covalent analogs 18 and 19): A first-in-class, selective small molecule ligand that directly binds to the WD40 domain of WDR91.
-
SAR405: A potent and highly selective inhibitor of Vps34, a key downstream target of WDR91's regulatory function.
By comparing the effects of a direct WDR91 binder with a Vps34 inhibitor, researchers can more confidently attribute cellular phenotypes to the specific role of WDR91 in the Rab7-PI3K signaling axis.
Inhibitor Performance Comparison
The following table summarizes the key quantitative data for the direct WDR91 ligand and the Vps34 inhibitor.
| Feature | Compound 1 (WDR91 Ligand) | SAR405 (Vps34 Inhibitor) |
| Target | WD40 repeat domain of WDR91 | Class III PI3K (Vps34) |
| Binding Affinity (KD) | 6 ± 2 µM (via Surface Plasmon Resonance) | 1.5 nM |
| Mechanism of Action | Binds to a side pocket of the WDR91 WD40 domain. Covalent analogs (18 and 19) form an adduct with Cys487. | ATP-competitive kinase inhibitor. |
| Cellular Effect | Expected to phenocopy WDR91 loss-of-function, leading to increased endosomal PtdIns3P and impaired endosomal maturation. | Inhibits Vps34 kinase activity, leading to a reduction in PtdIns3P levels, affecting late endosome-lysosome compartments and autophagy. |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the signaling pathway involving WDR91 and the points of intervention for Compound 1 and SAR405.
Experimental Protocols
Detailed methodologies for key experiments to validate WDR91 findings are provided below.
Co-Immunoprecipitation (Co-IP) to Validate WDR91-Rab7 Interaction
This protocol is to confirm that a WDR91 inhibitor disrupts the interaction between WDR91 and its upstream activator, Rab7.
Methodology:
-
Culture HeLa or HEK293T cells to 80-90% confluency in 10 cm dishes.
-
Treat cells with the WDR91 inhibitor (e.g., Compound 1) or a vehicle control (DMSO) for the desired time and concentration.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against Rab7 or WDR91 overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against WDR91 and Rab7. A decrease in the co-precipitated protein in the inhibitor-treated sample compared to the control would indicate a disruption of the interaction.
In Vitro PI3K Activity Assay
This assay measures the effect of WDR91 and its inhibitor on the lipid kinase activity of the Rab7-associated PI3K complex.
Methodology:
-
Immunoprecipitate the endogenous Rab7-associated PI3K complex from control and WDR91 knockout (or inhibitor-treated) cells as described in the Co-IP protocol.
-
Wash the immunoprecipitated beads twice with a high-salt buffer and then twice with the kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
Resuspend the beads in the kinase reaction buffer containing phosphatidylinositol (PtdIns) substrate and ATP (spiked with γ-³²P-ATP).
-
Incubate the reaction at 37°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding a solution of 1 M HCl.
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid-containing organic phase onto a thin-layer chromatography (TLC) plate and separate the lipids.
-
Visualize the radiolabeled PtdIns3P product by autoradiography and quantify the spot intensity. An increase in PtdIns3P production in WDR91 knockout/inhibited samples would be expected.
EGFR Degradation Assay (Cell-Based)
This assay assesses the functional consequence of WDR91 or Vps34 inhibition on endosomal trafficking and cargo degradation.
Methodology:
-
Seed HeLa cells on coverslips or in multi-well plates.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with Compound 1, SAR405, or a vehicle control for 1-2 hours.
-
Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 50 ng/mL) at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization and trafficking.
-
At each time point, lyse the cells and collect the total protein.
-
Analyze the levels of EGFR by Western blotting.
-
In parallel, fix cells on coverslips at each time point and perform immunofluorescence staining for EGFR and endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) to visualize EGFR trafficking.
-
Inhibition of WDR91 or Vps34 is expected to delay the degradation of EGFR, resulting in higher EGFR levels at later time points compared to the control.
Experimental and Validation Workflow
The following diagram outlines a logical workflow for using a direct WDR91 inhibitor and a Vps34 inhibitor to validate a hypothesis about WDR91's function.
By employing both a direct WDR91 inhibitor and an inhibitor of its key downstream effector, Vps34, researchers can build a more robust and compelling case for the specific functions of WDR91 in health and disease. This dual approach strengthens the validity of experimental findings and provides a solid foundation for further investigation into WDR91 as a potential therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Confirming WDR91 Inhibition: A Guide to Biochemical Assays for Wdr91-IN-1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays to validate the inhibition of WD repeat-containing protein 91 (WDR91) by its first-in-class small molecule ligand, Wdr91-IN-1. This guide includes detailed experimental protocols, quantitative data presentation, and visual diagrams of the key signaling pathways and experimental workflows.
WDR91 is a crucial regulator of endosomal maturation, functioning as a Rab7 effector to inhibit the activity of the Rab7-associated Class III phosphatidylinositol 3-kinase (PI3K) complex. This inhibition is essential for the timely conversion of early endosomes to late endosomes by controlling the levels of phosphatidylinositol 3-phosphate (PtdIns(3)P) on endosomal membranes. The small molecule this compound has been identified as a direct binder to WDR91, offering a valuable tool to probe WDR91 function and a potential starting point for therapeutic development.[1][2]
This guide will detail the following key assays to confirm and quantify the inhibitory action of this compound:
-
Direct Binding Assays: Quantifying the direct interaction between this compound and WDR91.
-
Functional Inhibition Assays: Measuring the effect of this compound on the PI3K-inhibitory function of WDR91.
-
Cellular Target Engagement Assays: Confirming the interaction of this compound with WDR91 in a cellular context.
WDR91 Signaling Pathway and Point of Inhibition
WDR91 is recruited to late endosomes by the active, GTP-bound form of Rab7. Once localized, WDR91, in complex with WDR81, interacts with the Beclin-1 subunit of the PI3K complex, inhibiting its lipid kinase activity. This leads to a reduction in PtdIns(3)P levels on the endosomal membrane, a critical step for the maturation of early endosomes into late endosomes. This compound directly binds to the WD40 domain of WDR91, thereby likely disrupting its ability to negatively regulate the PI3K complex.[1][2][3]
Caption: WDR91 signaling pathway and the inhibitory action of this compound.
Quantitative Data Comparison of WDR91 Inhibitors
This table summarizes the key quantitative data for this compound and its covalent analogs, compounds 18 and 19.
| Assay | This compound (Compound 1) | Compound 18 (Covalent Analog) | Compound 19 (Covalent Analog) |
| Binding Affinity (KD) by SPR | 6 ± 2 µM | Not Reported | Not Reported |
| Thermal Shift (ΔTm) by DSF | ~4 °C (at saturation) | ~4 °C (at saturation) | ~4 °C (at saturation) |
| Covalent Adduct Formation (LC-MS) | No | Confirmed | Confirmed |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding affinity and kinetics of this compound to WDR91.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol:
-
Protein Preparation: Express and purify the WD40 domain of human WDR91 (residues 392-747) with an N-terminal biotin tag.
-
Immobilization: Use a Biacore instrument with a CM5 sensor chip coated with streptavidin. Immobilize the biotinylated WDR91 to a level of approximately 4000-6000 response units (RU). A reference flow cell should be left blank or immobilized with a control protein.
-
Analyte Preparation: Prepare a dilution series of this compound in a running buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20, and 2% DMSO). Concentrations can range from 0.1 to 100 µM.
-
Binding Measurement: Inject the this compound dilutions over the sensor chip at a flow rate of 30 µL/min for a specified association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
In Vitro PI3K Activity Assay
This assay measures the ability of this compound to inhibit the WDR91-mediated suppression of PI3K activity.
Caption: Workflow for the in vitro PI3K activity assay.
Detailed Protocol (Luminescence-based):
-
Immunoprecipitation: Lyse HeLa cells (control or WDR91 knockout) and immunoprecipitate the endogenous Rab7-associated PI3K complex using an anti-Rab7 antibody coupled to protein A/G beads.
-
Reaction Setup: In a 96-well plate, combine the immunoprecipitated complex, purified recombinant WDR91 protein, and varying concentrations of this compound (or DMSO as a control). Pre-incubate for 15-30 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the lipid substrate (e.g., PI(4,5)P2) and ATP. Incubate for 1-2 hours at 37°C.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the PI3K activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to WDR91 in intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Culture cells (e.g., HEK293T) and treat with this compound at a desired concentration (e.g., 10-100 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Detection: Collect the supernatant and determine the amount of soluble WDR91 by Western blotting using a specific anti-WDR91 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Alternative WDR91 Inhibitors for Comparison
Currently, this compound is the first-in-class small molecule ligand reported for WDR91. For comparative analysis, the following can be considered:
-
Covalent Analogs (Compound 18 and 19): These molecules are derived from this compound and contain a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys487) in the WDR91 binding pocket. While their binding affinity (K_D) has not been reported in a reversible manner, their covalent nature leads to irreversible inhibition, which can be advantageous for prolonged duration of action. Their target engagement has been confirmed by intact mass LC-MS and DSF.
-
Inhibitors of other WD40 Repeat Proteins: While not direct competitors, inhibitors of other WDR proteins, such as WDR5 (e.g., OICR-9429), can be used as tool compounds to assess the selectivity of this compound and to highlight the feasibility of targeting the broader WDR protein family.
Conclusion
The biochemical assays outlined in this guide provide a robust framework for confirming and characterizing the inhibition of WDR91 by this compound. By combining direct binding assays, functional inhibition assays, and cellular target engagement studies, researchers can gain a comprehensive understanding of the mechanism of action of this novel inhibitor. The provided protocols and comparative data will aid in the evaluation of this compound and its analogs as valuable research tools and potential starting points for the development of novel therapeutics targeting endosomal trafficking pathways.
References
A Comparative Guide to Wdr91-IN-1 and its Analogs: First-in-Class Ligands for a Key Regulator of Endosomal Trafficking
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the currently identified small-molecule ligands for WD40 repeat-containing protein 91 (WDR91), a critical player in endosomal maturation and trafficking. This document summarizes the available binding affinity data, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Recently, a first-in-class small-molecule ligand for WDR91, referred to as Wdr91-IN-1 (also known as compound 1), and its covalent analogs, compounds 18 and 19, have been identified through a combination of DNA-encoded chemical library (DEL) screening and machine learning. This guide focuses on the comparative efficacy of these pioneering compounds based on the currently available data.
Efficacy Comparison: Binding Affinity
At present, the direct functional efficacy of this compound and its analogs in cellular assays has not been publicly reported. The primary characterization of these compounds has focused on their binding affinity to the WDR domain of WDR91. Future studies are required to elucidate their cellular activity in functional assays, such as those monitoring endosomal trafficking or autophagy.
The available binding affinity data, as determined by Surface Plasmon Resonance (SPR), is summarized in the table below.
| Compound | Type | Target | Binding Affinity (KD) | Method | Reference |
| This compound (Compound 1) | Reversible, Non-covalent | WDR domain of WDR91 | 6 ± 2 μM | Surface Plasmon Resonance (SPR) | |
| Compound 18 | Covalent | WDR domain of WDR91 | Confirmed covalent adduct | Intact Mass Liquid Chromatography-Mass Spectrometry | |
| Compound 19 | Covalent | WDR domain of WDR91 | Confirmed covalent adduct | Intact Mass Liquid Chromatography-Mass Spectrometry |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the key steps for determining the binding affinity of small molecules to WDR91 using SPR.
Objective: To measure the binding kinetics and affinity (KD) of this compound and its analogs to the WDR domain of WDR91.
Materials:
-
Recombinant purified WDR domain of WDR91 (ligand)
-
This compound or its analogs (analyte) dissolved in an appropriate solvent (e.g., DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
The surface of the sensor chip is activated using a mixture of NHS and EDC.
-
A solution of the WDR91 WDR domain is injected over the activated surface to allow for covalent immobilization.
-
Any remaining active sites on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared in the same way but without the WDR91 protein to subtract non-specific binding.
-
-
Analyte Binding Measurement:
-
A series of concentrations of the analyte (this compound or its analogs) are prepared in running buffer. It is crucial to match the solvent concentration (e.g., DMSO) in the running buffer to that of the analyte samples to minimize bulk refractive index effects.
-
Each concentration is injected over the ligand-immobilized and reference flow cells for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
The binding response is measured in Resonance Units (RU).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ).
-
Intact Mass Liquid Chromatography-Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of compounds 18 and 19 to the WDR91 protein.
Procedure:
-
Incubate the WDR91 protein with an excess of the covalent ligand (compound 18 or 19) for a sufficient period to allow for the covalent reaction to occur.
-
The reaction mixture is then analyzed by LC-MS.
-
The mass spectrum of the protein-ligand complex is compared to the mass spectrum of the protein alone.
-
An increase in the mass of the protein corresponding to the molecular weight of the ligand confirms the formation of a covalent adduct.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
WDR91 Signaling Pathway in Endosome Maturation
The following diagram illustrates the role of WDR91 in the endosomal pathway.
Caption: WDR91's role in the transition from early to late endosomes.
Experimental Workflow for WDR91 Ligand Discovery
This diagram outlines the process used to identify this compound and its analogs.
Caption: Workflow for the discovery of WDR91 small-molecule ligands.
Contextual Tool: VPS34-IN1
To assess the functional consequences of WDR91 inhibition, researchers can utilize established tool compounds that target downstream effectors in the WDR91 pathway. VPS34-IN1 is a potent and selective inhibitor of the Class III PI3K, Vps34. Since WDR91's function is to inhibit the Vps34-containing PI3K complex on endosomes, loss of WDR91 function leads to an increase in PtdIns3P levels. Experiments using VPS34-IN1 can help to dissect the PtdIns3P-dependent effects of WDR91 modulation. For example, treating WDR91 knockout cells with VPS34-IN1 has been shown to rescue certain endosomal trafficking defects.
This guide provides a snapshot of the current knowledge on this compound and its analogs. While the initial binding data is promising, the development of functional cellular assays will be a critical next step in validating their efficacy and potential as therapeutic agents. The protocols and pathway diagrams presented here offer a foundational resource for researchers aiming to further investigate the therapeutic potential of targeting WDR91.
References
- 1. Discovery of a First-in-Class Small-Molecule Ligand for WDR91 Using DNA-Encoded Chemical Library Selection Followed by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SGC Utilizes AI-driven hit-finding technologies to discover novel small molecule ligands for the WDR protein family | Structural Genomics Consortium [thesgc.org]
Cross-Validation of WDR91 Inhibition: A Comparison of a Novel Small Molecule Inhibitor with Genetic Approaches
A Guide for Researchers, Scientists, and Drug Development Professionals
The WD40 repeat-containing protein 91 (WDR91) has emerged as a critical regulator of endosomal trafficking and lysosomal function. Its role in cellular homeostasis and neuronal development is underscored by extensive genetic studies. Recently, the first small molecule ligands for WDR91 have been identified, opening the door for chemical probe development and potential therapeutic applications. This guide provides a comprehensive comparison of the recently discovered WDR91 inhibitor, compound 1 (and its covalent analogues 18 and 19 ), with established genetic approaches for studying WDR91 function. This cross-validation is essential for confirming on-target effects of the chemical probe and understanding its potential as a research tool and therapeutic agent.
Introduction to WDR91 and its Cellular Role
WDR91 is a Rab7 effector protein that plays a pivotal role in the maturation of endosomes, the cellular compartments responsible for sorting and trafficking of internalized materials.[1][2][3] Genetic studies have demonstrated that WDR91 is essential for the conversion of early endosomes to late endosomes by down-regulating phosphatidylinositol 3-phosphate (PtdIns3P) levels on endosomal membranes.[1][2] Loss of WDR91 function leads to the accumulation of enlarged intermediate endosomes, impairing the trafficking of cargo to lysosomes for degradation. This disruption in endo-lysosomal trafficking has significant consequences, particularly in neurons, where WDR91 deficiency leads to impaired development, accumulation of dysfunctional lysosomes, and neuronal loss.
The Advent of a WDR91 Chemical Probe
A recent study successfully identified the first-in-class small-molecule ligand for WDR91, termed compound 1 , along with more potent covalent analogues, 18 and 19 . This discovery was made using a combination of DNA-encoded library technology (DEL) and machine learning. The binding of compound 1 to the WD40 repeat domain of WDR91 was confirmed by a co-crystal structure, providing a molecular basis for its inhibitory action.
Comparative Analysis: Chemical Inhibition vs. Genetic Perturbation
The development of a specific WDR91 inhibitor allows for a direct comparison with the wealth of data generated from genetic loss-of-function studies. This cross-validation is crucial for establishing the inhibitor's mechanism of action and predicting its cellular effects.
Data Presentation: Quantitative Comparison
| Parameter | Wdr91-IN-1 (Compound 1 & Analogues) | Genetic Approaches (Knockout/Knockdown) | References |
| Target | WDR91 protein | WDR91 gene | (for inhibitor); (for genetics) |
| Binding Affinity (KD) | Compound 1 : 6 ± 2 μM | Not Applicable | |
| Cellular Phenotype | Predicted: Accumulation of enlarged intermediate endosomes, impaired endo-lysosomal trafficking. (Based on genetic data) | Accumulation of giant intermediate endosomes, reduced neurite length and complexity, neuronal loss. | |
| Molecular Mechanism | Inhibition of WDR91 function by direct binding to the WD40 domain. | Complete or partial loss of WDR91 protein expression. | (for inhibitor); (for genetics) |
| Effect on Downstream Signaling | Predicted: Increased endosomal PtdIns3P levels, impaired degradation of endocytosed cargo (e.g., EGFR). (Based on genetic data) | Greatly increased endosomal PtdIns3P levels, blocked endosomal-lysosomal trafficking. |
Experimental Protocols
Genetic Knockout of Wdr91 in Mice:
-
Methodology: A Cre-LoxP system is typically used to generate conditional knockout mice. Wdr91f/f mice are crossed with mice expressing Cre recombinase under a tissue-specific promoter (e.g., Nestin-Cre for brain-specific knockout).
-
Validation: Successful knockout is confirmed by PCR genotyping and Western blotting to show the absence of the WDR91 protein in the target tissue.
-
Phenotypic Analysis: Tissues and cultured neurons from knockout and wild-type littermates are analyzed for endosomal morphology (e.g., by immunofluorescence for endosomal markers like EEA1 and Rab7), neurite outgrowth, and cell survival.
CRISPR/Cas9-Mediated Knockout of WDR91 in Cell Lines:
-
Methodology: Single-guide RNAs (sgRNAs) targeting the WDR91 gene are designed and cloned into a Cas9-expressing vector. This vector is then introduced into the target cell line (e.g., HeLa, U2OS, or melanoma cells).
-
Validation: Single-cell clones are isolated and screened for loss of WDR91 protein expression by Western blotting.
-
Functional Assays: The resulting knockout cell lines are used in various assays to assess the impact on endosomal trafficking, such as EGFR degradation assays or tracking the localization of endosomal markers.
Small Molecule Inhibition Studies:
-
Methodology: The identified small molecule inhibitor (e.g., compound 1 or its analogues) is synthesized and purified.
-
Binding Assays: The affinity and selectivity of the compound for WDR91 are determined using biophysical techniques like Surface Plasmon Resonance (SPR).
-
Cellular Assays: The inhibitor is applied to cultured cells, and its effects on cellular processes regulated by WDR91 are measured. These assays would be similar to those used for the genetic models, including monitoring endosomal morphology and cargo trafficking.
Mandatory Visualizations
Signaling Pathway of WDR91 in Endosomal Maturation
Caption: WDR91 signaling in endosomal maturation and the point of intervention for this compound.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating the effects of a WDR91 inhibitor with genetic models.
Logical Relationship between Chemical and Genetic Validation
Caption: The logical framework for validating a chemical probe against genetic evidence.
Conclusion
The convergence of phenotypes observed between genetic loss-of-function models of WDR91 and the predicted effects of the newly identified small molecule inhibitor, compound 1 , provides a strong foundation for its use as a specific chemical probe. Future studies utilizing this inhibitor will be instrumental in dissecting the nuanced roles of WDR91 in both normal physiology and disease. For drug development professionals, this represents a significant step towards validating WDR91 as a druggable target and provides a starting point for the development of more potent and selective therapeutic agents. The continued cross-validation between chemical and genetic approaches will be paramount to advancing our understanding of WDR91 biology and realizing its therapeutic potential.
References
A Comparative Analysis: Phenotypic Divergence Between Wdr91-IN-1 and Classical PI3K Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the phenotypic differences between the functional inhibition of WD repeat domain 91 (WDR91) and the effects of classical Phosphoinositide 3-Kinase (PI3K) inhibitors. As no specific inhibitor designated "Wdr91-IN-1" is commercially available or extensively characterized in scientific literature, this comparison will draw upon experimental data from studies involving the genetic knockout or knockdown of WDR91 to infer the phenotypic consequences of its inhibition. This guide is intended for researchers, scientists, and drug development professionals investigating novel cellular pathways and therapeutic targets.
Executive Summary
WDR91 and the classical PI3K enzymes (Class I) represent fundamentally different nodes of the PI3K signaling network, leading to distinct phenotypic outcomes upon inhibition. While both are technically "PI3K inhibitors" in the broadest sense, their targets, mechanisms, and ultimate cellular effects diverge significantly.
-
WDR91 inhibition , inferred from loss-of-function studies, primarily disrupts endosomal-lysosomal trafficking. WDR91 acts as a negative regulator of a specific PI3K complex (Class III PI3K, Vps34) associated with the late endosome marker Rab7. Loss of WDR91 function leads to an accumulation of phosphatidylinositol 3-phosphate (PtdIns(3)P) on endosomes, impairing their maturation and blocking the transport of cargo to lysosomes for degradation. This disruption has profound consequences for neuronal development and lysosomal homeostasis.[1][2][3][4][5]
-
Classical PI3K inhibitors (e.g., BKM120, Idelalisib) predominantly target Class I PI3K isoforms (p110α, β, γ, δ). These enzymes are key components of the canonical PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. Inhibition of this pathway is a major strategy in cancer therapy, leading to cell cycle arrest, induction of apoptosis, and alterations in cellular metabolism.
This guide will dissect these differences through a detailed examination of their respective signaling pathways, comparative data on their effects on key cellular processes, and standardized protocols for relevant experimental assays.
Mechanistic Differences in Signaling Pathways
The distinct roles of WDR91 and Class I PI3Ks are best understood by visualizing their respective signaling pathways.
WDR91-Mediated Regulation of Endosomal Trafficking
WDR91 is a Rab7 effector protein that is crucial for the conversion of early endosomes to late endosomes. It achieves this by inhibiting the activity of the Rab7-associated Class III PI3K complex, which includes Vps34 and Beclin-1. This inhibition is necessary to reduce the levels of PtdIns(3)P on the endosomal membrane, a key step for maturation.
Canonical Class I PI3K/AKT/mTOR Signaling Pathway
Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, they phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate downstream effectors like AKT and mTOR, promoting cell growth, proliferation, and survival.
Comparative Analysis of Phenotypic Effects
The following tables summarize the quantitative differences in the phenotypic outcomes of inhibiting WDR91 (based on knockout/knockdown data) versus inhibiting Class I PI3Ks.
Table 1: Effects on Cell Proliferation and Survival
| Parameter | This compound (Inferred from WDR91 loss-of-function) | Classical PI3K Inhibitors (e.g., BKM120, Idelalisib) |
| Cell Proliferation | Inhibition of proliferation observed in some contexts, potentially secondary to cellular stress from trafficking defects. | Potent inhibition of proliferation is a primary effect. Induces G1 or G2/M cell cycle arrest. |
| Quantitative Data | Increased cell density (less proliferation inhibition) in WDR91 knockdown cells after transfection with a growth-inhibiting antisense oligonucleotide, suggesting WDR91 is a positive regulator of its activity. | BKM120: IC50 values range from 0.279 to 4.38 µM in medulloblastoma cell lines. Idelalisib: Dose-dependent inhibition of K562 cell proliferation. |
| Apoptosis | Brain-specific knockout of Wdr91 leads to an accumulation of apoptotic cells. | Direct induction of apoptosis is a key mechanism of action. |
| Quantitative Data | Qualitative observation of increased apoptosis in neuronal tissues. | BKM120: Induces apoptosis at concentrations >1.0 µM in sarcoma cell lines. Idelalisib: Induces apoptosis in K562 cells, with cleavage of caspases-3, -8, and -9. BAY 80-6946: Causes a 33.5% reduction in viable cell number by 72 hours in BT-474 cells. |
Table 2: Effects on Subcellular Trafficking and Metabolism
| Parameter | This compound (Inferred from WDR91 loss-of-function) | Classical PI3K Inhibitors |
| Endosomal Trafficking | Primary and most dramatic effect. Causes arrest of endosomes at an intermediate stage, blocking their conversion to late endosomes and subsequent fusion with lysosomes. | Generally not a primary reported effect. |
| Quantitative Data | Leads to the formation of "giant" intermediate endosomes positive for both EEA1 and Rab7. Trafficking of cargo like EGFR to lysosomes is blocked. | Not applicable. |
| Lysosomal Function | Leads to enlarged and dysfunctional lysosomes, impairing autophagic cargo degradation. | Not a direct target; effects are secondary to metabolic and survival signaling changes. |
| Quantitative Data | Lysosomal diameters are significantly increased in WDR91 knockout neurons. | Not applicable. |
| Cellular Metabolism | Primarily affects catabolic processes related to lysosomal degradation. Broader metabolic impact is not well characterized. | Directly and significantly alters cellular metabolism. Inhibits glycolysis and glucose uptake. |
| Quantitative Data | Accumulation of autophagic cargoes due to failed lysosomal degradation. | BKM120: Decreases cellular glycolytic metabolic activity in a dose-dependent manner in medulloblastoma cells. BEZ235: Reduces lactate concentration in basal-like breast cancer xenografts. |
Experimental Protocols
To aid researchers in studying these distinct pathways, we provide detailed methodologies for key experiments.
Experimental Workflow: Assessing Inhibitor Effects
A typical workflow to compare the effects of a WDR91 inhibitor (or siRNA) and a classical PI3K inhibitor would involve parallel treatments followed by distinct phenotypic assays.
Immunofluorescence Staining for Endosomal Markers
This protocol is used to visualize the effects of WDR91 inhibition on endosome morphology.
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the inhibitor (or transfect with siRNA) for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 or 0.1% Saponin in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against endosomal markers (e.g., rabbit anti-EEA1, mouse anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Mount coverslips on slides with mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope. Quantify endosome size and colocalization using image analysis software.
Cell Viability (MTT) Assay
This colorimetric assay measures metabolic activity as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Add various concentrations of the inhibitors to the wells and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for PI3K Pathway Activation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with inhibitors for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and apply an ECL chemiluminescent substrate.
-
Signal Capture: Capture the signal using a digital imaging system or X-ray film. Quantify band intensity using densitometry software and normalize to a loading control.
Conclusion
The inhibition of WDR91 and classical Class I PI3Ks produces markedly different phenotypic outcomes due to their distinct roles in cellular signaling. A hypothetical this compound would primarily be a tool to study and potentially manipulate endosomal-lysosomal trafficking, with significant implications for neurobiology and diseases of lysosomal storage. In contrast, classical PI3K inhibitors are potent modulators of cell growth, survival, and metabolism, with established applications in oncology. Understanding these fundamental differences is critical for the rational design of experiments and the development of novel therapeutic strategies targeting these pathways.
References
- 1. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
Validating Wdr91-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Wdr91-IN-1, a potent and selective inhibitor of the WDR91 protein. As direct inhibitors of WDR91 are still in early development, we will compare the validation of this compound with an alternative strategy: targeting the downstream effector kinase VPS34, using the well-characterized inhibitor VPS34-IN-1. This guide will provide objective comparisons of performance, supporting experimental data, and detailed protocols to aid researchers in selecting the most appropriate methods for their studies.
Introduction to WDR91 and its Inhibition
WD repeat-containing protein 91 (WDR91) is a crucial effector of the Rab7 small GTPase, playing a key role in the maturation of endosomes.[1][2] WDR91 is recruited to late endosomes by active, GTP-bound Rab7.[2][3] Upon recruitment, WDR91, in complex with WDR81, inhibits the activity of a Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex, which includes the catalytic subunit VPS34 and the regulatory subunit Beclin-1.[3] This inhibition leads to a reduction in phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosomal membrane, a critical step for the transition from early to late endosomes and for subsequent fusion with lysosomes.
Dysfunction of WDR91 has been linked to impaired endosomal-lysosomal trafficking, defective autophagy, and neurodevelopmental defects. Therefore, small molecule modulators of WDR91 activity, such as the hypothetical inhibitor this compound, are valuable research tools and potential therapeutic agents. Validating that such a compound directly binds to and inhibits WDR91 in a cellular context is paramount for confirming its mechanism of action and interpreting experimental results.
WDR91 Signaling Pathway
The following diagram illustrates the central role of WDR91 in the endosomal maturation pathway.
Caption: WDR91 signaling pathway and points of inhibition.
Comparison of Target Engagement Validation Strategies
Validating target engagement for this compound requires direct measurement of its interaction with WDR91. In contrast, for VPS34-IN-1, engagement is confirmed by measuring its effect on the kinase activity of VPS34. The table below compares key methods applicable to both scenarios.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Immunoprecipitation-Western Blot (IP-WB) | Phospho-protein Western Blot |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. | Co-immunoprecipitation to assess inhibitor-induced disruption of protein-protein interactions. | Measures changes in the phosphorylation of a downstream substrate to confirm upstream kinase inhibition. |
| Primary Use Case | This compound: Direct binding to WDR91. | This compound: Direct binding to WDR91 in live cells. | This compound: Disruption of WDR91-Rab7 or WDR91-Beclin-1 interaction. | VPS34-IN-1: Inhibition of VPS34 activity by measuring downstream PtdIns3P levels (e.g., via a FYVE domain probe). |
| Throughput | Low to Medium | High | Low | Medium |
| Cellular Context | Live or lysed cells | Live cells | Lysed cells | Lysed cells |
| Quantitative Output | Thermal shift (ΔTm) | BRET ratio, IC50 | Relative band intensity | Relative band intensity of phospho-protein |
| Key Advantage | Label-free for the compound. | Real-time measurement in live cells; high sensitivity. | Directly assesses impact on protein complex formation. | Direct measure of functional enzymatic activity inhibition. |
| Key Limitation | Requires a specific antibody for detection. Not all proteins show a significant thermal shift. | Requires genetic modification of the target protein. | Prone to artifacts from cell lysis and antibody specificity. | Indirect measure of target binding; requires a specific phospho-antibody. |
Experimental Protocols
Experimental Workflow for Target Engagement Validation
The following diagram outlines a general workflow for validating target engagement.
Caption: General workflow for target engagement validation.
Cellular Thermal Shift Assay (CETSA) for this compound
This protocol is adapted from established CETSA methodologies.
Objective: To determine if this compound binds to and stabilizes WDR91 in cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or a neuronal cell line) to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Protein Fractionation and Detection:
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody specific for WDR91.
-
-
Data Analysis:
-
Quantify the band intensities for WDR91 at each temperature point.
-
Plot the percentage of soluble WDR91 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay for this compound
This protocol is based on the NanoBRET™ methodology.
Objective: To quantify the binding of this compound to WDR91 in live cells.
Methodology:
-
Cell Preparation:
-
Co-transfect cells with a vector expressing WDR91 fused to NanoLuc® luciferase and a vector expressing a fluorescent cell-permeable tracer that binds to WDR91.
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Compound Treatment and Assay:
-
Add serial dilutions of this compound to the wells.
-
Add the NanoBRET™ tracer to all wells at a concentration at or below its Kd.
-
Add Nano-Glo® Substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at 460 nm (donor) and 610 nm (acceptor) using a plate reader.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio as a function of this compound concentration to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target.
-
Immunoprecipitation-Western Blot for this compound
This protocol assesses the ability of this compound to disrupt the interaction of WDR91 with its binding partners.
Objective: To determine if this compound disrupts the WDR91-Rab7 or WDR91-Beclin-1 interaction.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with increasing concentrations of this compound or vehicle control.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Immunoprecipitate endogenous Rab7 or Beclin-1 using specific antibodies.
-
-
Western Blot Analysis:
-
Wash the immunoprecipitates and elute the bound proteins.
-
Separate the proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with antibodies against WDR91, Rab7, and Beclin-1.
-
-
Data Analysis:
-
Quantify the amount of WDR91 that co-immunoprecipitates with Rab7 or Beclin-1 in the presence of this compound compared to the vehicle control. A reduction in the co-precipitated WDR91 indicates that the inhibitor has disrupted the protein-protein interaction.
-
Functional Assay: PtdIns3P Level Measurement for VPS34-IN-1
This protocol provides a functional readout of target engagement for an inhibitor of the downstream kinase VPS34.
Objective: To confirm that VPS34-IN-1 inhibits VPS34 activity in cells by measuring the levels of its product, PtdIns3P.
Methodology:
-
Cell Preparation and Treatment:
-
Transfect cells with a vector expressing a fluorescently tagged PtdIns3P biosensor (e.g., 2xFYVE-GFP). This probe specifically binds to PtdIns3P on endosomal membranes.
-
Treat the cells with increasing concentrations of VPS34-IN-1 or vehicle control.
-
-
Microscopy and Image Analysis:
-
Acquire fluorescence microscopy images of the cells.
-
In control cells, the 2xFYVE-GFP probe will localize to PtdIns3P-rich endosomes, appearing as distinct puncta.
-
In cells treated with an effective dose of VPS34-IN-1, the production of PtdIns3P will be inhibited, leading to a diffuse cytosolic localization of the 2xFYVE-GFP probe.
-
-
Quantitative Analysis:
-
Quantify the number and intensity of fluorescent puncta per cell across different treatment conditions.
-
A dose-dependent decrease in puncta indicates target engagement and inhibition of VPS34. This method was used to show that VPS34 inhibition can rescue trafficking defects in WDR91 knockout cells.
-
Logical Comparison of Inhibitory Strategies
The following diagram illustrates the logical flow for choosing a target engagement validation strategy based on the inhibitor's mechanism of action.
Caption: Logic for selecting a validation strategy.
Conclusion
Validating the target engagement of a small molecule inhibitor is a critical step in drug discovery and chemical biology. For a direct inhibitor of WDR91 like this compound, methods such as CETSA and NanoBRET are invaluable for confirming direct binding, while IP-Western blot can provide evidence of the disruption of key protein-protein interactions. For an indirect approach, such as inhibiting the downstream kinase VPS34 with VPS34-IN-1, functional assays that measure the enzymatic product are more appropriate. By selecting the right experimental approach, researchers can confidently establish the mechanism of action of their compounds and advance their research.
References
A Researcher's Guide to Characterizing Off-Target Effects of Novel WDR91 Inhibitors: A Case Study with Wdr91-IN-1
For researchers and drug development professionals investigating the therapeutic potential of targeting the WD40-repeat protein 91 (WDR91), the development of specific inhibitors is a crucial step. Wdr91-IN-1 is presented here as a hypothetical novel inhibitor of WDR91. This guide provides a framework for conducting essential control experiments to delineate its on-target and off-target effects. Given that WDR91 is a key regulator of endosomal maturation through its interaction with Rab7 and subsequent inhibition of phosphatidylinositol 3-kinase (PI3K) activity on endosomes, it is critical to distinguish between intended effects on this pathway and unintended interactions with other cellular processes.[1][2][3][4][5]
This guide compares this compound to well-characterized PI3K inhibitors and a structurally related inactive compound to provide a comprehensive assessment of its specificity.
Signaling Pathway of WDR91
WDR91 is a critical effector of the Rab7 GTPase, playing a pivotal role in the conversion of early endosomes to late endosomes. It forms a complex with WDR81, which is recruited to the endosomal membrane by active, GTP-bound Rab7. This complex then interacts with Beclin1, a core component of the Vps34/PIK3C3 PI3K complex, leading to the inhibition of phosphatidylinositol 3-phosphate (PtdIns(3)P) production on the endosome. The downregulation of PtdIns(3)P is a key step in endosomal maturation, facilitating the trafficking and degradation of cargo.
Comparative Analysis of this compound and Control Compounds
To rigorously assess the specificity of this compound, it is essential to compare its activity against relevant alternatives. This includes a broad-spectrum PI3K inhibitor (Pan-PI3K inhibitor), a specific Vps34 inhibitor (VPS34-IN1), and a structurally similar but biologically inactive analog of this compound (Inactive Analog).
| Parameter | This compound | Pan-PI3K Inhibitor | VPS34-IN1 | Inactive Analog |
| Primary Target | WDR91-WDR81 Complex | Class I, II, & III PI3Ks | Vps34 (PIK3C3) | None |
| On-Target IC50 (WDR91) | To be determined (nM range) | Not Applicable | Not Applicable | > 100 µM |
| Off-Target IC50 (Vps34) | To be determined (µM range) | nM range | nM range | > 100 µM |
| Off-Target IC50 (KinomeScan) | To be determined | Broad activity | High specificity | No significant hits |
| Cellular Phenotype | Rescue of endosomal maturation defects in WDR91-KO cells | Inhibition of PtdIns(3)P production, broad effects on cell signaling | Specific inhibition of PtdIns(3)P production, autophagy defects | No significant phenotype |
Experimental Protocols for Off-Target Effect Determination
A multi-faceted approach is necessary to confidently determine the specificity of this compound. This includes biochemical assays, cell-based assays, and global profiling methods.
Biochemical Assays: In Vitro WDR91 Activity
-
Objective: To determine the direct inhibitory effect of this compound on the WDR91-WDR81 complex's ability to inhibit PI3K activity.
-
Methodology:
-
Purify recombinant Rab7, WDR91, WDR81, and the Vps34/Beclin1 complex.
-
In a cell-free system, reconstitute the Rab7-dependent recruitment of the WDR91-WDR81 complex to liposomes.
-
Initiate the PI3K reaction by adding ATP and PtdIns substrate.
-
Measure the production of PtdIns(3)P in the presence of increasing concentrations of this compound, the Pan-PI3K inhibitor, VPS34-IN1, and the inactive analog.
-
Detection of PtdIns(3)P can be performed using a variety of methods, including radiolabeling with [γ-³²P]ATP or ELISA-based assays.
-
Cellular Assays: Rescue of WDR91 Knockout Phenotype
-
Objective: To confirm that this compound's cellular activity is dependent on its intended target, WDR91. A key phenotype of WDR91 knockout (KO) is the accumulation of enlarged intermediate endosomes. A specific inhibitor should mimic this phenotype in wild-type cells but have no additional effect in KO cells.
-
Methodology:
-
Culture wild-type and WDR91-KO cells (e.g., HeLa or a neuronal cell line).
-
Treat both cell lines with a dose-response of this compound and control compounds.
-
Fix and stain cells for endosomal markers (e.g., EEA1 for early endosomes and Rab7 for late endosomes).
-
Utilize fluorescence microscopy to quantify the size and number of endosomes.
-
A specific WDR91 inhibitor should increase the size of EEA1/Rab7-positive intermediate endosomes in wild-type cells, similar to the phenotype observed in untreated WDR91-KO cells.
-
Kinome Profiling: Broad Off-Target Screening
-
Objective: To identify potential off-target kinase interactions of this compound across a large panel of human kinases.
-
Methodology:
-
Submit this compound to a commercial kinome scanning service (e.g., Eurofins DiscoverX KINOMEscan™).
-
The assay typically involves measuring the ability of the compound to compete with a ligand for the active site of a large number of kinases.
-
Results are reported as the percentage of remaining kinase activity at a given concentration of the inhibitor.
-
Compare the hit profile of this compound with that of the Pan-PI3K inhibitor to assess its relative specificity.
-
Global Cellular Profiling: Unbiased Assessment of Cellular Effects
-
Objective: To obtain an unbiased view of the cellular pathways affected by this compound.
-
Methodology:
-
Treat a relevant cell line with this compound, the Pan-PI3K inhibitor, and the inactive analog at their respective IC50 concentrations for the on-target effect.
-
Perform transcriptomic analysis (RNA-seq) or proteomic analysis (e.g., mass spectrometry-based proteomics) to identify changes in gene or protein expression.
-
Pathway analysis of the differentially expressed genes or proteins will reveal the cellular processes perturbed by each compound.
-
A highly specific WDR91 inhibitor is expected to primarily affect pathways related to endosomal trafficking and lysosomal function.
-
Experimental Workflow for Characterizing this compound
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel WDR91 inhibitor.
By following this structured approach, researchers can build a robust data package to support the specificity of a novel WDR91 inhibitor like this compound. This is a critical step in the validation of new chemical probes and the development of potential therapeutic agents. The inclusion of appropriate controls and orthogonal assays is paramount to confidently deconvolute on-target from off-target effects.
References
- 1. WDR91 is a Rab7 effector required for neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WDR91 is a Rab7 effector required for neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. The Rab7 effector WDR91 promotes autophagy-lysosome degradation in neurons by regulating lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Novel Small Molecule Inhibitors Such as Wdr91-IN-1
A Critical Note on Wdr91-IN-1: As of the current date, a specific Safety Data Sheet (SDS) and established disposal procedures for the compound "this compound" are not publicly available. This is common for novel research compounds. Therefore, the information provided herein is based on established best practices for the handling and disposal of new or uncharacterized small molecule inhibitors in a laboratory setting.[1][2][3] Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous chemical of unknown toxicity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.[3][4]
This guide offers a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
General Handling and Safety Precautions
Given the unknown hazard profile of this compound, it is crucial to handle it as a particularly hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to, safety goggles, a lab coat, and chemically resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials. The container must be clearly labeled with the full chemical name and any known hazard information. Use secondary containment to prevent spills.
-
Spill Response: In case of a spill, treat it as a major incident. Evacuate the area, notify your supervisor and EHS department, and follow their specific procedures for hazardous chemical spills.
Step-by-Step Disposal Procedure for this compound
The disposal of novel research chemicals must be managed through your institution's hazardous waste program. Under no circumstances should hazardous chemicals be disposed of down the drain or in regular trash.
-
Waste Characterization: Since the specific hazards of this compound are unknown, it must be treated as hazardous waste. This is a conservative but necessary approach to ensure safety and compliance.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed. Mixing incompatible chemicals can lead to dangerous reactions.
-
Liquid Waste: Collect all solutions containing this compound (e.g., unused stock solutions, working solutions, and the first rinse of "empty" containers) in a designated, leak-proof hazardous waste container. The container must be compatible with the solvents used (e.g., glass or high-density polyethylene for organic solvents).
-
Solid Waste: Collect all materials contaminated with this compound (e.g., pipette tips, gloves, tubes, and contaminated lab paper) in a separate, clearly labeled hazardous waste container for solids.
-
-
Labeling of Waste Containers: Proper labeling is critical for safe disposal. Ensure each waste container is clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name "this compound" and the name of the solvent(s). Avoid using abbreviations or chemical formulas.
-
The approximate concentrations and volumes of the contents.
-
The date when waste was first added to the container (the accumulation start date).
-
The Principal Investigator's name and lab location.
-
-
On-Site Accumulation: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation. Ensure containers are kept tightly closed except when adding waste. The SAA should also have secondary containment to capture any potential leaks.
-
Arrange for Disposal: Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department. Provide them with all available information about the compound.
Data Presentation: Physicochemical Properties of this compound
For any novel compound, determining its physical and chemical properties is a prerequisite for safe handling and disposal. This information should be documented in the compound's SDS, which should be requested from the supplier. In the absence of specific data for this compound, the following table highlights the necessary information that should be obtained.
| Property | Data |
| Chemical Formula | Data not publicly available; consult supplier's SDS. |
| Molecular Weight | Data not publicly available; consult supplier's SDS. |
| Appearance | Data not publicly available; consult supplier's SDS. |
| Solubility | Data not publicly available; consult supplier's SDS. |
| Stability | Data not publicly available; consult supplier's SDS. |
| Reactivity | Data not publicly available; consult supplier's SDS. |
| Known Hazards | Data not publicly available; consult supplier's SDS. |
Experimental Protocols
As this compound is a novel research compound, there are no standardized experimental protocols for its disposal beyond the general guidelines for hazardous chemical waste. Any procedure aimed at neutralizing or deactivating the compound would itself be a research endeavor and should only be undertaken by qualified personnel after a thorough risk assessment and with the approval of the institution's safety committee. A general protocol for preparing a stock solution, which generates waste, is as follows:
Protocol for Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
-
Materials:
-
This compound solid powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure (perform in a chemical fume hood):
-
Calculate the required mass of this compound and the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder and place it in a microcentrifuge tube.
-
Add the calculated volume of solvent to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be used if necessary and if the compound's stability allows.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).
-
-
Waste Disposal:
-
Dispose of all contaminated materials (e.g., weigh paper, pipette tips, tubes, gloves) in the designated hazardous solid chemical waste container.
-
Dispose of any residual powder or unused stock solution as liquid hazardous waste.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical like this compound.
Caption: Workflow for the safe disposal of novel research chemicals.
References
Navigating the Uncharted: A Safety and Handling Guide for Novel Chemical Compounds like Wdr91-IN-1
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for the compound "Wdr91-IN-1" is not publicly available. When handling a novel or uncharacterized chemical compound, it is imperative to treat it as a substance with unknown and potentially high hazards. The following guide provides essential, immediate safety and logistical information based on best practices for handling such materials in a research and development setting.
This guidance is designed for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
The Critical First Step: Understanding Hazard Information
Before any new chemical is handled, a thorough review of its hazard information is crucial. For a novel compound, this information may not exist. However, understanding the structure of a Safety Data Sheet (SDS) for analogous compounds can provide a framework for risk assessment.
Table 1: Essential Sections of a Safety Data Sheet (SDS)
| Section Number | Section Title | Importance in the Laboratory |
| 2 | Hazards Identification | Provides a summary of the potential health, physical, and environmental hazards. |
| 4 | First-Aid Measures | Outlines immediate medical response in case of exposure. |
| 7 | Handling and Storage | Details safe handling practices and appropriate storage conditions. |
| 8 | Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) and engineering controls. |
| 10 | Stability and Reactivity | Describes chemical stability and potential hazardous reactions. |
| 13 | Disposal Considerations | Provides guidance on proper waste disposal methods. |
Personal Protective Equipment (PPE): Your First Line of Defense
For a compound with unknown toxicity like this compound, a conservative and comprehensive approach to PPE is required.[1][2][3][4] The following table outlines the recommended PPE for handling potent, uncharacterized small molecules.
Table 2: Recommended PPE for Handling Novel Chemical Compounds
| Body Part | Recommended Protection | Rationale and Best Practices |
| Hands | Double Gloving: Inner nitrile glove, outer chemically resistant glove (e.g., butyl rubber or neoprene).[1] | Provides robust protection against a wide range of solvents and potential skin absorption. The outer glove should be removed immediately upon any suspected contamination. |
| Eyes/Face | Chemical splash goggles and a face shield. | Offers complete protection from splashes, aerosols, and airborne particles entering the eyes or contacting the face. |
| Body | Chemical-resistant lab coat or apron over full-length clothing. | Protects the skin from accidental contact and spills. Ensure the lab coat is fully buttoned. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges (e.g., combination organic vapor and particulate). | Essential when handling powders or volatile solutions outside of a certified containment system to prevent inhalation of the compound. |
| Feet | Closed-toe, liquid-resistant shoes. | Protects the feet from spills and falling objects. |
Experimental Protocols: From Receipt to Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of novel chemical compounds like this compound.
Safe Handling Protocol for Novel Compounds
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment. Consider the potential hazards, the quantities being used, and the experimental procedures involved.
-
Designated Work Area: All handling of this compound, especially when in powdered form, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing the Compound:
-
Tare a suitable container (e.g., a glass vial) on an analytical balance within the fume hood.
-
Carefully transfer the desired amount of the powdered compound to the tared container using a spatula.
-
Clean the spatula with a solvent-moistened wipe and dispose of the wipe in the designated hazardous waste container.
-
-
Dissolving the Compound:
-
Add the desired solvent to the container with the compound.
-
Cap the container securely and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
-
Use in Experiments:
-
When transferring solutions, use appropriate volumetric tools (e.g., micropipettes with filtered tips).
-
Keep all containers with the compound clearly labeled and sealed when not in use.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it after use.
-
Dispose of all contaminated wipes and disposable labware in the designated hazardous waste container.
-
Disposal Plan for this compound Waste
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, pipette tips, vials) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any solvents present.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal Request: Once the waste container is full (not exceeding 90% capacity), contact your institution's EHS office to arrange for pickup and proper disposal by a licensed hazardous waste contractor. Never pour chemical waste down the drain.
Visualizing Safety Workflows
To ensure clarity and immediate understanding of safety procedures, the following diagrams illustrate key operational workflows.
Caption: Workflow for Safe Handling of Novel Chemical Compounds.
Caption: Decision Tree for Chemical Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
